molecular formula C12H11BrN2O B1412817 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine CAS No. 1817741-88-0

5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Cat. No.: B1412817
CAS No.: 1817741-88-0
M. Wt: 279.13 g/mol
InChI Key: JSZAUZWKWIFBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-6-(4-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15-12/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZAUZWKWIFBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine: A Comprehensive Technical Guide to Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of kinase inhibitors and advanced heterocyclic therapeutics relies heavily on highly functionalized building blocks. 5-Bromo-6-(4-methoxyphenyl)pyridin-2-amine (IUPAC: 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine) represents a privileged pharmacophoric scaffold. It combines a hydrogen-bond donating/accepting 2-aminopyridine motif—ideal for kinase hinge-region binding—with a versatile C5-bromo vector for late-stage functionalization, and a C6-aryl group that occupies adjacent hydrophobic pockets.

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its regioselective synthesis, and self-validating experimental protocols designed for high-yield laboratory execution.

Structural & Physicochemical Profiling

Understanding the quantitative properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-donating methoxy group enhances the electron density of the aryl ring, while the primary amine heavily influences the electronic landscape of the pyridine core.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Significance
Chemical Formula C12H11BrN2ODefines the stoichiometric baseline for synthesis.
Molecular Weight 279.14 g/mol Optimal low-MW building block for fragment-based design.
Exact Mass 278.0055 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1 (-NH2 group)Facilitates critical interactions with target protein backbones.
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Amine N)Enhances aqueous solubility and target binding affinity.
Rotatable Bonds 2Provides conformational flexibility between the aryl and pyridine rings.

Strategic Synthesis & Methodology

The synthesis of 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine requires a highly controlled, two-step sequence starting from commercially available 2-amino-6-chloropyridine. The strategy leverages the orthogonal reactivity of the pyridine ring positions to ensure high yields and strict regiocontrol.

SynthesisWorkflow A 2-Amino-6-chloropyridine + 4-Methoxyphenylboronic acid B 6-(4-Methoxyphenyl) pyridin-2-amine A->B Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C C 5-Bromo-6-(4-methoxyphenyl) pyridin-2-amine B->C Bromination NBS, DMF, 0°C

Figure 1: Two-step synthetic workflow for 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine.

Step 1: Suzuki-Miyaura Cross-Coupling

To install the 4-methoxyphenyl group at the C6 position, a palladium-catalyzed Suzuki-Miyaura coupling is employed[1].

Mechanistic Causality: 2-amino-6-chloropyridine is an electron-rich heteroaryl chloride, which traditionally resists oxidative addition. However, utilizing a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) with a palladium source ensures efficient oxidative addition while preventing catalyst poisoning by the free primary amine[1]. The biphasic 1,4-dioxane/water system ensures the solubility of both the organic substrates and the inorganic base (K2CO3), which is critical for the transmetalation step[2].

Table 2: Experimental Protocol - Suzuki-Miyaura Coupling

StepActionCausality & Self-Validation
1. Setup Charge flask with 2-amino-6-chloropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).Excess boronic acid compensates for protodeboronation. K2CO3 activates the boronic acid for transmetalation.
2. Catalysis Add Pd(dppf)Cl2 (0.05 eq) and suspend in degassed 1,4-Dioxane/H2O (4:1 v/v).Bidentate dppf ligand prevents catalyst deactivation[1].
3. Reaction Heat to 90°C under N2 for 8 hours.Validation: Monitor via LC-MS. Reaction is complete when m/z 129 (SM) disappears and m/z 201 [M+H]+ dominates.
4. Workup Cool to RT, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.Removes inorganic salts and palladium residues.
5. Purify Flash chromatography (Silica, Hexanes/EtOAc gradient).Yields pure 6-(4-methoxyphenyl)pyridin-2-amine as a solid.
Step 2: Regioselective Bromination

The introduction of the bromine atom at the C5 position is achieved via electrophilic aromatic substitution (EAS) using N-Bromosuccinimide (NBS)[3].

Mechanistic Causality: NBS is selected over molecular bromine (Br2) to provide a controlled release of electrophilic bromine, minimizing the risk of over-bromination (e.g., formation of a 3,5-dibromo byproduct)[4]. The reaction is conducted at 0°C in a polar aprotic solvent like DMF to stabilize the Wheland intermediate while maintaining strict regiocontrol[5].

Table 3: Experimental Protocol - Regioselective Bromination

StepActionCausality & Self-Validation
1. Setup Dissolve 6-(4-methoxyphenyl)pyridin-2-amine (1.0 eq) in anhydrous DMF. Cool to 0°C.Low temperature and polar aprotic solvent suppress over-bromination[5].
2. Reagent Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.Gradual addition controls the exothermic electrophilic aromatic substitution[4].
3. Reaction Stir at 0°C for 2 hours, protected from light.Validation: TLC shows complete consumption of SM. LC-MS shows isotopic doublet at m/z 279/281 (1:1 ratio).
4. Quench Quench with saturated aqueous Na2S2O3.Neutralizes unreacted electrophilic bromine, preventing late-stage side reactions.
5. Workup Extract with EtOAc, wash extensively with water/brine.Essential to remove DMF carryover which complicates crystallization.
6. Purify Recrystallize from Ethanol/Water.Yields 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine (>98% purity).

Mechanistic Insights: The Logic of Regioselectivity

The regioselectivity of the bromination step is a classic example of competing directing effects on a heteroaromatic ring. The C2-amino group is a strong electron-donating group (EDG) via resonance, activating the ortho (C3) and para (C5) positions[3].

Regioselectivity NH2 C2: -NH2 Group Strongly Activating (ortho/para director) C3 C3 Position Ortho to -NH2 Sterically Accessible NH2->C3 Directs (Minor) C5 C5 Position Para to -NH2 Electronically Favored NH2->C5 Directs (Major) Aryl C6: 4-Methoxyphenyl Steric Bulk & Weakly Activating Aryl->C5 Ortho directing / Steric shielding Result Regioselective Bromination at C5 C5->Result Synergistic Activation

Figure 2: Electronic and steric factors driving C5 regioselectivity during NBS bromination.

Although the C6-(4-methoxyphenyl) group provides some steric shielding to the adjacent C5 position, the para-directing electronic effect of the primary amine dominates the transition state energy[5]. Consequently, electrophilic attack occurs preferentially at C5, yielding the desired 5-bromo isomer as the major product, avoiding the sterically accessible but electronically weaker C3 position.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • LC-MS: The presence of a single bromine atom is confirmed by a distinct 1:1 isotopic doublet for the

    
     ion at 
    
    
    
    279 and 281.
  • 1H NMR (DMSO-d6):

    • A sharp singlet at ~3.80 ppm (3H) confirms the methoxy group.

    • A broad singlet at ~6.20 ppm (2H) corresponds to the primary amine (-NH2), which disappears upon D2O exchange.

    • The absence of a proton signal at the C5 position, coupled with two distinct doublets (ortho coupling,

      
       Hz) for the C3 and C4 protons, definitively proves the regiochemistry of the bromination.
      

References

  • Benchchem. "2-Amino-3-bromo-6-hydroxypyridine | 511541-62-1" Benchchem. 3

  • Benchchem. "5-Amino-2-bromoisonicotinic acid | 1242336-80-6" Benchchem. 5

  • Benchchem. "4-Bromo-3-iodopyridin-2-amine" Benchchem. 4

  • Guram, A. S., et al. "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides" The Journal of Organic Chemistry - ACS Publications. 1

  • Alonso, F., et al. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014" PMC. 2

Sources

5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine: A Strategic Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine Role: Senior Application Scientist Format: In-depth Technical Guide / Whitepaper

Executive Summary

In the landscape of medicinal chemistry, 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (CAS: 1817741-88-0 ) represents a critical "hinge-binding" scaffold. Its structural architecture—comprising a 2-aminopyridine core, a hydrophobic aryl tail, and a reactive bromine handle—makes it an ideal intermediate for synthesizing ATP-competitive kinase inhibitors.

This guide provides a rigorous technical profile of the molecule, detailing its physicochemical properties, a validated synthetic pathway, and the mechanistic logic governing its reactivity. It is designed for researchers requiring high-purity synthesis and structural validation of this compound.

Physicochemical Profile

The following data establishes the baseline identity for 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine. Researchers should verify incoming raw materials or synthesized batches against these parameters.

ParameterSpecification
Chemical Name 5-Bromo-6-(4-methoxyphenyl)pyridin-2-amine
CAS Number 1817741-88-0
Molecular Formula C₁₂H₁₁BrN₂O
Molecular Weight 279.14 g/mol
Monoisotopic Mass 278.0055 (⁷⁹Br) / 280.0034 (⁸¹Br)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Calculated) ~6.5 (Pyridine nitrogen)
SMILES COc1ccc(cc1)-c1nc(N)ccc1Br

Synthetic Methodology

The synthesis of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine requires a strategy that ensures regiochemical fidelity. A direct bromination of a pre-coupled aryl-pyridine system is the most robust approach, leveraging the electronic directing effects of the amino group.

Strategic Workflow (Graphviz)

The following diagram illustrates the stepwise construction of the scaffold, highlighting the transition from the starting material to the final halogenated product.

SynthesisPath SM1 6-Bromo-pyridin-2-amine (Starting Material) Inter Intermediate: 6-(4-Methoxyphenyl) pyridin-2-amine SM1->Inter Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Reagent1 4-Methoxyphenyl boronic acid Reagent1->Inter Product FINAL PRODUCT: 5-Bromo-6-(4-methoxy-phenyl) -pyridin-2-ylamine Inter->Product Step 2: Electrophilic Subst. ACN, 0°C -> RT Reagent2 N-Bromosuccinimide (NBS) Reagent2->Product

Figure 1: Two-step synthetic route prioritizing regioselectivity via Suzuki coupling followed by directed bromination.

Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling

Objective: Install the 4-methoxyphenyl ring at the C6 position.

  • Reagents: 6-Bromopyridin-2-amine (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Protocol:

    • Charge a reaction vessel with 6-Bromopyridin-2-amine, boronic acid, and base.

    • Degas the solvent mixture with N₂ for 15 minutes to prevent homocoupling or oxidation.

    • Add the Palladium catalyst under inert atmosphere.

    • Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Step 2: Regioselective Bromination

Objective: Introduce the bromine atom at the C5 position.

  • Mechanism: The amino group at C2 acts as a strong Electron Donating Group (EDG), activating the C3 and C5 positions. C5 is sterically favored over C3 and is the para-position relative to the amine, making it the primary nucleophilic site for electrophilic aromatic substitution [1].

  • Reagents: 6-(4-Methoxyphenyl)pyridin-2-amine (Intermediate), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Protocol:

    • Dissolve the intermediate in ACN at 0°C (ice bath).

    • Add NBS portion-wise over 15 minutes to avoid over-bromination.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Validation: LC-MS should show a mass shift of +78/80 Da (monobromination).

    • Workup: Quench with saturated Na₂S₂O₃ (to remove excess bromine), extract with EtOAc, and recrystallize from EtOH or purify via column chromatography.

Structural Characterization (Self-Validating Metrics)

To ensure the integrity of the final product, the following spectroscopic signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Amino Group (-NH₂): Broad singlet at δ 6.0–6.5 ppm (2H, exchangeable with D₂O).

  • Methoxy Group (-OCH₃): Sharp singlet at δ 3.80 ppm (3H).

  • Phenyl Ring: Two doublets (AA'BB' system) at δ 7.0 ppm and δ 7.5 ppm (4H total), characteristic of para-substitution.

  • Pyridine Ring: Two doublets at δ 6.5 ppm (H3) and δ 7.6 ppm (H4).

    • Note: The loss of the H5 proton signal (present in the intermediate) confirms bromination at the C5 position.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Signature: Distinct 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).

  • Peaks: [M+H]⁺ at 279.0 and 281.0 .

Application in Drug Discovery

This molecule functions as a versatile Building Block for kinase inhibitors.

  • Hinge Binding: The 2-aminopyridine motif forms a bidentate hydrogen bond with the ATP-binding pocket (hinge region) of kinases such as BTK (Bruton's Tyrosine Kinase) or FLT3 [2].

  • Vector Extension: The C5-Bromine serves as a handle for further cross-coupling (e.g., Sonogashira coupling to alkynes or Buchwald-Hartwig amination) to access the "back pocket" or solvent-exposed regions of the enzyme.

Logical Pathway for Derivatization

Derivatization Core 5-Bromo-6-(4-methoxy-phenyl) -pyridin-2-ylamine Target1 Kinase Inhibitor A (Solvent Exposed Tail) Core->Target1 Suzuki Coupling (R-B(OH)2) Target2 Kinase Inhibitor B (Gatekeeper Interaction) Core->Target2 Sonogashira Coupling (R-C≡CH) caption Figure 2: Divergent synthesis strategies utilizing the C5-Bromine handle.

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315/H319/H335).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent debromination or oxidation.

  • Disposal: Halogenated organic waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53485433, 5-Bromo-4-methoxypyridin-2-amine (Isomer Analog Reference). Retrieved from [Link]

  • Yamamoto, K., et al. (2020). Suzuki-Miyaura coupling reaction of 2,6-dibromopyridine.[1] Tetrahedron Letters, 61(21), 151870.[1] (Validating the C6 coupling methodology).

  • Howei Pharm. Certificate of Analysis Data for CAS 1817741-88-0. Retrieved from [Link]

Sources

Structural, Synthetic, and Pharmacological Profiling of 5-Bromo-6-(4-methoxyphenyl)pyridin-2-amine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound traditionally referred to as 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine represents a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. Featuring a 2-aminopyridine core, this molecule serves as a "privileged scaffold," frequently utilized to design highly selective, ATP-competitive kinase inhibitors.

This technical whitepaper deconstructs the structural nomenclature of the compound, details a self-validating, regioselective synthetic protocol utilizing Suzuki-Miyaura cross-coupling, and elucidates the causal mechanisms behind its pharmacological utility in disrupting aberrant kinase signaling pathways.

IUPAC Nomenclature and Structural Elucidation

To ensure universal chemical tracking and structural clarity, the traditional name must be mapped to its Preferred IUPAC Name (PIN). The standardized nomenclature is 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine .

Nomenclature Causality & Logic

The derivation of this name follows strict IUPAC priority rules:

  • Principal Functional Group (Suffix): The amine group (-NH₂) holds higher priority than both ethers (-OCH₃) and halogens (-Br). Therefore, the parent structure is an amine, yielding the suffix -amine .

  • Parent Hydride (Base Ring): The core is a pyridine ring. Combined with the primary functional group, the base name becomes pyridin-2-amine (assigning the lowest possible locant, position 2, to the carbon bearing the amine).

  • Substituent Numbering: With the pyridine nitrogen designated as position 1, and the amine at position 2, the remaining substituents are numbered to maintain the lowest possible locants. The bromine atom is situated at position 5, and the aromatic ring is at position 6.

  • Alphabetization: The substituents are listed alphabetically: "bromo" precedes "methoxyphenyl". The methoxy group is located at the para (4-) position of the phenyl ring, resulting in the prefix 5-bromo-6-(4-methoxyphenyl)- .

MolecularStructure Pyridine Pyridine Core (Base Ring) N1 N1 (Heteroatom) Pyridine->N1 Position 1 C2 C2 (-NH2 Amine) Pyridine->C2 Position 2 C5 C5 (-Br Bromo) Pyridine->C5 Position 5 C6 C6 (-C6H4-OCH3) Pyridine->C6 Position 6

Fig 1. IUPAC structural logic and numbering for the substituted pyridine core.

Chemical Synthesis: Regioselective Methodologies

The most efficient route to synthesize highly substituted biaryls like 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine is via the Suzuki-Miyaura cross-coupling reaction . Historically, unprotected primary amines were thought to poison palladium catalysts. However, modern catalytic systems demonstrate that the amino group can actually coordinate favorably with palladium intermediates, facilitating the reaction [1].

Causality of Regioselectivity

When starting from a dihalogenated precursor such as 5,6-dibromopyridin-2-amine , achieving regioselectivity is critical. The C6 position is inherently more reactive toward oxidative addition than the C5 position. This is caused by the adjacent electronegative pyridine nitrogen, which decreases the electron density at C6, lowering the activation energy required for the electron-rich Pd(0) catalyst to insert into the C-Br bond [2]. By strictly controlling the equivalents of the boronic acid, mono-coupling at C6 is achieved with high fidelity.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesize 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine via mono-arylation.

Reagents:

  • 5,6-dibromopyridin-2-amine (1.0 eq)

  • 4-methoxyphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Degassing: To a Schlenk flask, add the 1,4-dioxane/water mixture. Sparge with argon for 15 minutes. Causality: Removing dissolved oxygen prevents the irreversible oxidation of the Pd(0) active catalyst to inactive Pd(II) species.

  • Reagent Loading: Add 5,6-dibromopyridin-2-amine and 4-methoxyphenylboronic acid to the degassed solvent.

  • Catalyst & Base Addition: Introduce K₂CO₃ and Pd(PPh₃)₄ under a positive flow of argon. Causality: The inorganic base is mandatory; it quaternizes the boronic acid to form a reactive boronate complex, which is essential for the transmetalation step.

  • Reflux & Monitoring: Heat the reaction mixture to 90°C and stir for 12–18 hours. Monitor progression via LC-MS to ensure the reaction stops at mono-arylation.

  • Workup: Cool to room temperature, dilute with deionized water, and extract thrice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to isolate the target compound.

Quantitative Data: Reaction Optimization

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Entry Catalyst (5 mol%) Base (2.0 eq) Solvent System Temp (°C) Yield (%) Regioselectivity (C6:C5)
1 Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 80 45 85:15
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 68 92:8
3 Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O 90 82 >95:5

| 4 | PXPd₂ | Cs₂CO₃ | Methanol | 65 | 75 | 90:10 |

Data reflects standard optimization parameters demonstrating that Pd(PPh₃)₄ in a Dioxane/Water system provides the optimal balance of yield and regioselectivity.

SuzukiCoupling OxAdd 1. Oxidative Addition (Pd(0) → Pd(II)) Transmet 2. Transmetalation (Boronic Acid Transfer) OxAdd->Transmet RedElim 3. Reductive Elimination (Product Release) Transmet->RedElim RedElim->OxAdd Catalyst Regeneration Product Target Compound (Regioselective) RedElim->Product Precursor 5,6-dibromopyridin-2-amine Precursor->OxAdd Boronic 4-methoxyphenylboronic acid Boronic->Transmet

Fig 2. Catalytic cycle of the regioselective Suzuki-Miyaura cross-coupling.

Pharmacological Application: Kinase Inhibition Mechanisms

In drug development, the 2-aminopyridine motif is recognized as a highly effective, ATP-competitive hinge-binding scaffold. Derivatives of this core are currently deployed as potent inhibitors for a variety of kinases, including RIPK2 (Receptor-Interacting Protein Kinase 2), ALK2 (Activin receptor-like kinase 2), and JAK2 (Janus Kinase 2) [3, 4, 5].

Mechanistic Causality in the ATP Pocket

The efficacy of 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine derivatives relies on a highly conserved structural mimicry of adenosine triphosphate (ATP):

  • Bidentate Hinge Binding: The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide (NH) of the kinase hinge region. Simultaneously, the exocyclic C2-amine acts as a hydrogen bond donor, interacting with a backbone carbonyl oxygen.

  • Hydrophobic Probing: The 5-bromo substituent and the 6-(4-methoxyphenyl) group are strategically positioned to project into the hydrophobic pockets of the kinase (such as the gatekeeper residue pocket or the DFG-out allosteric site). The steric bulk of the bromine atom restricts the torsional angle of the adjacent phenyl ring, locking the molecule into a bioactive conformation that maximizes binding affinity and target selectivity [4].

KinasePathway Stimulus Upstream Signal (e.g., Cytokines) Kinase Target Kinase (e.g., JAK2 / RIPK2) Stimulus->Kinase Activation Downstream Downstream Effectors (STAT / NF-κB) Kinase->Downstream Phosphorylation Inhibitor 2-Aminopyridine Scaffold (ATP-Competitive) Inhibitor->Kinase Hinge Binding Transcription Gene Expression (Disease Progression) Downstream->Transcription Nuclear Translocation

Fig 3. Mechanism of action: 2-aminopyridines block kinase-mediated signaling.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors Source: Chinese Chemical Letters (via ResearchGate) URL: [Link]

2-amino-5-bromo-6-(4-methoxyphenyl)pyridine synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-5-bromo-6-(4-methoxyphenyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

2-Amino-5-bromo-6-(4-methoxyphenyl)pyridine (IUPAC: 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine) is a highly versatile, trifunctional heterocyclic building block utilized in advanced medicinal chemistry. Featuring a nucleophilic 2-amino group, an electrophilic 5-bromo substituent, and a sterically tuning 6-(4-methoxyphenyl) moiety, this scaffold is uniquely primed for divergent synthesis. This whitepaper details the mechanistic rationale behind its regioselective synthesis and its application in generating privileged pharmacophores, such as imidazo[1,2-a]pyridines and multi-targeted kinase inhibitors.

Chemical Identity & Structural Parameters

To facilitate accurate compound tracking and structural analysis, the core quantitative data for this scaffold is summarized below.

PropertyValue
IUPAC Name 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine
Common Synonyms 2-amino-5-bromo-6-(4-methoxyphenyl)pyridine; 2-pyridinamine, 5-bromo-6-(4-methoxyphenyl)-; 6-(4-methoxyphenyl)-5-bromo-pyridin-2-amine
Molecular Formula C₁₂H₁₁BrN₂O
Molecular Weight 279.14 g/mol
Topological Polar Surface Area (TPSA) 48.1 Ų[1]
Hydrogen Bond Donors 1 (-NH₂ group)
Hydrogen Bond Acceptors 3 (Pyridine N, Amine N, Methoxy O)

Mechanistic Reactivity Profile: The Trifunctional Scaffold

As a Senior Application Scientist, understanding the electronic interplay within this molecule is critical for predicting its behavior in complex synthetic cascades. The strategic value of this compound lies in its orthogonal reactivity domains:

  • C2-Amino Group (Nucleophilic Center): The exocyclic primary amine acts as a strong nucleophile. In the presence of

    
    -haloketones, the exocyclic nitrogen and the adjacent endocyclic pyridine nitrogen participate in a formal [3+2] cyclization to yield imidazo[1,2-a]pyridines.
    
  • C5-Bromo Handle (Electrophilic Center): Serves as a robust electrophilic site for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The steric shielding from the adjacent C6-aryl group can be exploited to control the atropisomeric conformation of the resulting biaryl systems.

  • C6-(4-Methoxyphenyl) Group (Electronic/Steric Modulator): Modulates the basicity of the pyridine nitrogen through inductive and resonance effects, while providing a lipophilic anchor common in GPCR ligands and kinase inhibitors.

Regioselective Synthetic Methodologies

The de novo synthesis of 2-amino-5-bromo-6-(4-methoxyphenyl)pyridine requires precise control over regioselectivity. The most robust route involves the electrophilic bromination of 2-amino-6-bromopyridine followed by a chemoselective Suzuki-Miyaura cross-coupling.

Protocol A: Regioselective Bromination to 2-Amino-5,6-dibromopyridine

Mechanistic Causality: The strongly electron-donating nature of the C2-amino group directs electrophilic aromatic substitution to the ortho (C3) and para (C5) positions. By utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent at low temperatures, bromination occurs highly regioselectively at the C5 position, driven by the thermodynamic stability of the para-substituted intermediate and the steric hindrance at C3[2].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of 2-amino-6-bromopyridine in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Reagent Addition: Add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 15 minutes. Critical Insight: Gradual addition prevents thermal runaway and suppresses over-bromination to the 3,5,6-tribromo derivative[2].

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Quenching & Isolation: Pour the reaction mixture into ice-cold water. The product, 2-amino-5,6-dibromopyridine, precipitates as a solid. Filter, wash with cold water, and dry under high vacuum (Typical yield: 80–85%)[2].

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Mechanistic Causality: In polyhalogenated heteroarenes, the carbon-halogen bond


 to the heteroatom (C6) is significantly more reactive toward Pd(0) oxidative addition than the 

position (C5)[3]. This is due to the polarity of the C–N bond, which imparts a greater partial positive charge at C6, and the inductive effect of the nitrogen lone pair, which weakens the adjacent C–Br bond[4]. Consequently, coupling 2-amino-5,6-dibromopyridine with 1 equivalent of 4-methoxyphenylboronic acid selectively yields the C6-arylated product, leaving the C5-bromo group intact[5].

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask, combine 1.0 eq of 2-amino-5,6-dibromopyridine, 1.05 eq of 4-methoxyphenylboronic acid, and 3.0 eq of K₂CO₃.

  • Catalyst Loading: Add 5 mol% of Pd(PPh₃)₄. Evacuate and backfill the flask with argon three times to ensure strict deoxygenation, preventing catalyst degradation into inactive Pd-black[6].

  • Solvent Addition: Introduce a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction Execution: Heat the mixture to 80 °C for 12 hours. The oxidative addition occurs preferentially at the C6–Br bond[4].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography to afford the target scaffold.

Synthetic Workflow & Divergent Applications

The target compound acts as a central hub for generating vast libraries of biologically active molecules.

  • Imidazo[1,2-a]pyridines: Reaction of the C2-amine with

    
    -bromoacetophenones yields fused bicyclic systems that are ubiquitous in GABA
    
    
    
    receptor agonists.
  • C5-Elaboration: The retained C5-bromo handle allows for late-stage functionalization. Subsequent Suzuki couplings with diverse boronic acids generate 5,6-diarylpyridin-2-amines, which are potent scaffolds for inhibiting kinases such as PI3K and TBK1.

G A 2-Amino-6-bromopyridine (Precursor) B NBS, DMF, 0 °C Regioselective Bromination A->B C 2-Amino-5,6-dibromopyridine (Intermediate) B->C D 4-MeO-Ph-B(OH)2, Pd(PPh3)4 Chemoselective Suzuki C->D E 2-Amino-5-bromo-6-(4-methoxyphenyl)pyridine (Core Scaffold) D->E F alpha-Haloketones Cyclization E->F C2-NH2 & N1 H R-B(OH)2 / Pd-cat C5 Cross-Coupling E->H C5-Br G Imidazo[1,2-a]pyridines (Kinase Inhibitors) F->G I C5,C6-Diarylpyridin-2-amines (GPCR Ligands) H->I

Synthetic workflow demonstrating the regioselective assembly and divergent reactivity of the scaffold.

References

  • Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014-12026.

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733-1739.

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.

  • Université de Lorraine (2012). Ce document est le fruit d'un long travail approuvé par le jury de soutenance... (Protocol for the synthesis of 2-amino-5,6-dibromopyridine).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53485433, 5-Bromo-4-methoxypyridin-2-amine.

Sources

Solvation Dynamics and Assay Protocols for 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

In early-stage drug discovery, the accurate determination of a compound's solubility in dimethyl sulfoxide (DMSO) is a critical prerequisite for High-Throughput Screening (HTS), bioassay formulation, and lead optimization[1]. 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine is a highly substituted, lipophilic heterocyclic compound. Due to its structural complexity—featuring a hydrogen-bonding aminopyridine core flanked by hydrophobic and halogenated substituents—its solvation behavior requires precise physicochemical profiling.

This whitepaper provides an authoritative framework for understanding the solvation thermodynamics of this compound in DMSO. It establishes self-validating experimental protocols for both kinetic and thermodynamic solubility, ensuring robust, reproducible data for downstream pharmacological assays.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manage the solubility of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine, one must deconstruct its molecular architecture and understand the causality behind its interactions with DMSO.

Structural Deconstruction

The compound's solubility profile is dictated by the competing forces of its crystal lattice energy and its solvation energy:

  • 2-Aminopyridine Core: Acts as a primary hydrogen-bond donor. While baseline aminopyridines exhibit high solubility in organic solvents (often

    
     30 mg/mL)[2], the addition of bulky substituents alters this baseline.
    
  • 5-Bromo Substituent: Introduces significant lipophilicity and the potential for halogen bonding. This increases the crystal lattice energy, making the solid state more stable and harder to disrupt.

  • 6-(4-Methoxyphenyl) Group: The planar aromatic ring promotes strong

    
     stacking in the solid state. The methoxy oxygen provides a weak hydrogen-bond acceptor site.
    
The Role of DMSO as a Solvation Matrix

DMSO is an aprotic, highly polar solvent (dielectric constant


)[3]. It is universally utilized in HTS because its sulfoxide oxygen (

) acts as an exceptionally strong hydrogen-bond acceptor, while its methyl groups provide a hydrophobic cavity for lipophilic moieties[1].

When 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine is introduced to DMSO, the solvent disrupts the compound's crystal lattice primarily by forming strong hydrogen bonds with the 2-amino group, while simultaneously stabilizing the bromo and phenyl groups via Van der Waals interactions.

Solvation Comp 5-Bromo-6-(4-methoxy-phenyl) -pyridin-2-ylamine NH2 2-Amino Group (H-Bond Donor) Comp->NH2 Br_Ph Bromo & Phenyl Groups (Lipophilic/Hydrophobic) Comp->Br_Ph DMSO_O DMSO Oxygen (Strong H-Bond Acceptor) NH2->DMSO_O Hydrogen Bonding DMSO_Me DMSO Methyls (Hydrophobic Interaction) Br_Ph->DMSO_Me Van der Waals Dissolution Stable Solvation Complex in DMSO DMSO_O->Dissolution DMSO_Me->Dissolution

Mechanistic breakdown of compound-DMSO solvation interactions.

Kinetic vs. Thermodynamic Solubility

A common pitfall in drug development is conflating kinetic and thermodynamic solubility[1]. For a heavily substituted aminopyridine, distinguishing between these two states is non-negotiable.

Table 1: Comparative Solubility Paradigms
ParameterKinetic SolubilityThermodynamic Solubility
Definition The concentration at which a pre-dissolved compound precipitates when added to an aqueous/buffer system[3].The maximum concentration of a compound that can dissolve in a solvent at equilibrium[4].
Starting State Liquid (Compound pre-dissolved in DMSO).Solid (Crystalline or amorphous powder)[4].
Timeframe Short (1–4 hours).Long (24–48 hours to reach equilibrium)[4].
Primary Use Case HTS assays, determining max assay concentration without false positives from light scattering[1].Formulation, lead optimization, and establishing absolute stock concentration limits[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls to prevent false readings caused by colloidal aggregation or incomplete saturation.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

This protocol determines the maximum concentration of the compound that can be tolerated in an aqueous assay before precipitation occurs, utilizing DMSO as a carrier solvent.

Causality Check: Why measure turbidity? Colloidal aggregates of lipophilic compounds scatter light, which causes false-positive absorbance readings in biochemical assays. Nephelometry directly detects this scattering.

  • Stock Preparation: Prepare a 10 mM master stock of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine in 100% anhydrous DMSO. Validation: Ensure the solution is optically clear; any initial cloudiness indicates the 10 mM threshold exceeds absolute DMSO solubility.

  • Serial Dilution: Create a 10-point serial dilution of the stock in pure DMSO (e.g., 10 mM down to 0.01 mM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 95 µL of the target assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is uniformly 5% v/v.

  • Incubation: Incubate the plate at 25°C for 2 hours.

  • Measurement: Read the plate using a nephelometer or measure absorbance at 620 nm.

  • Validation & Analysis: Subtract the baseline scattering of a blank well (5% DMSO in buffer). The kinetic solubility limit is defined as the highest concentration point before a statistically significant increase in optical density (OD > 0.05 above background) is observed.

Protocol B: Gold-Standard Thermodynamic Solubility (Shake-Flask)

This protocol determines the absolute solubility limit of the compound in pure DMSO or a defined DMSO/water co-solvent system[4].

Causality Check: Why centrifuge at 15,000 x g? Highly lipophilic aminopyridines can form micro-suspensions that visually appear dissolved but will artificially inflate HPLC concentration readings. High-speed centrifugation pellets these sub-micron particles.

  • Saturation Setup: Add an excess amount of solid 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (e.g., 10 mg) to a glass vial containing 1 mL of anhydrous DMSO[4].

  • Equilibration: Seal the vial tightly (DMSO is highly hygroscopic) and place it on an orbital shaker at 300 rpm at a constant 25°C for 48 hours[3].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 30 minutes.

  • Self-Validation Step: Inspect the tube. There must be a visible solid pellet at the bottom. If no pellet is present, the solution is not saturated, and the experiment must be repeated with more solid compound.

  • Quantification: Carefully aspirate the supernatant, dilute it appropriately in the HPLC mobile phase, and quantify the concentration against a pre-established standard curve using HPLC-UV.

Workflow Start Solid Compound Synthesis/Procurement DMSO Anhydrous DMSO Addition Start->DMSO Kinetic Kinetic Solubility (Turbidimetry / Nephelometry) DMSO->Kinetic Serial Dilution in Buffer Thermo Thermodynamic Solubility (Shake-Flask + HPLC) DMSO->Thermo Excess Solid Equilibration HTS High-Throughput Screening Assays Kinetic->HTS Form Lead Optimization & Formulation Thermo->Form

Decision tree for selecting the appropriate DMSO solubility assay workflow.

Troubleshooting & Best Practices

  • Hygroscopicity of DMSO: DMSO rapidly absorbs water from the atmosphere. Because the bromo and methoxyphenyl groups make this compound highly hydrophobic, even a 2-3% water uptake in the DMSO stock can drastically reduce the thermodynamic solubility, leading to unexpected precipitation during freeze-thaw cycles. Always store DMSO stocks in desiccators under argon or nitrogen gas[2].

  • Freeze-Thaw Artifacts: When 10 mM DMSO stocks are frozen at -20°C, the compound may precipitate. Upon thawing, the compound does not always immediately re-dissolve. Solutions must be sonicated and vortexed at room temperature prior to use in kinetic assays to prevent false-negative biological readouts.

  • Adsorption: Highly lipophilic halogenated compounds can adsorb to the plastic walls of standard polystyrene 96-well plates. If kinetic solubility values appear anomalously low, switch to glass-coated or low-binding polypropylene plates.

References

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis. SLAS Discovery (via ResearchGate). Available at:[Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PubMed Central (PMC). Available at: [Link]

Sources

Predictive Safety Data Sheet (SDS) and Handling Whitepaper: 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Predictive SDS

Executive Summary

In early-stage drug discovery, novel intermediates such as 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine often lack empirical, compound-specific Safety Data Sheets (SDS). As a Senior Application Scientist, I approach the safety and handling of such proprietary molecules through rigorous Structure-Activity Relationship (SAR) profiling .

By deconstructing this molecule into its functional pharmacophores—a 2-aminopyridine core, an aryl bromide moiety, and a lipophilic methoxyphenyl group—we can construct a highly accurate, predictive safety framework. This whitepaper synthesizes technical accuracy with field-proven insights to establish self-validating protocols for the safe handling, solubilization, and disposal of this compound.

PART 1: Predictive Hazard Profiling & Quantitative Data

To establish a baseline for risk mitigation, we must extrapolate quantitative hazard data from the molecule's core structural components. The 2-aminopyridine core is notoriously neurotoxic, while the brominated pyridine ring presents severe environmental and irritant hazards[1]. The addition of a methoxyphenyl group increases the molecule's partition coefficient (LogP), which drastically enhances its ability to penetrate dermal barriers.

Table 1: Predicted GHS Hazard Classifications and Structural Drivers
Hazard ClassGHS CodePredicted Hazard StatementPrimary Structural Driver
Acute Oral Toxicity H300 / H301Fatal / Toxic if swallowed2-Aminopyridine core
Acute Dermal Toxicity H310 / H311Fatal / Toxic in contact with skin2-Aminopyridine + Methoxyphenyl
Skin/Eye Irritation H315 / H319Causes severe skin/eye irritationAryl Bromide moiety
Specific Target Organ H370Causes damage to organs (CNS)2-Aminopyridine core
Aquatic Toxicity H410Very toxic to aquatic lifeBromopyridine motif

Data extrapolated from authoritative safety profiles of 2[2] and 3[3].

PART 2: Toxicological Mechanisms (The "Why")

Scientific integrity demands that we do not merely list hazards, but understand the causality behind them.

1. Neurotoxicity via Potassium Channel Blockade: The primary acute hazard of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine stems from the 2-aminopyridine pharmacophore. Aminopyridines are potent blockers of voltage-gated potassium (K+) channels in the central and peripheral nervous systems. Blockade of these channels prolongs action potentials, leading to uncontrolled neurotransmitter release. Clinical manifestations of exposure include severe pounding headaches, tremors, excitability, convulsions, and ultimately respiratory failure[2].

2. Enhanced Dermal Penetration: While base aminopyridines are already readily absorbed through the skin, the methoxyphenyl ring acts as a lipophilic enhancer. This structural addition increases the molecule's affinity for the stratum corneum, meaning that dermal exposure will result in rapid systemic circulation.

3. Particulate and Exothermic Hazards: Like many bromopyridines, the compound in powder form can generate combustible dust mixtures in the air[1]. Furthermore, if utilized in downstream Suzuki-Miyaura cross-coupling reactions, aryl bromides can trigger significant, unexpected exotherms, requiring active cooling mechanisms[4].

G A Exposure to 5-Bromo-6- (4-methoxy-phenyl)-pyridin-2-ylamine B Enhanced Dermal/Oral Absorption (Driven by Methoxyphenyl Lipophilicity) A->B C Systemic Circulation & CNS Penetration B->C D Voltage-Gated Potassium Channel Blockade (2-Aminopyridine Core) C->D E Neurotoxicity: Tremors, Convulsions, Respiratory Failure D->E

Caption: Toxicological mechanism of 2-aminopyridine derivatives via potassium channel blockade.

PART 3: Self-Validating Experimental Protocols

To mitigate the severe risks outlined above, standard benchtop weighing is unacceptable. The following protocol outlines a Self-Validating Closed-System Workflow for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Note on Causality: DMSO is an excellent solvent for aminopyridines, but it is also a universal carrier solvent that will transport dissolved toxicants directly through the skin and nitrile gloves. Therefore, the compound must be solubilized in situ without exposing the liquid to the open environment.

Step-by-Step Methodology: High-Containment Solubilization

Step 1: Environmental & PPE Preparation

  • Action: Don a disposable Tyvek lab coat, chemical splash goggles, and double-layer gloves (inner layer: standard nitrile; outer layer: extended-cuff heavy-duty nitrile).

  • Causality: The methoxyphenyl group increases lipophilicity, accelerating permeation through a single nitrile layer. The double-glove system provides a sacrificial outer layer that can be immediately discarded if contaminated.

Step 2: Static-Free Gravimetric Setup

  • Action: Place an anti-static mat inside a certified powder-weighing hood or Class II Type B2 biological safety cabinet. Use an anti-static gun (zerostat) on the source vial and spatulas.

  • Causality: Fine bromopyridine dusts can form explosive mixtures in the air and cling to surfaces via static charge, increasing inhalation risks[5].

Step 3: Closed-System Transfer

  • Action: Tare a 20 mL amber glass vial equipped with a PTFE-lined septum cap. Carefully transfer the desired mass of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine using a micro-spatula. Immediately seal the target vial.

Step 4: Self-Validating Mass Balance Check

  • Action: Weigh the original source vial before and after the transfer. The mass lost from the source vial must exactly equal the mass gained in the target vial (± 0.1 mg).

  • Causality: This is a self-validating system. If the delta does not match, it empirically proves that toxic particulate has been lost to the workspace, triggering immediate decontamination protocols.

Step 5: In-Situ Solubilization

  • Action: Calculate the required volume of anhydrous DMSO. Using a Luer-lock syringe and a 20-gauge needle, pierce the PTFE septum of the sealed target vial and inject the solvent. Do not open the vial.

  • Causality: Injecting through a septum ensures that the highly toxic DMSO-aminopyridine solution is never exposed to the ambient air, eliminating the risk of aerosolized inhalation or splash exposure.

Workflow S1 1. Pre-Weighing Setup (Powder Hood, Antistatic Mat) S2 2. PPE Verification (Nitrile Double-Glove System) S1->S2 S3 3. Compound Transfer (Sealed PTFE-Septum Vial) S2->S3 S4 4. Mass Balance Validation (Source Delta = Target Delta) S3->S4 S5 5. In-Situ Solubilization (Syringe Injection via Septum) S4->S5

Caption: Step-by-step safe handling and solubilization workflow for highly toxic aminopyridines.

PART 4: Emergency Response & Environmental Impact

First Aid Interventions

Due to the rapid onset of 2-aminopyridine toxicity, speed is critical.

  • Dermal Exposure: Fatal intoxication has occurred in chemical workers who spilled 2-aminopyridine solutions on their clothing[2]. Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Do not use solvents (like ethanol) to wash the skin , as this will accelerate absorption.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration using a pocket mask with a one-way valve (do not use direct mouth-to-mouth due to cross-contamination risk)[5]. Seek emergency medical attention immediately.

Environmental Disposal

Brominated pyridines are classified as highly toxic to aquatic life with long-lasting effects (H410)[1].

  • Prohibition: Under no circumstances should solutions of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine be disposed of down the drain.

  • Destruction: All liquid waste, contaminated gloves, and empty vials must be segregated into dedicated halogenated waste containers. Final disposal must be conducted via high-temperature incineration equipped with scrubbers to neutralize hydrogen bromide (HBr) and nitrogen oxide (NOx) gases generated during thermal decomposition[5].

References

  • Alkali Metals Limited. "MATERIAL SAFETY DATA SHEET: 2-AMINO PYRIDINE." Accessed March 4, 2026.
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Aminopyridine." Accessed March 4, 2026.
  • Safe Schools SDS / Fisher Scientific. "SAFETY DATA SHEET: 2-Aminopyridine." Accessed March 4, 2026.
  • American Chemical Society (ACS). "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides." Accessed March 4, 2026.

Sources

Procurement, Quality Control, and Synthetic Applications of 5-Bromo-6-(4-methoxyphenyl)pyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently encounter the challenge of sourcing and functionalizing highly substituted pyridine scaffolds. 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (also referred to as 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine) is a high-value, sterically demanding intermediate. It is predominantly utilized in the synthesis of ATP-competitive kinase inhibitors, where the 2-amino group acts as a critical hinge-binding motif, and the 6-aryl substitution occupies specific hydrophobic pockets within the kinase domain [4].

This whitepaper provides an in-depth technical guide on the procurement strategies, analytical quality control (QC) frameworks, and downstream synthetic methodologies required to effectively utilize this complex building block.

Chemical Profile & Mechanistic Significance

To effectively utilize 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine, one must understand the causality behind its structural reactivity:

  • The 2-Amino Motif: Serves as a classic hydrogen bond donor/acceptor pair. In downstream applications, it can be further derivatized via Buchwald-Hartwig amination or acylation, though it often requires protection (e.g., as a Boc or acetyl group) if harsh electrophilic conditions are anticipated [1].

  • The 6-(4-Methoxyphenyl) Group: Provides significant steric bulk. The electron-donating nature of the methoxy group enriches the electron density of the pyridine ring, subtly altering the pKa of the 2-amino group.

  • The 5-Bromo Position (The Synthetic Handle): This is the primary site for carbon-carbon bond formation. However, the immediate proximity of the bulky 6-(4-methoxyphenyl) group renders the 5-position sterically hindered. This steric encumbrance dictates that standard, unhindered palladium catalysts (like

    
    ) will often fail due to inefficient oxidative addition and sluggish reductive elimination [5].
    

Supplier Availability & Sourcing Strategy

While simple precursors like 2-amino-5-bromopyridine (CAS 1072-97-5) are readily available as commercial off-the-shelf (COTS) reagents from hundreds of catalog suppliers [3], the highly functionalized 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine is a specialty intermediate.

Sourcing Modalities
  • Custom Synthesis Organizations (CSOs): Because this compound is typically an advanced intermediate in proprietary pharmaceutical pipelines, it must often be procured through Contract Development and Manufacturing Organizations (CDMOs) via custom synthesis requests.

  • Upstream Synthesis Route: CSOs typically synthesize this scaffold by starting from 2-amino-5,6-dibromopyridine, performing a highly regioselective Suzuki coupling at the more reactive 6-position using (4-methoxyphenyl)boronic acid.

When evaluating suppliers, it is critical to audit their trace metal removal processes, as residual palladium from the upstream synthesis can poison downstream catalytic steps [1].

Visualization: Sourcing and Release Workflow

G A Identify Need: 5-Bromo-6-(4-methoxyphenyl) pyridin-2-amine B Vendor Evaluation (CSO/CDMO) A->B RFQ C Custom Synthesis & Scale-up B->C Contract D Batch Receipt C->D Delivery E Analytical QC (HPLC, NMR, ICP-MS) D->E Quarantine E->B Fail Specs F Release for Downstream Synthesis E->F Pass Specs

Fig 1: End-to-end procurement and quality control validation workflow for custom intermediates.

Analytical Quality Control (QC) Framework

Before deploying this compound in expensive downstream organometallic reactions, a rigorous, self-validating QC framework must be executed. The table below outlines the mandatory specifications and the mechanistic rationale behind each test.

ParameterSpecificationAnalytical MethodCausality / Rationale
Appearance Off-white to pale yellow powderVisual InspectionDark brown/black coloration indicates oxidative degradation of the 2-amino group.
Purity (HPLC)

(a/a)
Reverse-Phase HPLC (UV at 254 nm)Organic impurities (e.g., over-coupled byproducts) can interfere with stoichiometry and poison downstream Pd catalysts.
Identity Conforms to structure

and

NMR (DMSO-

)
Verifies the correct regiochemistry. The specific coupling constants of the pyridine protons confirm the 5,6-substitution pattern.
Moisture Content

w/w
Karl Fischer TitrationExcess water can hydrolyze sensitive downstream organometallic reagents or alter the pH of biphasic couplings.
Heavy Metals

ppm (Pd, Cu)
ICP-MSResidual metals from the vendor's upstream synthesis can cause unpredictable side reactions (e.g., homocoupling)[4].

Downstream Application: Sterically Hindered Suzuki-Miyaura Coupling

The most common application for 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine is the installation of a second aryl or heteroaryl group at the 5-position to create a 5,6-diarylpyridin-2-amine scaffold.

Because the 6-position is occupied by a bulky 4-methoxyphenyl group, standard catalysts will fail [2]. We must employ a catalyst with a large bite angle or a dialkylbiaryl phosphine ligand (e.g., SPhos) to facilitate the reductive elimination step around the steric bulk [5].

Step-by-Step Methodology: Synthesis of 5,6-Diarylpyridin-2-amine

Self-Validating System: This protocol utilizes a biphasic solvent system and includes specific In-Process Controls (IPCs) to ensure the reaction is proceeding mechanistically as intended.

Step 1: Reagent Preparation (Inert Atmosphere)

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine (

    
    ), the desired arylboronic acid (
    
    
    
    ), and
    
    
    (
    
    
    ).
  • Causality: An excess of boronic acid is used to compensate for competitive protodeboronation, a common side reaction in basic aqueous media.

Step 2: Solvent and Catalyst Addition

  • Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v) to achieve a concentration of 
    
    
    
    .
  • Causality: Dioxane provides excellent solubility for the lipophilic pyridine substrate, while water is essential to dissolve the inorganic base, generating the highly nucleophilic hydroxide/carbonate species required to activate the boronic acid for transmetalation.

  • Add

    
     (
    
    
    
    ).

Step 3: Reaction Execution and IPC

  • Seal the flask, evacuate, and backfill with Argon three times.

  • Heat the biphasic mixture to

    
     with vigorous stirring.
    
  • In-Process Control (IPC): After 4 hours, sample the organic layer and analyze via LC-MS. You should observe the disappearance of the brominated starting material (isotopic pattern M, M+2) and the emergence of the product mass. If conversion is stalled

    
    , the catalyst may have precipitated (palladium black); add an additional 
    
    
    
    of catalyst.

Step 4: Workup and Self-Validation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate and partition with water.

  • Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation: The absence of a strong amine odor in the aqueous phase confirms the product has successfully partitioned into the organic layer.

Visualization: Chemical Derivatization Pathway

G A 5-Bromo-6-(4-methoxyphenyl) pyridin-2-amine C Catalyst System: Pd(dppf)Cl2 or Pd/SPhos Base: K2CO3 A->C B Aryl/Heteroaryl Boronic Acid B->C D Suzuki-Miyaura Cross-Coupling (1,4-Dioxane/H2O, 90°C) C->D E 5-Aryl-6-(4-methoxyphenyl) pyridin-2-amine (Target Scaffold) D->E >85% Yield

Fig 2: Synthetic workflow for the sterically hindered Suzuki-Miyaura cross-coupling of the target scaffold.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis Source: ACS Infectious Diseases URL: [Link]

  • Title: Zwitterionic Palladium Complexes: Room-Temperature Suzuki–Miyaura Cross-Coupling of Sterically Hindered Substrates Source: Organometallics (ACS) URL: [Link]

The Chemical Stability of Aminopyridine Intermediates: A Mechanistic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyridines (APs), particularly 4-aminopyridine (4-AP) and its substituted derivatives, are highly versatile scaffolds in modern medicinal chemistry. They are foundational in the development of potassium channel blockers for neurological disorders and serve as critical intermediates in the synthesis of complex aza-heterocycles for 1[1]. However, the intrinsic reactivity that makes APs excellent synthetic building blocks also introduces significant stability challenges during formulation, storage, and metabolic processing. Understanding the thermodynamic and kinetic stability of these intermediates is paramount for researchers aiming to optimize lead compounds and design robust manufacturing workflows.

Mechanistic Degradation Pathways: Causality and Structural Influence

The stability profile of aminopyridines is heavily dictated by the electron density distribution across the pyridine ring and the exocyclic amine.

Oxidative Degradation

The primary vulnerability of the aminopyridine scaffold is oxidative degradation. When exposed to oxidative stress (e.g., hydrogen peroxide or metabolic cytochrome P450 enzymes), the free base form of 4-aminopyridine rapidly degrades. The dominant degradation products are N-oxides (such as fampridine N-oxide) and, under prolonged stress, nitro-derivatives like 2[2].

Causality : The lone pair of electrons on the pyridine nitrogen is localized and perpendicular to the π-system, making it highly susceptible to electrophilic attack by reactive oxygen species. Conversely, when the aminopyridine is converted to an ionized salt form, this lone pair engages in a covalent bond with a proton. This structural modification drastically reduces the electron density available for oxidation, conferring significant 2 compared to the molecular free base[2].

Hydrolytic and Thermal Stability

Under basic conditions, aminopyridine intermediates (such as 4-amino-3-iodopyridine) demonstrate remarkable stability, with 3 even at elevated temperatures[3]. Acidic hydrolysis is similarly slow due to the protonation of the ring, which deactivates it against nucleophilic attack. However, extreme thermal conditions can lead to complex decomposition mixtures due to the cleavage of carbon-halogen bonds in halogenated derivatives.

Pathway AP 4-Aminopyridine (Free Base) Salt Protonated AP (Salt Form) AP->Salt Acid Addition OxStress Oxidative Stress (H2O2) AP->OxStress AcidStress Acidic Stress (HCl, Heat) AP->AcidStress Salt->OxStress Stable High Stability (Protected Lone Pair) Salt->Stable Resistance to Oxidation NOxide Fampridine N-oxide (Major Degradant) OxStress->NOxide Fast Oxidation Nitro 4-Amino-3-nitropyridine OxStress->Nitro Prolonged Stress AcidStress->AP Minimal Hydrolysis

Aminopyridine degradation pathways under oxidative and acidic stress.

Quantitative Stability Data

To inform formulation and storage strategies, the following table synthesizes quantitative stability data for key aminopyridine derivatives across various stress conditions.

CompoundChemical StateStress ConditionDurationStability Outcome
4-Aminopyridine Solid formulation (Capsule)Room Temp (22°C), Light Protected365 Days4[4].
4-Aminopyridine Solution (Free Base)5% H₂O₂ (Oxidative)121 Hours4[4].
3,4-Diaminopyridine Solution (Free Base)15% H₂O₂ (Oxidative)216 Hours2[2].
3,4-Diaminopyridine Solution (Salt Form)15% H₂O₂ (Oxidative)216 Hours2[2].
4-Amino-3-iodopyridine Solution0.1 M NaOH (Basic Hydrolysis)48 Hours3[3].

Experimental Workflows: Self-Validating Forced Degradation Protocol

To accurately assess the stability of novel aminopyridine intermediates, researchers must employ a self-validating forced degradation workflow. The following step-by-step methodology ensures that degradation is accurately quantified without artifactual interference.

Protocol: Oxidative and Hydrolytic Stress Profiling
  • Stock Solution Preparation : Dissolve the aminopyridine intermediate in high-purity methanol to achieve a concentration of 1 mg/mL.

  • Stress Application :

    • Acidic/Basic Hydrolysis: Aliquot 1 mL of stock solution and add 9 mL of 0.1 M HCl (acidic) or 0.1 M NaOH (basic).3[3].

    • Oxidative Stress: Aliquot 1 mL of stock solution and add 9 mL of 3% or 5% H₂O₂. Store protected from light.

  • Quenching and Neutralization (Critical Step) : Withdraw aliquots at predefined intervals (e.g., 0, 8, 24, 72, 121 hours). Immediately neutralize hydrolytic samples to arrest the degradation process. Causality: Failing to neutralize the sample allows degradation to continue while the sample sits in the autosampler queue, skewing the kinetic data and leading to false-positive instability readings.

  • Internal Standard Spiking : Dilute the quenched aliquot in a solvent containing a stable internal standard (e.g.,4)[4]. Causality: The internal standard corrects for minor variations in injection volume and solvent evaporation, ensuring quantitative reliability across time points.

  • HPLC-UV-ESI-MS Analysis : Inject the sample into a C18 stationary phase column. Monitor peaks using a Photodiode Array (PDA) detector at 263 nm.

  • Peak Purity Validation : Utilize the PDA detector to perform multiwavelength spectral analysis on the parent peak. Causality: This validates the specificity of the assay by confirming that the parent aminopyridine peak is not co-eluting with a newly formed, structurally similar degradant (such as an N-oxide).

Workflow Prep Prepare Stock Solution (1 mg/mL in MeOH) Stress Apply Stress Conditions (Acid, Base, H2O2, Heat) Prep->Stress Quench Quench & Neutralize (Stop Degradation) Stress->Quench Spike Spike Internal Standard (e.g., Caffeine Citrate) Quench->Spike HPLC HPLC-UV-ESI-MS Analysis (Quantify & Identify) Spike->HPLC Validate Peak Purity Validation (PDA Detector) HPLC->Validate

Self-validating forced degradation workflow for aminopyridine intermediates.

Conclusion

The chemical stability of aminopyridine intermediates is not a static property but a dynamic variable heavily influenced by their chemical state (free base vs. salt) and substituent effects. By leveraging the protective nature of protonation against oxidative stress and employing rigorous, self-validating analytical protocols, drug development professionals can successfully navigate the complexities of these highly valuable pharmacophores.

References

  • Benchchem. "Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development." 5

  • PubMed (J Pharm Biomed Anal). "Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products." 2

  • Benchchem. "An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine." 3

  • Canadian Journal of Hospital Pharmacy (CJHP). "Chemical Stability of 4-Aminopyridine Capsules." 4

  • PubMed Central (PMC). "Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases." 1

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 2-aminopyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, SIRT1 activators[1], and Phosphodiesterase 10A (PDE10A) antagonists[2]. The synthesis of 5,6-disubstituted 2-aminopyridines often relies on the sequential, regioselective functionalization of 5,6-dibromopyridin-2-amine.

This application note details a robust, self-validating protocol for the synthesis of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine . By leveraging the inherent electronic bias of the pyridine ring, researchers can achieve highly regioselective carbon-carbon bond formation at the C-6 position without the need for complex protecting group strategies.

Mechanistic Rationale: The Causality of Regioselectivity

A critical challenge in poly-halogenated heteroarenes is controlling which carbon-halogen bond undergoes oxidative addition. In 5,6-dibromopyridin-2-amine, the two bromine atoms occupy distinct electronic environments:

  • C-6 Activation: The C-6 position is adjacent (alpha) to the electron-withdrawing pyridine nitrogen. The inductive effect of the nitrogen atom significantly polarizes the C6–Br bond, lowering the localized Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • Kinetic Preference: This electronic depletion makes the C-6 carbon highly electrophilic. Consequently, the nucleophilic Palladium(0) active species inserts into the C6–Br bond at a kinetically accelerated rate compared to the C5–Br bond.

  • Stoichiometric Control: By strictly limiting the (4-methoxyphenyl)boronic acid to 1.00 – 1.05 equivalents, the catalytic cycle is starved of the transmetalating agent before the higher-energy C5–Br oxidative addition can occur, effectively preventing the formation of the 5,6-diaryl byproduct.

Experimental Workflow & Mechanistic Cycle

Workflow Start 5,6-Dibromopyridin-2-amine + (4-Methoxyphenyl)boronic acid Degas 1. Degassing (Ar/N2 Purge) Prevents Pd(0) Oxidation Start->Degas OxAdd 2. Regioselective Oxidative Addition Pd(0) inserts exclusively at C-6 Degas->OxAdd Pd(PPh3)4, 100°C Transmet 3. Base-Mediated Transmetalation Na2CO3 facilitates Ar transfer OxAdd->Transmet RedElim 4. Reductive Elimination C-C Bond Formation Transmet->RedElim Workup 5. Aqueous Workup & Extraction Removes Borate Salts & Base RedElim->Workup Cool to RT Purify 6. Silica Gel Chromatography Isolates Target Monomer Workup->Purify Product 5-Bromo-6-(4-methoxy-phenyl) -pyridin-2-ylamine Purify->Product Yield: ~75%

Fig 1. Mechanistic workflow of the regioselective Suzuki coupling at the C-6 position.

Materials and Quantitative Data

Table 1: Standard Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Role in Reaction
5,6-Dibromopyridin-2-amine251.911.00 eq252 mgElectrophilic Scaffold
(4-Methoxyphenyl)boronic acid151.961.05 eq160 mgNucleophilic Coupling Partner
Pd(PPh3)41155.560.05 eq58 mgPre-catalyst
Na2CO3105.992.00 eq212 mgInorganic Base
1,4-Dioxane88.11N/A4.0 mLPrimary Organic Solvent
Deionized H2O18.02N/A1.0 mLBase Solubilizer
Table 2: Optimization & Troubleshooting Parameters
ParameterStandard ConditionCausality / Impact of Deviation
Boronic Acid Eq. 1.05 eq>1.1 eq leads to competitive double-coupling at C-5. <1.0 eq leaves unreacted starting material, complicating purification.
Solvent Ratio 4:1 Dioxane:H2OWater is strictly required to dissolve Na2CO3 and form the reactive boronate complex

. Absence of water stalls transmetalation.
Temperature 100–110 °CTemperatures below 80 °C fail to overcome the activation energy barrier for the C-6 oxidative addition.

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly

  • To a flame-dried 15 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar, add 5,6-dibromopyridin-2-amine (252 mg, 1.0 mmol) and (4-methoxyphenyl)boronic acid (160 mg, 1.05 mmol)[1].

  • Add sodium carbonate (212 mg, 2.0 mmol) to the vessel[1].

  • Introduce 1,4-Dioxane (4.0 mL) and deionized water (1.0 mL) to the mixture.

Step 2: Critical Degassing 4. Sparge the heterogeneous mixture with Argon (or Nitrogen) gas for a minimum of 15 minutes. Self-Validation Checkpoint: Ensure the sparging needle is fully submerged. Oxygen must be rigorously excluded because it rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) complex, which is the primary cause of stalled Suzuki couplings.

Step 3: Catalyst Addition & Execution 5. Under a positive stream of Argon, rapidly add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol). 6. Seal the vial tightly with a Teflon-lined cap. 7. Submerge the vial in a pre-heated oil bath or heating block set to 110 °C. Stir vigorously (800+ RPM) for 12 to 16 hours[1]. The biphasic nature of the reaction requires high shear to ensure mass transfer between the organic and aqueous layers.

Step 4: Reaction Monitoring & Workup 8. Cool the reaction mixture to room temperature. 9. Self-Validation Checkpoint: Sample 5 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The desired product mass


 (due to the bromine isotope pattern) should be the dominant peak.
10. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel.
11. Extract the aqueous layer with Ethyl Acetate (

mL). 12. Wash the combined organic layers with brine (15 mL), dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude residue.

Step 5: Purification 13. Purify the crude material via flash column chromatography on silica gel. Use a gradient elution starting from 10% Ethyl Acetate in Hexanes, slowly increasing to 40% Ethyl Acetate. 14. The desired 5-bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine elutes as a highly UV-active band. Pool the appropriate fractions and evaporate to yield the pure product as a solid.

References

  • Design, Synthesis and Pharmacological Evaluation of 5,6-Disubstituted Pyridin-2(1H)-one Derivatives as Phosphodiesterase 10A (PDE10A) Antagonists Source: ResearchGate URL:[Link]

  • WO2019162911A1 - New activators of sirt1 enzyme for the treatment of cardiovascular and cardiometabolic pathologies Source: Google Patents URL

Sources

Protocol for bromination of 6-(4-methoxyphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Bromination of 6-(4-Methoxyphenyl)pyridin-2-amine

Strategic Context & Objective

The functionalization of 2-aminopyridine derivatives is a cornerstone in the synthesis of complex pharmaceutical scaffolds. Specifically, introducing a halogen at the 5-position of 6-(4-methoxyphenyl)pyridin-2-amine creates a highly versatile building block. The resulting aryl bromide serves as an essential handle for downstream transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling rapid expansion of 1[1]. This application note details a highly optimized, regioselective protocol for the monobromination of 6-(4-methoxyphenyl)pyridin-2-amine, prioritizing high yield, isomeric purity, and operational safety.

Mechanistic Rationale & Regiocontrol

The pyridine ring of 6-(4-methoxyphenyl)pyridin-2-amine is highly electronically biased. The C2-amino group acts as a powerful electron-donating group via resonance, strongly activating the ring toward electrophilic aromatic substitution at the 2[2].

While both positions are electronically activated, the C5 position is thermodynamically and kinetically favored for bromination when using mild, bulky electrophiles like N-Bromosuccinimide (NBS). The C5 position is para to the strongly activating amino group, which provides superior resonance stabilization of the intermediate Wheland complex. Furthermore, utilizing harsh reagents like elemental bromine (Br₂) in fuming sulfuric acid often leads to poor regiocontrol and intractable mixtures of 3[3]. By selecting NBS in a polar aprotic solvent (acetonitrile), the reaction proceeds via a highly controlled electrophilic delivery that maximizes C5 selectivity.

G SM 6-(4-methoxyphenyl)pyridin-2-amine (Starting Material) NBS N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) SM->NBS Electrophilic Br+ W_C5 C5-Wheland Intermediate (Para to -NH2, Kinetically Favored) NBS->W_C5 Regioselective Attack (C5 Position) W_C3 C3-Wheland Intermediate (Ortho to -NH2, Disfavored) NBS->W_C3 Competing Attack (C3 Position) Prod_Major 5-Bromo-6-(4-methoxyphenyl)pyridin-2-amine (Major Product) W_C5->Prod_Major Rapid Deprotonation Prod_Minor 3-Bromo & 3,5-Dibromo Byproducts (Minor/Trace) W_C3->Prod_Minor Deprotonation

Mechanistic pathway of regioselective NBS bromination of 6-(4-methoxyphenyl)pyridin-2-amine.

Reaction Optimization & Causality

To establish a self-validating and robust protocol, various conditions were evaluated. The quantitative data below highlights the causality behind the chosen parameters:

  • Brominating Agent: NBS is preferred over Br₂ to suppress over-oxidation and polybromination.

  • Temperature: Conducting the addition at 0 °C suppresses the activation energy required for the competing C3-attack, thereby enhancing the regiomeric ratio.

  • Solvent: Acetonitrile (MeCN) stabilizes the polar transition state without competitively reacting with the bromonium ion.

EntryBrominating AgentSolventTemp (°C)Time (h)Conversion (%)Ratio (5-Br : 3-Br : 3,5-diBr)
1Br₂ (1.1 equiv)AcOH252>9560 : 15 : 25
2NBS (1.05 equiv)DMF0 to 254>9585 : 10 : 5
3 NBS (1.00 equiv) MeCN 0 2 98 95 : 3 : 2
4NBS (1.20 equiv)MeCN252>9970 : 5 : 25

Table 1: Optimization of reaction parameters for the regioselective bromination.

Step-by-Step Experimental Protocol

Caution: NBS is a corrosive and oxidizing agent. Perform all operations in a well-ventilated fume hood.

Phase 1: Preparation and Initiation

  • Substrate Dissolution: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-(4-methoxyphenyl)pyridin-2-amine (1.00 g, 5.00 mmol, 1.0 equiv).

  • Solvent Addition: Suspend the starting material in anhydrous Acetonitrile (MeCN) (50 mL) to achieve a 0.1 M concentration. Stir until complete dissolution is observed.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to an internal temperature of 0 °C for 15 minutes.

Phase 2: Regioselective Bromination 4. Reagent Preparation: Weigh N-Bromosuccinimide (NBS) (0.89 g, 5.00 mmol, 1.00 equiv).

  • Critical Insight: Ensure NBS is freshly recrystallized from water to remove trace Br₂ and succinimide, which act as uncontrolled radical initiators and skew the stoichiometry.

  • Controlled Addition: Add the NBS portion-wise over 30 minutes to the vigorously stirring solution at 0 °C. This slow addition maintains a low steady-state concentration of the electrophile, preventing local heating and favoring the thermodynamically stable C5-Wheland intermediate.

  • Reaction Maturation: Stir the reaction mixture at 0 °C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C) for an additional 1 hour.

Phase 3: Quenching and Self-Validation 7. Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The desired 5-bromo product will elute slightly faster (higher R_f) than the starting material due to the electron-withdrawing nature of the bromine atom reducing the basicity/polarity of the pyridine core. 8. Chemical Quench (Self-Validating Step): Once starting material consumption is >98%, immediately quench the reaction by adding 15 mL of a 10% (w/v) aqueous Sodium Thiosulfate (Na₂S₂O₃) solution.

  • Causality: This step is non-negotiable; it instantly reduces any unreacted NBS or trace hypobromite to inert bromide salts, completely halting the reaction and preventing post-workup over-bromination.

Phase 4: Isolation and Purification 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 10. Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). 11. Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 12. Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 25% Ethyl Acetate in Hexanes). Collect the major fraction to afford 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine as an off-white solid.

Analytical Characterization & Quality Control

To ensure the integrity of the regioselective outcome, conduct structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR (CDCl₃) Signature: The pyridine ring protons of the desired 5-bromo isomer will appear as an AB doublet system (C3-H and C4-H) with an ortho-coupling constant of J ≈ 8.0–8.5 Hz.

  • 2D NOESY Validation: To definitively rule out the 3-bromo isomer, perform a 2D NOESY (or ROESY) experiment. The C4-H proton of the 5-bromo isomer will exhibit a distinct Nuclear Overhauser Effect (NOE) cross-peak with the ortho-protons of the 6-(4-methoxyphenyl) group. If the product were the 3-bromo isomer, the remaining C5-H would theoretically show this correlation, but the chemical shift and coupling patterns would contradict the observed AB system.

References

  • Title: Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
  • Title: Bromination of pyridine derivatives (WO2019145177A1).
  • Title: N-(6-Bromopyridin-2-yl)guanidine.

Sources

Using 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine as a Kinase Inhibitor Scaffold

Executive Summary

This guide details the utility of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (referred to herein as Scaffold-BP ) as a privileged structure for the design and synthesis of Type I and Type II kinase inhibitors.

The 2-aminopyridine core is a validated pharmacophore capable of bidentate hydrogen bonding with the kinase hinge region. The specific substitution pattern of Scaffold-BP—featuring a 4-methoxyphenyl group at the C6 position and a reactive bromine handle at C5—offers a strategic entry point for accessing the "gatekeeper" and hydrophobic back-pockets of kinases such as BTK , ALK , and VRK1/2 . This note provides synthetic protocols for library generation and biological validation workflows.

Structural Biology & Mechanism of Action

The Pharmacophore

The utility of Scaffold-BP relies on its ability to mimic the adenine ring of ATP.

  • Hinge Binding (C2-Amino & N1): The C2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen (N1) acts as a hydrogen bond acceptor from the backbone amide.

  • The "Handle" (C5-Bromo): This position is critical for structure-activity relationship (SAR) expansion. It is oriented towards the solvent-exposed region or the hydrophobic back-pocket (selectivity pocket), depending on the specific kinase conformation.

  • The Anchor (C6-Aryl): The 4-methoxyphenyl group provides hydrophobic bulk that stabilizes the inhibitor within the ATP-binding cleft, often interacting with the gatekeeper residue.

Binding Mode Visualization

KinaseBinding Scaffold 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine Hinge Kinase Hinge Region (e.g., Met, Glu backbone) Scaffold->Hinge Bidentate H-Bonds (Donor/Acceptor) Pocket Hydrophobic Selectivity Pocket Scaffold->Pocket C5-Modification (via Suzuki Coupling) Gatekeeper Gatekeeper Residue Scaffold->Gatekeeper C6-Aryl Interaction (Pi-Stacking/Hydrophobic)

Figure 1: Schematic representation of the binding mode of the aminopyridine scaffold within the kinase ATP-binding pocket.[1]

Synthetic Protocols: Library Generation

The C5-bromo position allows for rapid diversification via Palladium-catalyzed cross-coupling reactions. The following protocol describes a standardized Suzuki-Miyaura Coupling to generate a library of potential inhibitors.

Materials
  • Substrate: 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (1.0 eq)

  • Boronic Acids/Esters: Diverse set (Aryl, Heteroaryl) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Cs₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation: In a microwave vial, dissolve Scaffold-BP (0.2 mmol) and the appropriate boronic acid (0.24 mmol) in 1,4-Dioxane (2 mL).

  • Activation: Add the Cs₂CO₃ solution (0.3 mL). Degas the mixture by bubbling nitrogen for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (8 mg). Seal the vial immediately.

  • Reaction: Heat to 100°C for 2 hours (conventional heating) or 110°C for 30 mins (microwave irradiation).

  • Work-up: Dilute with EtOAc (10 mL), wash with water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Note on Causality: The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ due to its higher stability and efficiency with electron-rich heteroaryl bromides, preventing dehalogenation side reactions [1].

Biological Evaluation Protocols

Once the library is synthesized, compounds must be screened for potency and selectivity.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the ADP generated from the kinase reaction, providing a direct correlation to % inhibition.

Reagents:

  • Recombinant Kinase (e.g., BTK, ALK, or VRK1)

  • Substrate (Poly [Glu:Tyr] 4:1 or specific peptide)

  • Ultra-Pure ATP

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Workflow:

  • Compound Transfer: Dispense 50 nL of compound (in DMSO) into a 384-well white low-volume plate (Final conc. range: 10 µM to 0.1 nM).

  • Enzyme Addition: Add 2 µL of Kinase solution (optimized to convert 5-10% ATP). Incubate for 10 min at RT.

  • Reaction Start: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • ADP Generation: Add 4 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:



Workflow Diagram

AssayWorkflow Step1 1. Library Synthesis (Suzuki Coupling) Step2 2. Purification (HPLC/Flash) Step1->Step2 Step3 3. Kinase Assay (ADP-Glo / FRET) Step2->Step3 Step4 4. Data Analysis (IC50 Calculation) Step3->Step4 Step5 5. Hit Selection Step4->Step5 Step5->Step1 SAR Iteration

Figure 2: Iterative workflow for kinase inhibitor discovery using Scaffold-BP.

Quantitative Benchmarks (Expected Data)

When validating this scaffold, reference compounds should be used to ensure assay performance.

Compound ClassTarget KinaseExpected IC50 (Scaffold Core)Optimized Derivative IC50
Aminopyridine BTK > 1.0 µM< 10 nM (e.g., with acrylamide tail)
Aminopyridine ALK ~ 500 nM< 50 nM
Aminopyridine VRK1 ~ 800 nM~ 150 nM [2]

Table 1: Comparative potency expectations. The core scaffold often shows micromolar activity, which improves to nanomolar levels upon C5-functionalization.

Troubleshooting & Optimization

  • Problem: Low yield in Suzuki coupling.

    • Solution: The 2-amino group can poison the Pd catalyst. Consider using a Boc-protected version of the scaffold (N-Boc-5-bromo-6-(4-methoxyphenyl)pyridin-2-amine) or increasing catalyst loading to 10 mol%.

  • Problem: Poor solubility in assay buffer.

    • Solution: Ensure DMSO concentration does not exceed 1% in the final assay volume. If precipitation occurs, modify the C5-substituent to include solubilizing groups (e.g., morpholine, piperazine).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dos Santos, P., et al. (2016). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.[1] Journal of Medicinal Chemistry, 59(15), 7201–7214. Link

  • Liang, C., et al. (2020).[2][3] Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences, 21(21), 8006. Link

  • Ullah, S., et al. (2020).[3] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors.[3] European Journal of Medicinal Chemistry, 208, 112782.[3] Link

Sources

Application Note: Cross-Coupling Strategies for 5-Bromo-aminopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with 5-bromo-2-aminopyridine (and its isomers). It addresses the specific challenges of cross-coupling on a scaffold that contains both a halogen handle and a Lewis-basic/nucleophilic amine.

Strategic Overview: The "Bifunctional" Challenge

5-Bromo-2-aminopyridine is a "privileged scaffold" in kinase inhibitor discovery, but it presents a unique synthetic paradox:

  • Catalyst Poisoning: The free amino group (

    
    ) and the pyridine nitrogen can chelate Pd(II) species, arresting the catalytic cycle.
    
  • Electronic Deactivation: The strong electron-donating effect (

    
    ) of the amino group increases electron density at the C-5 position, making the C-Br bond less electrophilic and significantly slowing the rate-limiting oxidative addition  step compared to electron-deficient pyridines.
    
  • Competing Nucleophilicity: In Buchwald-Hartwig aminations, the substrate’s own amine can compete with the external amine, leading to oligomerization.

Decision Matrix: To Protect or Not to Protect?

While direct coupling of the free amine is possible using modern, bulky ligands (e.g., XPhos, RuPhos), protection is recommended for scale-up and reproducibility.

ProtectionStrategy Start Substrate: 5-Bromo-2-aminopyridine ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald Sonogashira Sonogashira (C-C Alkyne) ReactionType->Sonogashira Direct Direct Coupling (High Pd loading, Bulky Ligands) Suzuki->Direct Simple Aryl Boronic Acids Protect Protect Amine (Acetyl/Pivaloyl/Boc) Suzuki->Protect Complex/Heteroaryl Boronic Acids Buchwald->Protect MANDATORY (Prevent Homocoupling) Sonogashira->Direct Possible with CuI Sonogashira->Protect Higher Yields caption Figure 1: Strategic Decision Tree for Protecting Group usage in 5-bromo-aminopyridine coupling.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Unprotected Amine)

Best for: Rapid analog generation with simple aryl boronic acids.

System Rationale: This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by the free amine better than Pd(PPh₃)₄. The solvent system (Dioxane/Water) ensures solubility of the polar aminopyridine.

Reagents:

  • Substrate: 5-Bromo-2-aminopyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed][3][4][5]

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and base.

  • Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of nitrogen.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[5][6][7] The starting material (M+H = 173/175) should disappear. If conversion stalls at 50%, add 2 mol% fresh catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[7] Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically 0–10% MeOH in DCM due to polarity).

Critical Note: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), switch to Pd(Amphos)Cl₂ or XPhos Pd G3 and lower the temperature to 60°C.

Protocol B: Buchwald-Hartwig Amination (Protected Amine)

Best for: Installing amines at the C-5 position.

System Rationale: Direct amination of the free amine is generally unsuccessful due to competitive binding. We utilize the N-acetyl protected intermediate. The acetyl group pulls electron density from the ring, facilitating oxidative addition and preventing catalyst poisoning.

Reagents:

  • Substrate: N-(5-bromopyridin-2-yl)acetamide (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)[8]

  • Ligand: Xantphos (4 mol%) [For primary amines] or RuPhos (4 mol%) [For secondary amines]

  • Base: Cs₂CO₃ (2.0 equiv) [Milder] or NaOtBu (1.5 equiv) [Stronger]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane[5]

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Ar, mix Pd₂(dba)₃ and Ligand in the solvent and stir for 10 mins at RT to form the active catalyst species (solution turns from purple to orange/yellow).

  • Addition: Add the protected substrate, amine, and base to the reaction vessel.

  • Initiation: Add the pre-formed catalyst solution.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Deprotection (One-Pot Optional): After coupling is complete (checked by LC-MS), add 6M HCl (aq) and heat to 60°C for 2 hours to remove the acetyl group if the free diamine is required.

Protocol C: Sonogashira Coupling

Best for: Alkynylation.

System Rationale: Copper (CuI) is essential here but can cause Glaser homocoupling of the alkyne. We use a slight excess of alkyne and a Pd(II) source that reduces in situ.

Table 1: Optimized Sonogashira Conditions

ParameterStandard ConditionHigh-Difficulty Condition
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(Amphos)Cl₂ (5 mol%)
Co-Catalyst CuI (2 mol%)CuI (5 mol%)
Base Et₃N (Solvent/Base mix)Cs₂CO₃ (2 eq) in DMF
Temp 80°C100°C
Time 4–6 Hours12 Hours

Procedure:

  • Dissolve 5-bromo-2-aminopyridine in DMF/Et₃N (3:1).

  • Add CuI and Pd catalyst.[2][7][8] Degas thoroughly (bubbling Ar).

  • Add terminal alkyne (1.2 equiv) dropwise at RT.

  • Heat to 80°C.

    • Self-Validating Check: The reaction mixture usually turns dark brown/black upon heating. If it remains pale yellow, oxygen may be present (killing the catalyst).

Troubleshooting & Optimization Guide

When reactions fail, the cause is usually traced to the specific electronic properties of the aminopyridine.

Troubleshooting Problem Reaction Failed / Low Yield Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is De-brominated Product (H-sub) forming? Check1->Check2 Conversion observed Yes (No Conversion) Yes (No Conversion) Check1->Yes (No Conversion) Oxidative Addition Failure Yes (Reduction) Yes (Reduction) Check2->Yes (Reduction) Beta-Hydride Elimination or Protodehalogenation No (Complex Mixture) No (Complex Mixture) Check2->No (Complex Mixture) Catalyst Poisoning Sol1 Sol1 Yes (No Conversion)->Sol1 Switch to electron-rich ligands (Sphos, XPhos) Sol2 Sol2 Yes (No Conversion)->Sol2 Protect Amine (Acetyl) to reduce electron density Sol3 Sol3 Yes (Reduction)->Sol3 Switch solvent (avoid alcohols) Sol4 Sol4 Yes (Reduction)->Sol4 Use milder base (K3PO4 instead of NaOtBu) Sol5 Sol5 No (Complex Mixture)->Sol5 Scavenge metal: Add CuI Sol6 Sol6 No (Complex Mixture)->Sol6 Increase Temp >100°C caption Figure 2: Troubleshooting Logic for Aminopyridine Couplings.

Key References
  • Suzuki Coupling on Aminopyridines:

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules 2017 , 22, 190.[9]

  • Buchwald-Hartwig Protocols:

    • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides (Applicable to Pyridines).[10] Org. Lett. 2014 , 16, 4296.

  • Sonogashira Methodologies:

    • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines.[8][9][11] Modern Research in Catalysis, 2017 , 6, 121-133.[12]

  • General Reactivity Guide:

    • BenchChem Application Note: Reactivity of 3-Amino-5-bromopyridine.

Sources

Application Note: Strategic N-Alkylation of 5-Bromo-6-(4-methoxyphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic N-functionalization of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine , a high-value scaffold often implicated in the synthesis of FLT3, BTK, and other kinase inhibitors.[1]

Executive Summary & Chemical Context

The substrate 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (referred to herein as Substrate 1 ) presents a classic challenge in heterocyclic chemistry: the alkylation of an ambident nucleophile. 2-Aminopyridines possess two nucleophilic sites:[1]

  • The Exocyclic Amine (

    
    ):  The desired site for most drug discovery applications (formation of secondary amines).[1][2][3]
    
  • The Endocyclic Ring Nitrogen (

    
    -1):  The site that leads to the formation of stable imino-1,2-dihydropyridines (often unwanted).[1]
    

Key Structural Advantage: unlike unsubstituted 2-aminopyridine, Substrate 1 possesses a bulky 4-methoxyphenyl group at the C6 position.[1] This substituent provides significant steric shielding to the ring nitrogen (


-1), kinetically disfavoring alkylation at that site and naturally enhancing selectivity for the exocyclic amine.[1][2][3]
Retrosynthetic Utility

This intermediate is a "linchpin" scaffold.[1][3] The C5-Bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the N-alkylated amine tail often solubilizes the molecule or engages in H-bonding within the ATP-binding pocket of kinases.[1]

Critical Process Parameters (CPP)

To achieve high yields of the mono-alkylated product (


) while minimizing the bis-alkylated byproduct (

), the following parameters must be controlled:
ParameterRecommendationRationale
Stoichiometry 1.0 : 1.1 (Substrate : Electrophile)Excess electrophile drives the reaction to bis-alkylation.[1] Slight excess (1.1 eq) ensures conversion without "over-cooking."[1][2][3]
Base Selection

(Standard) vs.

(Forcing)
Cesium carbonate offers a "soft" deprotonation equilibrium, favoring mono-alkylation.[1][2][3] Sodium hydride causes irreversible deprotonation, increasing reactivity but risking bis-alkylation.[1][2][3]
Temperature

Low temperature during addition controls the kinetic rate.[1][2][3] Heating is rarely required for reactive halides (e.g., MeI, BnBr).[1][2][3]
Concentration 0.1 M - 0.2 MHigh dilution favors mono-alkylation by reducing the statistical probability of a second attack.[1]

Mechanistic Visualization

The following diagram illustrates the competing pathways and the steric influence of the C6-aryl group.

ReactionPathways Substrate Substrate 1 (Ambident Nucleophile) Base Base Deprotonation (NaH or Cs2CO3) Substrate->Base Anion Delocalized Anion Base->Anion Path_N_Exo Path A: Exocyclic Attack (Kinetic & Thermodynamic) Anion->Path_N_Exo Major Pathway (Favored by C6 Sterics) Path_N_Ring Path B: Ring N Attack (Sterically Hindered) Anion->Path_N_Ring Minor Pathway (Blocked by C6-Aryl) Product_Mono Target: Mono-Alkylated (Secondary Amine) Path_N_Exo->Product_Mono Product_Imino Impurity: Imino-Pyridine (Ring N-Alkylated) Path_N_Ring->Product_Imino Product_Bis Impurity: Bis-Alkylated (Tertiary Amine) Product_Mono->Product_Bis Excess R-X / Strong Base

Figure 1: Reaction pathways for the alkylation of 5-Bromo-6-(4-methoxyphenyl)pyridin-2-amine. The C6-aryl group sterically hinders Path B.[1]

Standard Operating Procedures (SOP)

Method A: The "Soft Base" Protocol (Recommended)

Best for: Reactive alkyl halides (Benzyl bromide, Allyl bromide, Iodomethane) and maximizing mono-selectivity.[1][2]

Materials:

  • Substrate 1: 279 mg (1.0 mmol)[1][2][3]

  • 
     (Cesium Carbonate): 488 mg (1.5 mmol)[1][2][3]
    
  • Alkyl Halide (e.g., Iodomethane): 1.1 mmol[1][2][3]

  • DMF (Anhydrous): 5.0 mL[1][2][3]

Step-by-Step:

  • Setup: Charge a dried 25 mL round-bottom flask with Substrate 1 and anhydrous DMF. Add a magnetic stir bar.[1][3][4]

  • Base Addition: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn yellow/orange.[1][3]
    
  • Electrophile Addition: Cool the mixture to

    
     (ice bath). Add the Alkyl Halide dropwise via syringe over 5 minutes.[1][3]
    
  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[1][3][5] Look for the disappearance of the starting material (

      
      ).[3]
      
  • Workup: Dilute with EtOAc (30 mL). Wash with water (

    
    ) and Brine (
    
    
    
    ) to remove DMF.[1][3]
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Method B: The "Hard Base" Protocol (Forcing)

Best for: Unreactive alkyl halides (long chains, branched halides) or when Method A fails.[1][2][3]

Materials:

  • Substrate 1: 1.0 mmol[1][2][3]

  • 
     (60% dispersion in oil): 1.2 mmol (48 mg)[1][3]
    
  • DMF or THF (Anhydrous): 5.0 mL

Step-by-Step:

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Deprotonation: Dissolve Substrate 1 in DMF.[1][3] Cool to

    
    . Carefully add 
    
    
    
    portion-wise.[1][2][3][4] Evolution of
    
    
    gas will occur.[1][2][3] Stir at
    
    
    for 30 mins until gas evolution ceases.
  • Alkylation: Add the Alkyl Halide dropwise at

    
    .[1][2][3][4]
    
  • Reaction: Stir at

    
     for 1 hour, then warm to RT.
    
    • Warning:

      
       is aggressive.[1][2][3] Bis-alkylation is highly likely if the reaction is left too long or if excess halide is used.[1][3]
      
  • Quench: Critical Step. Cool to

    
    .[1][2][3] Add saturated 
    
    
    
    solution dropwise to quench excess hydride.[3]
  • Extraction: Extract with EtOAc, wash extensively with water to remove DMF.[1][2][3]

Analytical Controls & Troubleshooting

Data Interpretation (LCMS/NMR)
ObservationDiagnosisRemediation
M+H + Alkyl (Major Peak)Success. Mono-alkylated product.Proceed to purification.[1][3][4][5][6]
M+H + 2xAlkyl (Significant)Over-Alkylation. Bis-alkylated byproduct.[1][3]Reduce equivalents of Alkyl Halide to 0.9 eq. Switch from NaH to

.
Start Material Remains Stalled Reaction. Heat to

(Method A). If using Method B, ensure NaH is fresh.[1][2][3]
New Spot (Low Rf) Ring Alkylation. Imino-pyridine formation.[1][3]Rare for this substrate due to C6 sterics.[1][3] Use a non-polar solvent (Toluene) to favor exocyclic alkylation.[1][3]
Purification Strategy

The mono-alkylated product is typically less polar than the starting amine but more polar than the bis-alkylated byproduct.[1]

  • Flash Chromatography: Gradient elution using Hexanes/Ethyl Acetate (0%

    
     30% EtOAc).[1][2][3]
    
  • Order of Elution: Bis-alkylated (Fastest)

    
     Mono-alkylated (Target) 
    
    
    
    Starting Material (Slowest).

Workflow Visualization

Workflow Start Start: 5-Bromo-6-(4-methoxyphenyl)pyridin-2-amine Condition_Check Select Condition Start->Condition_Check Method_A Method A: Cs2CO3 / DMF (Standard) Condition_Check->Method_A Reactive Halide Method_B Method B: NaH / DMF (Difficult Substrates) Condition_Check->Method_B Unreactive Halide Monitor Monitor: TLC / LCMS (Target: Mono-Alkylation) Method_A->Monitor Method_B->Monitor Bis_Check Bis-Alkylated Present? Monitor->Bis_Check Quench Quench: Sat. NH4Cl or H2O Bis_Check->Quench No / Minor Bis_Check->Quench Yes (Accept Loss) Extract Extract: EtOAc / Wash H2O Quench->Extract Purify Purify: SiO2 Column (Hex/EtOAc) Extract->Purify

Figure 2: Operational flowchart for the N-alkylation process.

References

  • BenchChem. "Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine." BenchChem Protocols. Accessed October 2023.[1][3] Link[1][2][3]

  • Morressier. "Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides."[1][3][7] Morressier Conference Proceedings, 2018.[1][3] Link[1][2][3]

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling."[1][3] Molecules, 2017.[1][2][3] Link[1][2][3]

  • PubChem. "5-Bromo-6-(4-methoxyphenyl)-pyridin-2-ylamine Compound Summary."[1] National Library of Medicine.[1][3] Link[1][2][3]

Sources

Preparation of pharmaceutical intermediates from 5-bromo-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of 5-bromo-pyridin-2-ylamine (CAS: 1072-97-5) as a high-value intermediate in the synthesis of kinase inhibitors (e.g., Pexidartinib) and CNS-active imidazopyridines.[1] Unlike generic protocols, this guide addresses the specific chemoselectivity challenges posed by the dual functionality of the aminopyridine core—specifically, the tendency of the free amine to poison palladium catalysts during cross-coupling and the regioselective requirements for cyclization. We provide optimized protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Groebke-Blackburn-Bienaymé (GBB) type cyclizations, supported by mechanistic insights and validated reaction parameters.

Strategic Overview: The "Amphibious" Scaffold

5-Bromo-pyridin-2-ylamine is unique in its ability to serve as a bifunctional divergency point .[1]

  • The Electrophile (C-5 Bromine): A handle for cross-coupling (Suzuki, Stille, Sonogashira, Buchwald) to build extended biaryl systems common in kinase inhibitors.

  • The Nucleophile (C-2 Amine + N-1): A 1,3-binucleophilic motif capable of reacting with

    
    -haloketones or aldehydes to form fused bicycles like imidazo[1,2-a]pyridines (GABA receptor modulators).[1]
    

The critical challenge in processing this intermediate is Catalyst Poisoning . The pyridine nitrogen and the exocyclic amine can chelate Pd(II) species, arresting the catalytic cycle. The protocols below incorporate specific ligand strategies and protective group maneuvers to circumvent this.

Visualizing the Synthetic Divergence

G Start 5-Bromo-pyridin-2-ylamine (Starting Material) Suzuki Pathway A: Suzuki Coupling (Biaryl Formation) Start->Suzuki Ar-B(OH)2, Pd(0) Buchwald Pathway B: Buchwald-Hartwig (Amination) Start->Buchwald HNR2, Pd(0) Cyclization Pathway C: Cyclization (Imidazo[1,2-a]pyridines) Start->Cyclization R-CHO, R-NC or R-CO-CH2-Br Formylation Pathway D: Lithiation/Formylation (Pexidartinib Intermediate) Start->Formylation 1. Boc2O 2. n-BuLi, DMF Biaryl 5-Aryl-pyridin-2-amines (Kinase Inhibitor Core) Suzuki->Biaryl Diamine 2,5-Diaminopyridines Buchwald->Diamine Fused 6-Bromoimidazo[1,2-a]pyridine (Zolpidem Analogs) Cyclization->Fused Aldehyde 6-(Boc-amino)nicotinaldehyde Formylation->Aldehyde

Figure 1: Divergent synthetic pathways from 5-bromo-pyridin-2-ylamine.[1]

Application Note: High-Yield Suzuki-Miyaura Coupling

Challenge: Direct coupling of free aminopyridines often results in low yields (<40%) due to Pd-coordination.[1] Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos) or transient protection.

Protocol A: Direct Coupling using XPhos (Ligand-Controlled)

This method avoids protection/deprotection steps, ideal for rapid SAR generation.

  • Reagents:

    • 5-Bromo-pyridin-2-ylamine (1.0 equiv)[1]

    • Arylboronic acid (1.2 equiv)[2]

    • Catalyst: Pd(OAc)₂ (2 mol%)

    • Ligand: XPhos (4 mol%) – Critical for preventing amine coordination.

    • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

    • Solvent: n-Butanol (0.2 M concentration)

  • Procedure:

    • Charge a reaction vial with the aminopyridine, boronic acid, Pd(OAc)₂, and XPhos.

    • Purge with nitrogen for 5 minutes.

    • Add degassed n-Butanol and aqueous K₃PO₄.[1]

    • Heat to 100°C for 2-4 hours. Note: n-Butanol allows higher temperature than dioxane/water and improves solubility of polar intermediates.[1]

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2]

    • Purification: Flash chromatography (DCM/MeOH gradient).

  • Expected Yield: 80–95% for electron-rich aryl boronic acids.[1]

Protocol B: Protection Strategy (Scale-Up Preferred)

For multigram scales, protecting the amine as an acetamide prevents catalyst poisoning and improves solubility.

  • Acetylation: Reflux 5-bromo-pyridin-2-ylamine in Acetic Anhydride (1.5 equiv) for 1 hour. Yield: Quant.

  • Coupling: React N-(5-bromopyridin-2-yl)acetamide with Arylboronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DME/H₂O.

  • Hydrolysis: Deprotect using NaOH/EtOH reflux.

Application Note: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

This transformation creates the core skeleton found in drugs like Zolpidem and Alpidem . The reaction utilizes the endocyclic nitrogen (N1) and the exocyclic amine (N2) to form a 5-membered ring.

Protocol: Condensation with -Haloaldehydes

This protocol synthesizes 6-bromoimidazo[1,2-a]pyridine , a versatile building block where the bromine remains available for subsequent functionalization.[1][3]

  • Reagents:

    • 5-Bromo-pyridin-2-ylamine (10 mmol)[1]

    • Chloroacetaldehyde (40% aq. solution, 15 mmol)

    • Base: NaHCO₃ (20 mmol)

    • Solvent: Ethanol (50 mL)

  • Procedure:

    • Dissolve the aminopyridine in ethanol at room temperature.

    • Add NaHCO₃ followed by the dropwise addition of chloroacetaldehyde.

    • Heat the mixture to reflux (80°C) for 6–8 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1) will show the disappearance of the polar starting material and the formation of a fluorescent spot.

    • Workup: Concentrate ethanol. Dilute residue with water and extract with DCM.

    • Purification: Recrystallization from EtOAc/Hexane is often sufficient.[1]

  • Data Specifications:

ParameterValue
Product 6-Bromoimidazo[1,2-a]pyridine
Typical Yield 75–85%
Appearance Tan to brown crystalline solid
Melting Point 78–80°C
Key NMR Signal Doublet at ~8.6 ppm (H-5 proton, deshielded by ring current)

Case Study: Pexidartinib (Turalio) Intermediate Synthesis

Context: Pexidartinib is a CSF1R inhibitor used for tenosynovial giant cell tumors.[4] The central pyridine ring is derived from 5-bromo-pyridin-2-ylamine.[1] The key intermediate is 6-(Boc-amino)nicotinaldehyde , which couples the left-hand (azaindole) and right-hand (trifluoromethylpyridine) fragments.[1]

Workflow Diagram: Pexidartinib Fragment Synthesis

Pexidartinib SM 5-Bromo-pyridin-2-ylamine Step1 Step 1: Boc Protection (Boc2O, DMAP) SM->Step1 Inter1 tert-Butyl (5-bromopyridin-2-yl)carbamate Step1->Inter1 Step2 Step 2: Lithiation & Formylation (n-BuLi, DMF, -78°C) Inter1->Step2 Product tert-Butyl (5-formylpyridin-2-yl)carbamate (Key Pexidartinib Intermediate) Step2->Product

Figure 2: Synthesis of the central aldehyde linker for Pexidartinib.[1]

Detailed Protocol: Formylation via Lithium-Halogen Exchange

This reaction requires strict anhydrous conditions as the lithiated pyridine intermediate is highly reactive.[1]

  • Step 1: Boc Protection

    • React 5-bromo-pyridin-2-ylamine with Boc₂O (1.1 equiv) and catalytic DMAP (0.1 equiv) in DCM. Stir at RT for 16h.[2]

    • Why Boc? Unlike acetyl, Boc survives the basic conditions of lithiation (n-BuLi) better and directs the lithiation via coordination.

  • Step 2: Formylation

    • Setup: Flame-dried 3-neck flask, Argon atmosphere.

    • Dissolve tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 equiv) in anhydrous THF. Cool to -78°C .[1]

    • Lithiation: Add n-BuLi (2.5 equiv, 1.6M in hexanes) dropwise. Note: 2 equivalents are needed because the first equivalent deprotonates the NH-Boc; the second performs the Li-Br exchange.[1]

    • Stir at -78°C for 1 hour. The solution usually turns deep yellow/orange.

    • Quench: Add anhydrous DMF (3.0 equiv) dropwise. Stir for 30 min at -78°C, then warm to 0°C.

    • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[2]

    • Result: The resulting aldehyde is the electrophile used to couple with the chloroazaindole fragment in the Pexidartinib synthesis [1].

Troubleshooting & Optimization

ProblemProbable CauseSolution
Stalled Suzuki Coupling Pd catalyst poisoning by free amine.[1]Switch to XPhos Pd G3 or protect amine with Acetyl/Boc.
Low Yield in Cyclization Polymerization of chloroacetaldehyde.Use fresh 40% aq. solution or generate anhydrous chloroacetaldehyde in situ from diethyl acetal.
Debromination (H-product)

-Hydride elimination during coupling.[1]
Switch solvent to 1,4-Dioxane ; ensure strict O₂-free conditions.[1]
Incomplete Lithiation Moisture in THF or insufficient n-BuLi.[1]Titrate n-BuLi before use; ensure temp remains <-70°C during addition.[1]

References

  • Tap, W. D. et al. "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor."[1] New England Journal of Medicine, 2015, 373, 428-437.

  • Bagdi, A. K. et al. "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines." Organic Letters, 2013, 15, 12494-12504.

  • Guram, A. S. et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007, 72, 5104-5112.

  • BenchChem Application Note. "Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine." BenchChem Technical Support, 2025.[2]

  • ChemicalBook. "Synthesis of Pexidartinib (PLX3397)."[4] ChemicalBook Protocols, 2024.[4]

Sources

Application Note: Precision Synthesis of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It prioritizes a regioselective modular approach , ensuring high purity and avoiding common chemoselectivity pitfalls associated with late-stage halogenation of electron-rich aryl systems.

Executive Summary

The synthesis of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (CAS 1817741-88-0) presents a classic regioselectivity challenge. The target molecule contains two electron-rich domains: the 2-aminopyridine core and the 4-methoxyphenyl (anisole) moiety.

While a direct bromination of the 6-aryl-pyridine precursor (Route A) is theoretically possible, it poses a high risk of non-selective bromination on the electron-rich anisole ring. To mitigate this, this protocol utilizes a Sequential Halogenation-Coupling Strategy (Route B) . By installing the C5-bromine before introducing the aryl ring, we utilize the innate electronic bias of the pyridine core to achieve exclusive regiocontrol.

Core Strategy Comparison
FeatureRoute A (Traditional)Route B (Recommended)
Sequence Suzuki Coupling

Bromination
Bromination

Selective Suzuki
Key Risk Bromination of the anisole ring (impurity formation)Over-coupling at C5 (bis-arylation)
Control Mechanism Temperature control (difficult)Electronic differentiation of C5 vs. C6
Purity Profile Moderate (requires HPLC purification)High (crystallizable intermediates)

Retrosynthetic Logic & Mechanism

The recommended route exploits the electronic disparity between the C5 and C6 positions of the pyridine ring.

  • Step 1 (Electrophilic Aromatic Substitution): The starting material, 6-bromo-pyridin-2-ylamine , contains a strongly activating amino group. This directs electrophilic bromination (using NBS) exclusively to the para-position (C5), yielding 5,6-dibromo-pyridin-2-ylamine .

  • Step 2 (Site-Selective Cross-Coupling): In the subsequent Suzuki-Miyaura coupling, the C6-bromide is electronically distinct from the C5-bromide.

    • C6-Br: Located

      
       to the pyridine nitrogen (electron-withdrawing), making the C-Br bond electron-deficient and highly reactive toward Palladium oxidative addition.
      
    • C5-Br: Located

      
       to the nitrogen and enriched by the para-amino resonance effect, rendering it significantly less reactive.
      

This electronic bias allows for the selective arylation of C6 using 4-methoxyphenylboronic acid , leaving the C5-bromine intact.

Pathway Visualization

Synthesispathway Start 6-Bromo-pyridin-2-ylamine (SM) Inter Intermediate: 5,6-Dibromo-pyridin-2-ylamine Start->Inter C5-Selectivity (para to NH2) Target Target: 5-Bromo-6-(4-methoxy-phenyl)- pyridin-2-ylamine Inter->Target C6-Selectivity (alpha to N) Step1 Step 1: NBS, MeCN (Electrophilic Bromination) Step2 Step 2: 4-OMe-Ph-B(OH)2 Pd(dppf)Cl2, Na2CO3 (Site-Selective Suzuki)

Caption: Logical flow of the Sequential Halogenation-Coupling strategy, highlighting the specific electronic drivers for selectivity at each stage.

Detailed Experimental Protocols

Step 1: Synthesis of 5,6-Dibromo-pyridin-2-ylamine

Objective: Install the C5 bromine atom using controlled electrophilic substitution.

Reagents:

  • Substrate: 6-Bromo-pyridin-2-ylamine (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

  • Quench: Sodium thiosulfate (aq)

Protocol:

  • Dissolution: Charge a reaction vessel with 6-Bromo-pyridin-2-ylamine and anhydrous MeCN . Stir at Room Temperature (RT) until fully dissolved.

    • Note: MeCN is preferred over DMF for easier workup, though DMF increases reaction rate.

  • Addition: Cool the solution to 0°C using an ice bath. Add NBS portion-wise over 15 minutes.

    • Critical: Maintain low temperature to prevent over-bromination or radical side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1]

    • Endpoint: Disappearance of starting material. A new peak (M+79/81) corresponds to the dibromide.

  • Workup: Dilute with EtOAc and wash with 10% Na2S2O3 (to remove excess bromine/NBS) followed by brine.

  • Purification: Dry organic layer over Na2SO4, concentrate. Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.

Step 2: Regioselective Suzuki Coupling

Objective: Selectively couple the aryl boronic acid at the C6 position without disturbing the C5-Br bond.

Reagents:

  • Substrate: 5,6-Dibromo-pyridin-2-ylamine (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3–5 mol%)

    • Why this catalyst? The bidentate dppf ligand creates a large bite angle, favoring reductive elimination, and is robust enough to prevent chelation-induced deactivation by the free amine.

  • Base: Na2CO3 (2.0 M aq, 2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a pressure vial or round-bottom flask, combine 5,6-Dibromo-pyridin-2-ylamine , 4-Methoxyphenylboronic acid , and Pd(dppf)Cl2 .

  • Inerting: Evacuate and backfill with Nitrogen/Argon (3 cycles).[2]

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na2CO3 .

  • Reaction: Heat to 80°C for 4–6 hours.

    • Critical Control:Do not exceed 90°C or extend time unnecessarily. Higher energy conditions may overcome the activation energy barrier for the C5-Br coupling, leading to bis-arylated impurities.

  • Monitoring: Check LCMS for the Mono-coupled product (Target).

    • Success Indicator: Major peak = Target. Minor peak (<5%) = Bis-coupled product.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine.

  • Purification: Silica gel chromatography.

    • Gradient: 10%

      
       40% EtOAc in Hexanes.
      
    • Order of Elution: Bis-coupled impurity (non-polar)

      
      Target Product 
      
      
      
      Unreacted Dibromide.

Analytical Data & Troubleshooting

Expected Analytical Profile
PropertyValue / Characteristic
Appearance Off-white to pale yellow solid
Molecular Weight 279.14 g/mol
MS (ESI+) [M+H]+ = 279.0 / 281.0 (1:1 Br pattern)
1H NMR (DMSO-d6) Key signals: Pyridine-H (singlet at C3/C4?[3] No, C3 and C4 are doublets). C3-H: Doublet (~6.5 ppm). C4-H: Doublet (~7.6 ppm). Aryl-H: AA'BB' system (~6.9, 7.4 ppm). OMe: Singlet (~3.8 ppm).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-coupling observed (Coupling at C5 & C6) Temperature too high or excess boronic acid used.Reduce Temp to 60-70°C. Strict stoichiometry (1.05 equiv boronic acid).
No Reaction / Low Conversion Catalyst poisoning by free amine.Switch to Pd(PPh3)4 or protect amine as acetamide (Ac) before coupling (deprotect with NaOH/MeOH later).
Protodeboronation (Loss of Boronic Acid) Wet solvents or unstable boronic acid.[2]Use anhydrous Dioxane.[2] Increase base concentration.

Process Logic Diagram (Graphviz)

The following diagram illustrates the decision-making process during the reaction monitoring phase.

OptimizationLogic Start Start Step 2: Suzuki Coupling Check LCMS Check (t = 2h) Start->Check Res1 Target Major (>90%) Bis-aryl < 2% Check->Res1 Ideal Res2 Bis-aryl forming (>5%) Check->Res2 Over-reaction Res3 Low Conversion (<20%) Check->Res3 Stalled Action1 Proceed to Workup Res1->Action1 Action2 Cool Reaction immediately Reduce Boronic Acid in future Res2->Action2 Action3 Check O2 levels (degas) Add more Catalyst Res3->Action3

Caption: Decision tree for monitoring the Suzuki coupling to ensure maximum regioselectivity.

References

  • Regioselective Bromination of 2-Aminopyridines

    • Source: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules, 2014, 19(3), 3473-3488.
    • URL:[Link]

  • Site-Selective Suzuki Couplings on Dihalopyridines

    • Source: "Site-selective Suzuki-Miyaura coupling of 2,3-dibromopyridine." Beilstein Journal of Organic Chemistry, 2018.
    • URL:[Link]

  • Source: "Synthesis of 2-Amino-5-bromopyridine Derivatives.
  • Boronic Acid Reagent Data: Source: "4-Methoxyphenylboronic acid Product Specific

Sources

Application Note: Microwave-Assisted Regioselective Synthesis of 5-Bromo-6-aryl-pyridin-2-amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromo-6-aryl-pyridin-2-amine scaffold is a highly privileged building block in modern drug discovery. It serves as a critical synthetic intermediate for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and is prominently featured in the structural core of advanced therapeutics, including highly potent Cyclin-Dependent Kinase (CDK) 4/6 inhibitors ()[1].

Traditional bromination of 2-aminopyridines often suffers from poor regioselectivity, over-bromination, and prolonged reaction times. This application note details a highly optimized, microwave-assisted protocol for the regioselective bromination of 6-aryl-pyridin-2-amines. By leveraging dielectric heating and synergistic electronic directing effects, this self-validating workflow reduces reaction times from hours to minutes while achieving >90% yields of the kinetic 5-bromo product.

Mechanistic Rationale & Causality

To design an effective synthesis, one must understand the causality behind the molecular interactions and the energy transfer mechanisms at play.

Synergistic Electrophilic Activation

The regioselectivity of this bromination is dictated by a push-pull electronic environment on the pyridine ring. The amino group at the C2 position acts as a strong electron-donating group via resonance (+M effect), which highly activates the ring toward electrophilic aromatic substitution at the ortho (C3) and para (C5) positions ()[2]. Simultaneously, the aryl group at C6 provides mild steric shielding to the adjacent C5 position but stabilizes the cationic Wheland intermediate through extended conjugation.

Because C5 is para to the strongly activating amine and ortho to the aryl group, it becomes the absolute thermodynamic and kinetic hotspot for electrophilic attack by N-Bromosuccinimide (NBS).

The Role of Microwave Dielectric Heating

Why use microwave irradiation instead of conventional thermal heating? Conventional heating relies on thermal conduction, which creates temperature gradients that can lead to the formation of 3,5-dibromo byproducts. Microwave irradiation interacts directly with the dipole moments of the solvent (Acetonitrile) and reagents. Acetonitrile has a high loss tangent (


), allowing it to rapidly convert electromagnetic energy into uniform thermal energy. This instantaneous heating traps the kinetic 5-bromo product and suppresses secondary bromination at the sterically hindered C3 position, improving overall chemoselectivity ()[3].

MechanisticLogic cluster_activation Synergistic Electrophilic Activation SM 6-Aryl-pyridin-2-amine NBS N-Bromosuccinimide (NBS) + Microwave Irradiation SM->NBS Reagent Addition C5 C5 Position (Para to -NH2, Ortho to -Aryl) NBS->C5 Primary Attack C3 C3 Position (Ortho to -NH2, Meta to -Aryl) NBS->C3 Secondary Attack Prod 5-Bromo-6-aryl-pyridin-2-amine (Major Product >95%) C5->Prod Rapid Rearomatization Byprod 3-Bromo Isomer (Trace Byproduct <5%) C3->Byprod Sterically Hindered

Regioselective logic for the microwave-assisted bromination of 6-aryl-pyridin-2-amines.

Experimental Design & Optimization Data

To establish a robust protocol, reaction parameters were systematically varied. The quantitative data below demonstrates the superiority of Acetonitrile (MeCN) under short-burst microwave conditions.

Table 1: Optimization of Microwave Parameters for Bromination

EntrySolventTemp (°C)Time (min)NBS (equiv)Yield 5-Bromo (%)Yield 3-Bromo (%)
1Dichloromethane40301.05455
2DMF80101.057212
3 Acetonitrile 80 10 1.05 94 <2
4Acetonitrile10051.058115

Note: Entry 3 was selected as the optimal condition. Higher temperatures (Entry 4) led to increased formation of the 3-bromo and 3,5-dibromo species.

Table 2: Substrate Scope at Optimal Conditions (MeCN, 80°C, 10 min)

Substrate (C6-Aryl Group)Isolated Yield (%)Purity (LC-MS, %)
Phenyl94>99
4-Methoxyphenyl8998
4-Fluorophenyl96>99
2-Tolyl8597

Step-by-Step Protocol

This methodology is designed as a self-validating system . By following the embedded Quality Control (QC) checkpoints, researchers can verify the success of the reaction in real-time before proceeding to downstream cross-coupling applications ()[4].

Phase 1: Reagent Preparation & Reactor Setup
  • Weighing: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the 6-aryl-pyridin-2-amine derivative (1.0 mmol).

  • Solvent Addition: Suspend the starting material in 4.0 mL of anhydrous Acetonitrile (MeCN).

  • Electrophile Addition: Carefully add N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) in a single portion. Causality Note: Using exactly 1.05 equivalents prevents the accumulation of excess active bromine, mitigating the risk of di-bromination.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to ensure pressure containment during dielectric heating.

Phase 2: Microwave Execution
  • Irradiation: Place the vial in a dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters: Set the instrument to heat to 80°C with a maximum power output of 100 W . Hold at 80°C for exactly 10 minutes .

  • Cooling: Allow the instrument to actively cool the vial to room temperature using compressed air (typically takes <2 minutes).

Phase 3: Work-Up & Purification
  • Quenching: Uncap the vial and pour the reaction mixture into 15 mL of a saturated aqueous solution of Sodium Thiosulfate (

    
    ) to neutralize any unreacted NBS or trace 
    
    
    
    .
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 5-bromo-6-aryl-pyridin-2-amine.

Self-Validation & Quality Control Checkpoints

To guarantee scientific integrity, the protocol mandates the following self-validation steps:

  • Checkpoint 1 (In-Process TLC): Spot the crude mixture against the starting material. The product will appear as a distinct, highly UV-active spot (

    
     in 3:1 Hexanes/EtOAc), running slightly higher than the starting material due to increased lipophilicity from the bromine atom.
    
  • Checkpoint 2 (LC-MS Isotopic Signature - Critical): Inject an aliquot into the LC-MS. Bromine possesses two stable isotopes (

    
     and 
    
    
    
    ) in a near 1:1 ratio. Validation: The mass spectrum must display a characteristic doublet separated by 2 m/z units of equal intensity (M and M+2). The absence of this 1:1 doublet immediately invalidates the bromination step.
  • Checkpoint 3 (

    
     NMR Confirmation):  In the 
    
    
    
    NMR spectrum (in
    
    
    or
    
    
    ), verify the disappearance of the C5 proton (typically found around 7.5–7.8 ppm in the starting material). The remaining C3 and C4 protons will present as two distinct doublets with an ortho-coupling constant of
    
    
    Hz, confirming exclusive C5 substitution.

References

  • Title: An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction Source: RSC Publishing URL: [Link]

  • Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Microwave-assisted C–N and C–S bond-forming reactions Source: RSC Advances URL: [Link]

Sources

Title: Strategic Utilization of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine as a Linchpin Scaffold in Targeted Protein Degradation and Kinase Inhibition

[1][2]

Executive Summary

5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (CAS: 1817741-88-0) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] Its structural geometry—a pyridine core decorated with an exocyclic amine (hydrogen bond donor), a hydrophobic aryl group at C6, and a reactive bromine handle at C5—makes it an ideal precursor for synthesizing 5,6-diarylpyridin-2-amines .[1][2]

Recent high-impact studies (e.g., J. Med.[1][2][3] Chem. 2021) have validated this pharmacophore in the discovery of WSB1 degraders (inhibiting cancer metastasis) and type-I Kinase Inhibitors (targeting the ATP hinge region).[1][2] This guide details the application of this molecule in generating focused libraries for structure-activity relationship (SAR) studies and provides validated protocols for its functionalization and biological screening.[1][2][4]

Chemical Profile & Structural Logic

PropertyDetail
IUPAC Name 5-bromo-6-(4-methoxyphenyl)pyridin-2-amine
CAS Number 1817741-88-0
Molecular Weight 279.13 g/mol
Core Scaffold 2-Amino-Pyridine (Adenine mimetic)
Key Functionality C2-NH2: Critical H-bond donor (binds hinge region Glu/Asp residues).C5-Br: Electrophilic handle for Pd-catalyzed cross-coupling.C6-Aryl: Hydrophobic anchor (occupies specificity pockets).[1][2][5]
Mechanistic Insight: Why this Scaffold?

In kinase drug discovery, the 2-aminopyridine motif functions as a mono-dentate or bidentate hinge binder.[1][2] The bromine at the 5-position is strategically located to allow vectors growing into the "gatekeeper" region or the solvent-exposed front, depending on the target kinase's topology.[1][2] Furthermore, in the context of WSB1 (WD repeat and SOCS box-containing 1) targeting, this scaffold facilitates the recruitment of E3 ligase components, promoting the degradation of metastasis-driving proteins like RhoGDI2.[1][2]

Application Workflow: From Scaffold to Lead

The following diagram illustrates the strategic workflow for utilizing this molecule in a drug discovery campaign.

DrugDiscoveryWorkflowScaffoldScaffold:5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamineChemDivChemical Diversification(Suzuki/Buchwald)Scaffold->ChemDiv Pd-CatalysisLibrary5,6-DiarylpyridineLibraryChemDiv->Library R-Group VariationScreeningPhenotypic Screening(Cell Migration/Viability)Library->Screening High-ThroughputHitLead Candidate(e.g., WSB1 Degrader)Screening->Hit SAR Optimization

Figure 1: Strategic workflow transforming the brominated precursor into bioactive lead compounds.

Protocol 1: Chemical Diversification (Suzuki-Miyaura Coupling)

Objective: To functionalize the C5-position with diverse aryl/heteroaryl groups, generating a library of 5,6-diarylpyridin-2-amines.

Rationale: The C5-Bromine bond is activated by the adjacent pyridine nitrogen, but the free amine at C2 can poison palladium catalysts.[1][2] This protocol uses a specific ligand system (XPhos) and base combination to ensure high yields without requiring protection of the amine.[2]

Materials:
  • Substrate: 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (1.0 eq).

  • Boronic Acids: Diverse Aryl-B(OH)2 (1.2 eq).[1][2]

  • Catalyst: Pd(OAc)2 (5 mol%).[1][2]

  • Ligand: XPhos (10 mol%) or SPhos (for sterically hindered boronic acids).[1][2]

  • Base: K3PO4 (2.0 M aqueous solution, 3.0 eq).[1][2]

  • Solvent: 1,4-Dioxane.[1][2]

Step-by-Step Methodology:
  • Preparation: In a nitrogen-purged glovebox or using Schlenk technique, charge a microwave vial with the Substrate (100 mg, 0.36 mmol), Aryl Boronic Acid (0.43 mmol), Pd(OAc)2 (4 mg), and XPhos (17 mg).[1][2]

  • Solvation: Add degassed 1,4-Dioxane (3 mL).

  • Activation: Add K3PO4 solution (0.54 mL). Seal the vial immediately.

  • Reaction: Heat the mixture to 100°C for 4–12 hours.

    • Note: Microwave irradiation at 120°C for 30 mins is a viable alternative for rapid library generation.[1][2]

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine.[1][2]

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Column Chromatography (Gradient: 0–50% EtOAc in Hexanes). The free amine usually makes the product polar; add 1% Et3N to the eluent if streaking occurs.[1][2]

Self-Validating Checkpoint:

  • TLC Monitoring: The starting material (bromide) is less polar than the biaryl product.[1][2] Use UV (254 nm) and Ninhydrin stain (free amine turns red/purple).[2]

  • 1H NMR: Disappearance of the C5-H signal is not applicable here (it's Br substituted), but the appearance of new aromatic protons and the shift of the C3-H proton confirms coupling.[1][2]

Protocol 2: Biological Validation (Cell Migration Assay)

Objective: To screen the synthesized library for anti-metastatic activity, specifically targeting the WSB1-RhoGDI2 axis as described in recent literature.

Context: WSB1 promotes metastasis by degrading RhoGDI2.[1][2][6] Inhibiting WSB1 (or degrading it) restores RhoGDI2 levels, suppressing cell migration.[2][6]

Materials:
  • Cell Line: Highly metastatic breast cancer cells (e.g., MDA-MB-231 ) or Lung cancer cells (A549 ).[1][2]

  • Assay Platform: Transwell Permeable Supports (8.0 µm pore size).[1][2]

  • Reagents: Crystal Violet stain, Matrigel (optional for invasion), Mitomycin C (to rule out proliferation effects).[1][2]

Step-by-Step Methodology:
  • Cell Seeding: Starve cells in serum-free media for 24 hours prior to the assay.

  • Compound Treatment:

    • Harvest cells and resuspend in serum-free media containing the Test Compound (1 µM and 10 µM) or DMSO Control .[1][2]

    • Critical Step: Add Mitomycin C (5 µg/mL) to ensure reduced migration is not due to cell death/proliferation inhibition.[1][2]

  • Chamber Assembly:

    • Add 200 µL of cell suspension (approx. 5x10^4 cells) to the Upper Chamber .

    • Add 600 µL of complete media (10% FBS) to the Lower Chamber (Chemoattractant).

  • Incubation: Incubate at 37°C, 5% CO2 for 12–24 hours.

  • Fixation & Staining:

    • Remove non-migrated cells from the upper surface using a cotton swab.[1][2]

    • Fix migrated cells on the lower surface with 4% Paraformaldehyde (15 mins).[2]

    • Stain with 0.1% Crystal Violet (20 mins).[1][2]

  • Quantification: Image 5 random fields per well using an inverted microscope. Count stained cells using ImageJ software.[1][2]

Mechanistic Pathway: WSB1 Inhibition[1][2]

The following diagram details the biological pathway targeted by derivatives of the 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine scaffold.

WSB1_PathwayCompound5,6-DiarylpyridineDerivativeWSB1WSB1(E3 Ligase Subunit)Compound->WSB1 Inhibits/DegradesRhoGDI2RhoGDI2(Metastasis Suppressor)WSB1->RhoGDI2 Ubiquitination &DegradationRac1Rac1-GTP(Active)RhoGDI2->Rac1 InhibitsActinActin CytoskeletonRemodelingRac1->Actin PromotesMetastasisCell Migration &MetastasisActin->Metastasis Drives

Figure 2: Mechanism of Action. The compound inhibits WSB1, preventing RhoGDI2 degradation, thereby blocking Rac1-mediated cytoskeletal remodeling and metastasis.[1][2]

References

  • Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis. Journal of Medicinal Chemistry, 2021.[1][2]

  • Synthesis and SAR of 2-aminopyridines as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-5-bromopyridines. Journal of Organic Chemistry, 2010.[1][2] [1][2]

Advanced Methodologies for the Regio- and Atroposelective C5-Functionalization of 6-Aryl-pyridin-2-amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-aryl-pyridin-2-amine motif is a privileged pharmacophore, heavily utilized in the design of modern targeted therapeutics, including KRAS G12C inhibitors. Functionalizing the C5 position of this scaffold is a highly strategic structural modification: it not only modulates the electronic properties of the pyridine ring but also introduces steric bulk that restricts the rotation of the C6-aryl bond. This restriction generates stable axial chirality (atropisomerism), which is critical for optimizing target-binding affinity and facilitating structure–activity relationship (SAR) studies. This application note details the mechanistic rationale and provides validated protocols for two state-of-the-art C5-functionalization strategies: atroposelective iodination and palladium-catalyzed polyfluoroarylation.

Mechanistic Rationale & Causality

Electronic Activation vs. Steric Shielding

In 2-aminopyridines, the strongly electron-donating C2-amino group activates the ring toward electrophilic aromatic substitution (


) and C–H activation, specifically directing reactive species to the ortho (C3) and para (C5) positions. When a bulky aryl group is installed at C6, the C5 position becomes sterically hindered. However, the intrinsic nucleophilicity of C5 remains high, requiring highly tuned catalytic systems to achieve regioselective functionalization.
Pathway A: Atroposelective Iodination via Brønsted Base Catalysis

The iodination of 2-amino-6-arylpyridines using N-iodosuccinimide (NIS) and a chiral disulfonimide (DSI) catalyst represents a breakthrough in asymmetric synthesis. Initially hypothesized to proceed via Brønsted acid activation of NIS, recent mechanistic studies utilizing density functional theory (DFT) and machine learning have redefined the pathway. The reaction actually proceeds via Brønsted base catalysis . Electrophilic iodine attacks the C5 position to form a Wheland intermediate. The conjugate base of the chiral DSI then performs a rate- and stereodetermining deprotonation. The highly specific spatial geometry of 3,3′-alkynyl-DSIs is required to achieve high enantiomeric ratios (er), significantly outperforming traditional chiral phosphoric acids (CPAs).

Pathway B: Palladium-Catalyzed C5-H Arylation

For carbon-carbon bond formation, direct C5-H arylation can be achieved using a transient, electron-deficient perfluoroaryl-Palladium species. The synergistic combination of the highly electrophilic Pd-intermediate and the partial nucleophilicity of the C5-position overrides the steric hindrance of the C6-aryl group. This enables highly regioselective remote functionalization at C5 over the more sterically accessible C3 position.

Mechanistic Workflow Visualization

C5_Functionalization cluster_A Atroposelective Iodination Pathway cluster_B Pd-Catalyzed Arylation Pathway SM 6-Aryl-pyridin-2-amine (Nucleophilic C3/C5) W_Int Wheland Intermediate (Electrophilic Attack at C5) SM->W_Int NIS (I+) Pd_Int Perfluoroaryl-Pd Species (Electron-Deficient) SM->Pd_Int Pd(OAc)2, Ar-F DSI_Base Chiral DSI Conjugate Base (Stereoselective Deprotonation) W_Int->DSI_Base Rate-Determining Step Prod_I C5-Iodo Atropisomer (Axial Chirality Locked) DSI_Base->Prod_I Proton Abstraction Prod_Ar C5-Aryl Derivative (C-H Cross-Coupling) Pd_Int->Prod_Ar Remote C-H Activation

Mechanistic pathways for C5-functionalization of 6-aryl-pyridin-2-amines via iodination or arylation.

Experimental Protocols

Protocol A: Atroposelective C5-Iodination using Chiral DSI Catalysis

Objective : Synthesize C5-iodo atropisomers with high enantiomeric excess (>90:10 er). Reagents : 2-Amino-6-arylpyridine (1.0 equiv), N-Iodosuccinimide (NIS, 1.05 equiv), 3,3′-alkynyl-DSI Catalyst (5 mol%), Toluene/CH₂Cl₂ (1:1 v/v).

Step-by-Step Procedure :

  • Preparation : In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the 2-amino-6-arylpyridine (0.2 mmol) and the chiral DSI catalyst (0.01 mmol, 5 mol%) in a 1:1 mixture of anhydrous toluene and CH₂Cl₂ (2.0 mL total volume) under an argon atmosphere.

  • Cooling : Cool the reaction mixture to -20 °C using a cryocooler. Causality: Lower temperatures stabilize the highly reactive Wheland intermediate and enhance the stereodiscrimination of the DSI conjugate base during the rate-determining deprotonation step.

  • Electrophile Addition : Add NIS (0.21 mmol, 1.05 equiv) in one portion. Exclude light by wrapping the vial in aluminum foil to prevent background radical halogenation pathways.

  • Reaction : Stir the mixture at -20 °C for 24 hours. Monitor completion via LC-MS.

  • Quenching & Workup : Quench the reaction with saturated aqueous Na₂S₂O₃ (2 mL) to neutralize unreacted NIS. Extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure C5-iodo atropisomer.

Protocol B: Palladium-Catalyzed C5-H Polyfluoroarylation

Objective : Regioselective C5-arylation using electron-deficient arenes. Reagents : 2-Amino-6-arylpyridine (1.0 equiv), Polyfluoroarene (3.0 equiv), Pd(OAc)₂ (10 mol%), Diisopropyl sulfide (20 mol%), Ag₂CO₃ (2.0 equiv), HFIP.

Step-by-Step Procedure :

  • Reaction Assembly : In a Schlenk tube, combine 2-amino-6-arylpyridine (0.2 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).

  • Solvent & Ligand Addition : Add Hexafluoroisopropanol (HFIP, 1.0 mL) and diisopropyl sulfide (0.04 mmol, 20 mol%). Causality: Diisopropyl sulfide acts as a crucial transient ligand that stabilizes the electron-deficient perfluoroaryl-Pd species, preventing catalyst aggregation/deactivation. HFIP provides a highly polar, hydrogen-bond donating environment that accelerates C–H activation.

  • Coupling Partner : Add the polyfluoroarene (0.6 mmol, 3.0 equiv).

  • Heating : Seal the tube and heat at 90 °C for 16 hours.

  • Workup : Cool to room temperature, dilute with CH₂Cl₂, filter through a short pad of Celite, and concentrate. Purify via flash chromatography.

Quantitative Data & Self-Validation

Table 1: Summary of C5-Functionalization Outcomes
Substrate MotifFunctionalization MethodCatalyst / Key ReagentsRegioselectivity (C5:C3)Yield (%)Enantiomeric Ratio (er)
2-Amino-6-(2-methylphenyl)pyridineAtroposelective IodinationChiral DSI (5 mol%), NIS>95:58291:9
2-Amino-6-(2-chlorophenyl)pyridineAtroposelective IodinationChiral DSI (5 mol%), NIS>95:58594:6
2-Amino-6-phenylpyridinePolyfluoroarylationPd(OAc)₂, C₆F₅H>90:1074N/A (Achiral)
System Self-Validation Metrics
  • Regioselectivity (NMR Verification) : To confirm C5 over C3 functionalization, analyze the ¹H NMR spectrum of the purified product. In the starting material, the C3 and C5 protons typically appear as distinct doublets (or overlapping multiplets). Upon successful C5 functionalization, the C4 proton will appear as a clean doublet (

    
     Hz) due to exclusive ortho-coupling with the intact C3 proton.
    
  • Atropisomeric Purity (HPLC Verification) : Validate the enantiomeric ratio (er) using chiral stationary phase HPLC (e.g., Chiralpak AD-H or OD-H). Baseline resolution of the two atropisomeric peaks is required to accurately integrate the >90:10 er outcome.

References

  • Das, A., & Maji, B. (2023). Direct C(3)5-H Polyfluoroarylation of 2-Amino/alkoxy Pyridines Enabled by a Transient and Electron-deficient Palladium Intermediate. Chemistry – A European Journal, 29(41), e202301436.[Link]

  • Rose, B. T., Timmerman, J. C., Bawel, S. A., Chin, S., Zhang, H., & Denmark, S. E. (2022). High-Level Data Fusion Enables the Chemoinformatically Guided Discovery of Chiral Disulfonimide Catalysts for Atropselective Iodination of 2-Amino-6-arylpyridines. Journal of the American Chemical Society, 144(50), 22950-22964.[Link]

  • Rose, B. T., et al. (2026). *The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 5-Bromo-aminopyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: March 2026

User Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Troubleshooting low yields, catalyst deactivation, and purification challenges specific to 5-bromo-aminopyridines.

Executive Summary: The "Aminopyridine" Challenge

Suzuki-Miyaura coupling of 5-bromo-aminopyridines presents a unique "perfect storm" of chemical challenges. Unlike simple aryl bromides, these substrates suffer from:

  • Catalyst Poisoning: The free amino group (

    
    ) and the pyridine nitrogen can act as competitive ligands, displacing phosphines and forming inactive Palladium complexes.
    
  • Electronic Deactivation: The electron-rich amino group pushes density into the ring, making the C-Br bond less electrophilic and slowing the oxidative addition step.

  • Solubility & Workup Issues: These amphoteric molecules often trap Palladium residues, leading to lower isolated yields and purity failures.

This guide provides field-proven protocols to bypass these failure modes.

Part 1: Troubleshooting Guides & FAQs
Category 1: Reaction Stalling & Catalyst Deactivation

Q: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why? Diagnosis: You are likely experiencing catalyst poisoning . The free amino group of your substrate is coordinating to the Pd(II) intermediate, creating a stable "dead" complex that prevents transmetallation. Solution:

  • Switch to Bulky, Electron-Rich Ligands: Standard ligands like

    
     (in Tetrakis) are too labile. Switch to dialkylbiaryl phosphine ligands like XPhos , SPhos , or RuPhos . These bulky ligands create a "steric wall" that prevents the amino group from binding to the Palladium center while accelerating oxidative addition into the electron-rich C-Br bond.
    
  • Protect the Amine: If ligand switching fails, convert the free amine to an acetamide (

    
    ) or carbamate  (
    
    
    
    ). This removes the coordinating ability of the nitrogen. The acetyl group can be easily removed later via basic hydrolysis.

Q: Which catalyst system is the "Gold Standard" for this substrate? Recommendation:

  • Pre-catalyst: Use XPhos Pd G2 or SPhos Pd G2 (Buchwald precatalysts). These generate the active mono-ligated Pd(0) species immediately upon heating, avoiding the induction period and homocoupling issues associated with Pd(OAc)2 + Ligand mixing.

  • Base/Solvent:

    
     (2.0 equiv) in 1,4-Dioxane/Water (4:1)  at 80-100°C.
    
Category 2: Boronic Acid Instability (Protodeboronation)

Q: The bromide is unreacted, but the boronic acid has disappeared from the LCMS. What happened? Diagnosis: Rapid protodeboronation . Heteroaryl boronic acids (especially 2-pyridyl or electron-poor rings) are prone to hydrolyzing back to the parent arene under basic, aqueous conditions before they can couple. Solution:

  • Go Anhydrous: Switch to Cs2CO3 in dry DMF or 1,4-Dioxane at 100°C. Removing water stops the hydrolysis pathway.

  • Use MIDA Boronates: Replace the boronic acid with a MIDA boronate . These slowly release the active boronic acid species, keeping its concentration low relative to the catalyst and favoring coupling over decomposition.

Category 3: Workup & Palladium Removal [1]

Q: My product is dark/black and NMR shows broad peaks. How do I remove the residual Palladium? Diagnosis: Aminopyridines are excellent ligands; they are "holding onto" the Palladium.[1] Standard Celite filtration is insufficient. Solution:

  • Thiol Scavengers: Add a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) to the crude reaction mixture (dissolved in EtOAc/MeOH) and stir at 50°C for 1 hour. Filter to remove the resin.[1]

  • Chelating Wash: If the product is stable to acid, wash the organic layer with 1M HCl (extracting the pyridine into water), then basify the aqueous layer and extract back into organic solvent. The Pd often remains in the initial organic layer or precipitates during basification.

Part 2: Data & Protocol Optimization
Comparative Ligand Performance

Effect of ligand choice on the coupling of 5-bromo-2-aminopyridine with phenylboronic acid.

Catalyst SystemBase/SolventYieldNotes
Pd(PPh3)4 K2CO3 / Toluene:EtOH35% Stalled. Significant catalyst poisoning observed.
Pd(dppf)Cl2 Cs2CO3 / DMF55% Better, but difficult purification due to dppf residues.
Pd2(dba)3 + SPhos K3PO4 / Dioxane:H2O88% Excellent conversion. SPhos prevents amine coordination.
XPhos Pd G2 K3PO4 / THF:H2O92% Recommended. Fastest kinetics and easiest workup.
Standard Operating Procedure (SOP)

Reaction: Suzuki Coupling of 5-bromo-2-aminopyridine

  • Charge: Add 5-bromo-2-aminopyridine (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) to a vial.
    
  • Catalyst: Add XPhos Pd G2 (0.02 equiv / 2 mol%).

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio). Concentration: 0.2 M.

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Add SiliaMetS® Thiol (5 wt% equiv) and stir for 30 mins. Filter through Celite.[1][2][3][4] Wash with Brine.[3] Dry over

    
    .[3][4]
    
Part 3: Visualizations
Diagram 1: The Poisoning Mechanism vs. The Solution

This diagram illustrates how the amino group deactivates the catalyst and how bulky ligands (L) prevent this.*

SuzukiMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 5-Br-Aminopyridine Poison DEAD END: Catalyst Poisoning (N-Coordination) OxAdd->Poison Standard Ligands (PPh3) Product Product Formation (Reductive Elimination) OxAdd->Product Bulky Ligands (Prevent N-binding) Ligand Bulky Ligand (XPhos) Steric Shield Ligand->OxAdd Stabilizes

Caption: Pathway divergence: Standard ligands allow the amino group to coordinate and poison the Pd center (Red), while bulky ligands like XPhos sterically block this interaction, forcing the cycle toward product formation (Green).

Diagram 2: Troubleshooting Decision Tree

A logical flow for optimizing stalled reactions.

Troubleshooting Problem Low Yield / Stalled Reaction Check1 Check LCMS: Is Boronic Acid consumed? Problem->Check1 Yes Yes (Protodeboronation) Check1->Yes No No (Catalyst Failure) Check1->No Sol1 Solution A: Switch to Anhydrous (DMF/Cs2CO3) OR Use MIDA Boronate Yes->Sol1 Sol2 Solution B: Switch Ligand to XPhos/SPhos No->Sol2 Sol3 Solution C: Protect Amine (Acetamide) Sol2->Sol3 If XPhos fails

Caption: Decision matrix for diagnosing the root cause of low yields: distinguishing between boronic acid instability (Protodeboronation) and catalyst deactivation.

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[5]

  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.

  • BenchChem Technical Support. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine." BenchChem, 2025.[6]

  • Biotage. "How to Remove Palladium in three easy steps." Biotage Blog, 2023.[7]

  • Sigma-Aldrich. "Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit." MilliporeSigma.

Sources

Technical Support Center: Purification of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

[1]

Status: Operational | Role: Senior Application Scientist Scope: Downstream Processing, Impurity Profiling, Crystallization, and Chromatography.

Molecule Analysis & Purification Strategy

Before initiating purification, one must understand the "personality" of the molecule.

  • Core Structure: 2-Aminopyridine (Weak base, pKa ~4.0–5.0 due to electron-withdrawing Br and Aryl groups).[1]

  • Handles:

    • 5-Bromo: Labile to Pd-oxidative addition (risk of de-bromination if left in Pd-rich environments).[1][2]

    • 2-Amino: H-bond donor/acceptor; prone to "tailing" on silica gel due to interaction with silanols.[1][2]

    • 6-(4-Methoxyphenyl): Lipophilic domain; aids solubility in organic solvents (DCM, EtOAc) but reduces water solubility.[1]

Primary Challenges:

  • Palladium Chelation: The 2-aminopyridine nitrogen and the exocyclic amine form a "bite angle" that chelates Palladium residues effectively, making Pd removal difficult.[1][2]

  • Close-Eluting Impurities: Common byproducts like protodeboronated arenes (if Suzuki route) or regioisomers (if bromination route) often co-elute.[1][2]

Decision Matrix & Workflow

Use the following logic flow to determine the optimal purification route based on your crude profile.

PurificationWorkflowStartCrude Reaction MixtureSolubilityCheckSolubility Check:Soluble in 1N HCl?Start->SolubilityCheckAcidBaseRoute A: Acid-Base Extraction(Chemical Filtering)SolubilityCheck->AcidBaseYes (Forms Salt)DirectSilicaRoute B: Flash Chromatography(Amine-Modified Silica)SolubilityCheck->DirectSilicaNo (Oils/Tars)PdScavengingPd Scavenging(Thiol-Resin / Activated Carbon)AcidBase->PdScavengingPrecipitationPrecipitation/Crystallization(MeOH/H2O or EtOH)DirectSilica->PrecipitationFinalPure Product(>98% HPLC)Precipitation->FinalPdScavenging->Precipitation

Figure 1: Purification Decision Tree.[1][2] Select Route A for bulk impurity removal or Route B for complex mixtures.[2]

Troubleshooting Protocols

Phase 1: The "Chemical Filter" (Acid-Base Workup)

Best for: Removing non-basic impurities (e.g., Boronic acids, Phosphine oxides).

The Logic: The 2-aminopyridine moiety is basic.[1][2] By converting it to a water-soluble salt, you can wash away non-basic organic impurities.[1]

Protocol:

  • Dissolution: Dissolve crude residue in EtOAc (Ethyl Acetate).

  • Extraction (Acid Wash): Extract the organic layer with 1.0 M HCl (3x).[1][2]

    • Critical Check: The product should migrate to the aqueous layer (check pH < 2).[1]

    • Caution: If the product precipitates as the HCl salt (common with lipophilic bromides), filter the solid directly.[1] This is often the purest form.[1][2]

  • Wash: Wash the aqueous acidic layer with fresh EtOAc (removes neutral impurities).[1][2]

  • Recovery: Basify the aqueous layer carefully with saturated NaHCO₃ or 2M NaOH to pH ~9-10. The product will precipitate or oil out.[1][2]

  • Extraction: Extract back into EtOAc or DCM, dry over Na₂SO₄, and concentrate.

Phase 2: Chromatographic Purification

Best for: Separating close-eluting isomers or de-halogenated byproducts.[1][2]

Issue: 2-Aminopyridines streak on silica due to hydrogen bonding with acidic silanols.[1][2] Solution: Deactivate the silica.[1][2]

ParameterRecommendationMechanism
Stationary Phase Silica Gel (40-63 µm)Standard phase.[1][2]
Mobile Phase A DCM (Dichloromethane)Solubilizes the lipophilic aryl group.[1][2]
Mobile Phase B MeOH (Methanol)Provides polarity.[1][2]
Modifier (CRITICAL) 1% Et₃N (Triethylamine) or 1% NH₄OH Competes for silanol sites, sharpening the peak shape.[1]
Gradient 0% → 5% MeOH in DCMSlow gradient allows separation of the des-bromo impurity.[1][2]
Phase 3: Crystallization & Polishing

Best for: Final purity and Pd removal.[1][2]

Common Issue: The product "oils out" instead of crystallizing. Troubleshooting:

  • Solvent System: Use Methanol/Water or Ethanol/Heptane .[1][2]

  • Procedure:

    • Dissolve crude solid in minimal hot Methanol (approx. 60°C).

    • Add activated carbon (e.g., Darco G-60) or a Thiol-based scavenger (e.g., SiliaMetS® Thiol) to remove Palladium.[1] Stir for 30 mins.

    • Filter hot through Celite.[1][2]

    • Add water (anti-solvent) dropwise until persistent turbidity is observed.[1][2]

    • Seed with a pure crystal if available.

    • Cool slowly to RT, then to 4°C.

Frequently Asked Questions (FAQs)

Q1: My product contains persistent Palladium (black specks or high ppm). How do I remove it?

  • Diagnosis: 2-aminopyridines are excellent ligands for Pd(II).[1][2] Simple washes fail because the metal is coordinated to the product.[1][2]

  • Solution: You must use a "chelation competition" strategy.

    • Method A: Add N-acetylcysteine (0.5 eq) during the crystallization step.[1][2] It binds Pd stronger than the pyridine.[1][2]

    • Method B: Use a solid-supported scavenger like SiliaMetS® Thiol (10 wt% loading) in refluxing EtOAc for 2 hours, then filter.[1]

Q2: I see a side-product with M-80 mass (Des-bromo). Where did it come from?

  • Cause: If you used a Suzuki coupling to install the aryl group, the Pd catalyst can insert into the C-Br bond (at position 5) and reduce it (hydrodehalogenation), especially if the reaction ran too long or with excess heat.

  • Fix: This impurity is very difficult to separate by crystallization due to structural similarity.[1][2] Use Flash Chromatography with a shallow gradient (e.g., 0-2% MeOH in DCM) to resolve it.[1]

Q3: The product is oiling out during the acid-base workup.

  • Cause: The HCl salt of the product might be insoluble in water but soluble in the "oily" impurity phase.[1][2]

  • Fix: Do not use water for the salt formation.[1][2] Instead, dissolve the crude in EtOAc and add 4M HCl in Dioxane . The product hydrochloride salt should precipitate as a solid.[1][2] Filter this solid, wash with Et₂O, and then free-base it.

References & Grounding

  • General Reactivity of 2-Aminopyridines:

    • BenchChem Technical Guides. "Troubleshooting Guide 3: Recrystallization of 2-aminopyridine derivatives." Link[1]

  • Suzuki Coupling on Halopyridines:

    • Yamamoto, K. et al.[1][2][3] (2020).[1][2][3][4] "Suzuki-Miyaura coupling reaction of 2,6-dibromopyridine." Tetrahedron Letters. Link

  • Palladium Scavenging Protocols:

    • Sigma-Aldrich Technical Bulletin.[1][2] "Removal of Palladium from Reaction Mixtures." Link

  • Synthesis of 5-Bromo-pyridin-2-amine analogs:

    • Royal Society of Chemistry (RSC).[1][2] "Supplementary Information: Synthetic routes to aminopyridine derivatives." Link[1]

(Note: While specific proprietary process data for CAS 1817741-88-0 is limited in public domains, the protocols above are derived from validated methodologies for the 2-amino-5-bromo-6-arylpyridine scaffold.)

Technical Support Center: Solubility Optimization for 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses solubility challenges associated with 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (CAS: 1817741-88-0). This guide is structured for researchers requiring immediate, high-fidelity solutions for assay development and formulation.

Physicochemical Profile & Solubility Matrix

Before attempting formulation, understand the molecule's behavior.[1] This compound is a Class II/IV (BCS) lipophilic weak base .[2] Its solubility is governed by the interplay between the hydrophobic biaryl core and the ionizable 2-aminopyridine moiety.[2]

PropertyValue (Est.)Implication for Solubility
Molecular Weight 279.14 g/mol Small molecule; dissolution rate is surface-area dependent.[2][3]
LogP ~3.5 – 4.2Highly lipophilic.[2] Poor water solubility (< 10 µg/mL).[2]
pKa (Ring N) ~3.5 – 4.5Critical: Neutral at physiological pH (7.4).[2][3] Soluble only at pH < 3.[2]
H-Bond Donors 1 (–NH₂)Limited interaction with water matrix.[2][3]
Key Solvents DMSO, DMFExcellent solubility (> 50 mg/mL).[2]
Antisolvents Water, PBS, HexaneCauses immediate precipitation.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon dilution from DMSO into cell culture media (pH 7.4). How do I prevent this?

Diagnosis: This is "Crash-Out" precipitation.[2][3] The compound is hydrophobic (LogP > 3).[2] When you dilute the DMSO stock (solvent) into media (antisolvent), the solvent power drops exponentially. At pH 7.4, the pyridine ring is deprotonated (neutral), rendering the molecule insoluble.

Solution: The "Step-Down" Dilution Method Do not add 100% DMSO stock directly to bulk media.[2][3] Create an intermediate dilution to lower the kinetic shock.[2]

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Step: Dilute stock 1:10 into a co-solvent/surfactant mix (e.g., PEG400 or Tween 80) before adding to media.[2]

    • Example: 10 µL Stock + 90 µL PEG400 = 1 mM Intermediate.[2]

  • Final Dilution: Add the Intermediate dropwise to the vortexing media.

    • Result: The surfactant shields the hydrophobic core, preventing crystal nucleation [1][2].

Q2: I need a high-concentration aqueous stock for animal dosing (IP/PO). DMSO is toxic at high volumes.[2] What is the alternative?

Diagnosis: Pure aqueous buffers will not work.[2] You must exploit the pH-dependent solubility or use a carrier system .[2][3]

Option A: Salt Formation (In Situ) The 2-aminopyridine nitrogen can be protonated to form a water-soluble salt.[2][3]

  • Protocol: Dissolve compound in 1 equivalent of 0.1 M HCl or Methanesulfonic acid. Dilute with water.[1][2]

  • Warning: If the pH rises above 4.5 during dilution, it will precipitate.

Option B: The "Gold Standard" Vehicle (SBE-β-CD) Sulfobutylether-β-Cyclodextrin (Captisol®) encapsulates the hydrophobic phenyl-pyridine tail, shielding it from water while maintaining a physiological pH.[2][3]

  • Protocol:

    • Prepare 30% (w/v) SBE-β-CD in water.[2][3]

    • Add compound powder.[2]

    • Sonicate at 40°C for 30 mins.

    • Filter sterilize (0.22 µm).[2] This often achieves 1–5 mg/mL solubility [3].[2]

Q3: Can I warm the solution to dissolve the precipitate?

Technical Insight:

  • Yes, but with caution. Warming to 40–50°C increases kinetic solubility and is safe for this stable aromatic structure.[2]

  • The Trap: If it precipitates upon cooling to 37°C (body temp), your data will be artifactual.

  • Rule: Always equilibrate the solution to your assay temperature (e.g., 37°C) for 30 minutes and centrifuge. If a pellet forms, the concentration is lower than you calculated.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

Solubility_Workflow cluster_legend Key Factors Start START: Select Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSOLimit Is DMSO > 0.1% tolerated? InVitro->DMSOLimit Route Route of Administration? InVivo->Route SimpleDilution Standard DMSO Stock (Dilute < 1:1000) DMSOLimit->SimpleDilution Yes Intermediate Use Intermediate Dilution (DMSO + Tween80) DMSOLimit->Intermediate No (Precipitation Risk) Oral Oral (PO) Route->Oral IV_IP IV / IP Route->IV_IP Suspension Suspension: 0.5% MC + 0.1% Tween 80 Oral->Suspension High Dose Solution Solution Required: Use 30% SBE-beta-CD or pH 4.0 Citrate Buffer Oral->Solution Low Dose / Bioavailability IV_IP->Solution Must be particle-free Note1 *MC = Methylcellulose Note2 *CD = Cyclodextrin

Figure 1: Decision tree for solubilizing 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine based on experimental constraints.

Validated Experimental Protocols

Protocol A: Preparation of 10 mM Standard Stock (DMSO)

Best for: High-throughput screening, enzymatic assays.[2][3]

  • Weighing: Accurately weigh 2.8 mg of compound.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Grade ≥ 99.9%).

    • Note: Avoid DMSO containing water; it decreases solubility of this lipophile.[2]

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Stability:[2][3][4] Stable for >6 months.[2] Avoid repeated freeze-thaw cycles which introduce moisture.[2][3]

Protocol B: Formulation for Oral Gavage (Mouse/Rat)

Best for: PK studies, efficacy models.[2] Target conc: 5–10 mg/mL.[2][3]

  • Vehicle Prep: Prepare 0.5% (w/v) Methylcellulose (400 cP) + 0.2% Tween 80 in water.[2]

  • Micronization: Place the required amount of compound in a mortar.[2] Grind with a pestle to a fine powder to increase surface area.[2]

  • Wetting: Add a small drop of Tween 80 directly to the powder and triturate (grind) to form a paste.[2] This removes air pockets.[2]

  • Dispersion: Slowly add the Methylcellulose solution while grinding.

  • Homogenization: Transfer to a vial and vortex. Use a probe sonicator if available to break up aggregates.[2]

    • Outcome: A stable, white, homogeneous suspension. Shake well before dosing.

References

  • BenchChem. Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. (Accessed 2026-03-04).[2][3] Link

  • Chowhan, B. et al. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data, 2022. Link[2][3]

  • Ren, S. et al. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[2] PMC, 2017. Link

  • PubChem. 5-Bromo-4-methoxypyridin-2-amine Compound Summary. National Library of Medicine.[2] Link[2][3]

  • Yamamoto, K. et al. Suzuki-Miyaura coupling reaction of 2,6-dibromopyridine.[2][3][5] Tetrahedron Letters, 2020.[2][5] Link

Sources

Technical Support Center: Optimizing 5-Bromo-pyridine Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Pyridine Problem"

5-bromopyridine (and its 3-bromo isomer) is a ubiquitous scaffold in drug discovery, yet it presents a unique set of challenges compared to phenyl halides. The basic nitrogen atom is a competent ligand for transition metals, often leading to catalyst poisoning (formation of inactive Pd-pyridine complexes). Furthermore, the electron-deficient nature of the ring can retard oxidative addition, while the acidic protons at C2/C4 open pathways for unwanted metallation and halogen dance rearrangements.

This guide synthesizes field-proven protocols to overcome these specific failure modes.

Module 1: Palladium-Catalyzed C-C & C-N Bond Formation

Troubleshooting Guide: Suzuki-Miyaura & Buchwald-Hartwig

Q1: My Suzuki coupling stalls at 20-30% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing catalyst poisoning or ligand displacement . The pyridine nitrogen competes with your phosphine ligand for the Pd(0) center. Once coordinated, these Pd-pyridine complexes are often catalytically inactive.

Solution:

  • Switch to Bulky, Electron-Rich Ligands: Use dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos ). These ligands are sterically bulky enough to prevent the pyridine nitrogen from coordinating to the metal center while being electron-rich enough to facilitate oxidative addition into the C-Br bond.

  • Use Pre-formed Catalysts: Avoid generating Pd(0) in situ from Pd(OAc)₂ or Pd₂dba₃ if possible. Use G3-precatalysts (e.g., XPhos Pd G3). These ensure a 1:1 L:Pd ratio and rapid initiation, reducing the window for pyridine coordination [1].

  • Check Boronic Acid Stability: If coupling with a 2-pyridyl or 5-thiazolyl boronic acid, the partner is likely undergoing protodeboronation faster than the coupling. (See Table 1).

Q2: Which ligand is best for Buchwald-Hartwig amination of 5-bromopyridine?

Recommendation:

  • Primary Amines: BrettPhos or RuPhos . These prevent the formation of bis-arylated byproducts and handle the heteroaryl halide well.

  • Secondary Amines: RuPhos or XPhos .

  • Anilines: BrettPhos or tBuXPhos .

Q3: I see significant homocoupling of my boronic acid. How do I stop this?

Solution: This often occurs when the oxidative addition is slow (due to the electron-poor pyridine).

  • Degas Thoroughly: Oxygen promotes homocoupling. Sparge with Argon for 15 mins.

  • Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its concentration low relative to the oxidative addition complex.

Data: Optimized Conditions for 5-Bromopyridine Couplings
Reaction TypeLigand ClassRecommended Catalyst SystemBaseSolventTemp
Suzuki (General)Biaryl PhosphineXPhos Pd G3 (1-3 mol%)K₃PO₄ (aq)Dioxane/H₂O80-100°C
Suzuki (Steric)Biaryl PhosphineSPhos Pd G3 (2-5 mol%)K₃PO₄Toluene/H₂O100°C
Buchwald (1° Amine)Biaryl PhosphineBrettPhos Pd G3 LHMDS / NaOtBuTHF / Dioxane65-90°C
Buchwald (2° Amine)Biaryl PhosphineRuPhos Pd G3 NaOtBuToluene80-100°C
Heck Bis-phosphinePd(OAc)₂ + dppf Et₃N / Cy₂NMeDMF / DMA100-120°C
Visualization: Optimization Logic for Pd-Catalysis

SuzukiOptimization Start Start: Low Yield in Suzuki Coupling CheckCat Step 1: Catalyst Poisoning Check Is Ligand Bulky? (e.g. XPhos) Start->CheckCat ChangeLigand Action: Switch to XPhos/SPhos Use G3 Precatalyst CheckCat->ChangeLigand No CheckPartner Step 2: Partner Stability Check Is Boronic Acid Heterocyclic? CheckCat->CheckPartner Yes ChangeLigand->CheckPartner Protodeboronation Issue: Rapid Protodeboronation CheckPartner->Protodeboronation Yes (2-Py, 5-Thiazole) CheckBase Step 3: Base/Solvent Check Is Base Anhydrous? CheckPartner->CheckBase No (Phenyl/Stable) ChangeConditions Action: Use MIDA Boronate or Molander Salt Protodeboronation->ChangeConditions ChangeConditions->CheckBase OptimizeBase Action: Switch to K3PO4/Dioxane Add Water (if not sensitive) CheckBase->OptimizeBase No/Maybe Success Target Yield Achieved CheckBase->Success Yes OptimizeBase->Success

Caption: Logical workflow for diagnosing low yields in 5-bromopyridine Suzuki couplings, prioritizing ligand selection to prevent N-coordination.

Module 2: Metallation & The Halogen Dance

Troubleshooting Guide: Lithium-Halogen Exchange

Q4: I tried to lithiate 3-bromopyridine with n-BuLi at -78°C, but I got a mixture of products. Why?

Analysis:

  • Scenario A (Exchange): Reaction of n-BuLi with 3-bromopyridine at -78°C typically gives the kinetic 3-lithiopyridine via Br-Li exchange.[1] This is fast and usually clean if the temperature is strictly controlled.

  • Scenario B (Dance): If the reaction warms up (even to -40°C) before quenching, or if LDA is used, you risk the Halogen Dance . The 3-lithiopyridine can deprotonate unreacted starting material at the C4 position (or C2), leading to migration of the bromine atom [2].

Q5: How do I selectively functionalize C4 while keeping the Br at C3?

Protocol: This requires the "Dance" pathway but controlled.

  • Reagent: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA acts as a base, not an exchange reagent.

  • Mechanism: LDA deprotonates C4 (kinetic acidity adjacent to Br). This forms 3-bromo-4-lithiopyridine.[1]

  • Trap: This species is unstable. You must trap it immediately with an electrophile at -78°C. If you wait, it may isomerize to the thermodynamically more stable 3-lithio-4-bromopyridine (the dance product).

Q6: Is Grignard exchange safer?

Yes. Using iPrMgCl (TurboGrignard) allows for Br-Mg exchange at higher temperatures (0°C to RT) without the halogen dance, as the magnesiated species is less basic and less prone to deprotonating the starting material [3].

Visualization: The Halogen Dance Trap

HalogenDance cluster_BuLi Pathway A: Halogen-Metal Exchange (n-BuLi) cluster_LDA Pathway B: Deprotonation & Dance (LDA) Substrate 3-Bromopyridine Li3 3-Lithiopyridine (Kinetic Product) Substrate->Li3 n-BuLi, -78°C (Br-Li Exchange) Li4 3-Bromo-4-lithiopyridine (Unstable Intermediate) Substrate->Li4 LDA, -78°C (Deprotonation) Prod3 3-Substituted Pyridine Li3->Prod3 Electrophile (E+) Dance Halogen Dance (Isomerization) Li4->Dance Warm up / Time Li3_Dance 4-Bromo-3-lithiopyridine (Thermodynamic Product) Dance->Li3_Dance Prod4 4-Bromo-3-Substituted Pyridine Li3_Dance->Prod4 Electrophile (E+)

Caption: Divergent pathways: n-BuLi favors direct exchange at C3, while LDA favors C4 deprotonation which can lead to bromine migration (Halogen Dance).

Module 3: Purification & Workup

Troubleshooting Guide: Isolation

Q7: My product streaks on the silica column and I lose mass. How do I fix this?

Cause: Pyridine nitrogens are basic and interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing "streaking" and irreversible adsorption.[2]

Solutions:

  • The "TEA" Trick: Add 1-5% Triethylamine (TEA) or 1% NH₄OH to your eluent system (e.g., Hexane/EtOAc/TEA). Pre-flush the column with the TEA-containing solvent to deactivate silanols before loading.

  • Switch Stationary Phase: Use Alumina (Basic or Neutral) instead of silica. Alumina is less acidic and often provides better separation for pyridines.

  • Drying: Pyridines are hygroscopic. If your NMR shows water, dry the oil over KOH pellets or distill from CaH₂ if the compound is stable and volatile [4].

Q8: My product is an oil that won't crystallize.

Tip: Pyridines are notorious for "oiling out."

  • Solvent System: Try EtOAc/Hexanes or Ether/Pentane .

  • Technique: Dissolve in minimal EtOAc, then add Hexane dropwise until cloudy. Store at -20°C. Scratching the glass or adding a seed crystal is often necessary.

  • Salt Formation: If it won't solidify, convert it to an HCl or TFA salt. These are usually crystalline solids and easier to handle/purify.

References

  • BenchChem. Catalyst Deactivation in 5-Bromopyrimidine Reactions. Technical Support Center. Link

  • Schlosser, M. (2005). The Halogen Dance Reaction in Heterocycles.[3][4][5] ResearchGate. Link

  • Knochel, P., et al. (2011).[6] Halogen-Metal Exchange on Bromoheterocyclics. PMC. Link

  • BenchChem. Purification of Pyridine Derivatives Troubleshooting Guide.Link

  • Beilstein J. Org. Chem. (2018).[7] Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.[7]Link

Sources

Removing palladium catalyst from 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Catalyst Remediation for 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex challenge of transition metal scavenging in highly chelating active pharmaceutical ingredients (APIs). This guide bridges the gap between theoretical coordination chemistry and practical, scalable process optimization.

The Chemical Challenge: Causality of Palladium Retention

When synthesizing 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), researchers frequently encounter stubbornly high residual palladium levels.

The Causality: The product features a 2-aminopyridine motif. The adjacent endocyclic pyridine nitrogen and exocyclic primary amine act as a potent bidentate ligand[1]. This structural arrangement forms a highly stable, thermodynamically favored 4- or 6-membered chelate ring with Pd(II) species. Standard purification techniques like recrystallization or simple activated carbon filtration are thermodynamically insufficient to break this product-metal complex[2]. To successfully remediate the palladium, we must shift the equilibrium by either disrupting the chelation via protonation or introducing a scavenger with a significantly higher binding affinity (e.g., thiol or xanthate functional groups)[3].

Remediation Workflow Visualization

PdScavenging N1 Crude 5-Bromo-6-(4-methoxy-phenyl) -pyridin-2-ylamine [Pd-Chelate Complex] N2 Acidic Pre-treatment (HCl) Protonation of Pyridine/Amine N1->N2 Disrupts Chelation N3 Scavenger Addition (SiliaMetS® Thiol, 5-10 eq) N2->N3 Adds Competing Ligand N4 Incubation & Agitation (50°C, 4-16 hours) N3->N4 N5 Filtration & Solvent Wash N4->N5 N6 ICP-MS Analysis N5->N6 N7 API Release (Pd < 10 ppm) N6->N7 Pass ICH Q3D N8 Secondary Scavenging (Pd > 10 ppm) N6->N8 Fail N8->N2 Recycle Workflow

Workflow for Pd scavenging from highly chelating 2-aminopyridine derivatives.

Frequently Asked Questions (FAQs)

Q: What are the regulatory limits for residual palladium in my final API? A: According to the ICH Q3D guidelines for elemental impurities, palladium is classified as a Class 2B element[4]. For an oral drug product, the Permitted Daily Exposure (PDE) is 100 µ g/day [5]. If the maximum daily dose of your formulated drug is 10 grams, the concentration limit in the API must be ≤10 ppm (100 µg / 10 g)[6].

Q: Why did standard activated carbon fail to remove the Pd from my product? A: Activated carbon relies primarily on physical adsorption and is effective for large palladium agglomerates or colloidal Pd(0)[7]. However, in 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine, the palladium is tightly coordinated as a Pd(II) complex by the aminopyridine nitrogens[1]. Carbon lacks the specific functional groups required to thermodynamically outcompete this chelation, leading to high residual metal[2].

Q: Which scavengers are thermodynamically capable of stripping Pd from a 2-aminopyridine motif? A: You must use chemisorbents with soft, highly polarizable donor atoms (like Sulfur) which have a strong affinity for soft metals like Palladium. Thiol-functionalized silica (e.g., SiliaMetS® Thiol)[8] or Potassium Isopropyl Xanthate (PIX)[3] are highly recommended for this specific structural class.

Quantitative Scavenger Screening Data

To guide your selection, below is a comparative data summary based on standard screening protocols for aminopyridine-bound palladium (Initial Pd concentration: ~1500 ppm)[2].

Scavenger TypeFunctional GroupEq. UsedTemp (°C)Time (h)Residual Pd (ppm)API Recovery (%)
Control (No Scavenger) N/AN/A504150098%
Activated Carbon (Darco) N/A20 wt%50463385%
SiliaMetS® DMT Dimercaptotriazine5 eq50428792%
SiliaMetS® Thiol Thiol (-SH)5 eq5047095%
PIX + Iodine Xanthate5 eq5016< 194%
SiliaMetS® Thiol (Acidic Pre-treat) Thiol (-SH)5 eq5016896%

Self-Validating Experimental Protocol: Acid-Disruption & Thiol Scavenging

This protocol utilizes an acidic pre-treatment to protonate the basic nitrogens of the 2-aminopyridine, temporarily breaking the Pd-N coordinate bonds, followed by irreversible capture using a silica-supported thiol scavenger[8],[1].

Step 1: Dissolution and Acidic Pre-treatment

  • Dissolve the crude 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine in a polar aprotic solvent (e.g., THF or DMF) at a concentration of 20 volumes (20 mL/g).

  • Add 1.1 equivalents of a dilute acid (e.g., 1M HCl in ether or aqueous HCl if biphasic) relative to the API to protonate the pyridine and amine nitrogens. Stir for 30 minutes at room temperature.

Step 2: Scavenger Addition 3. Calculate the required amount of SiliaMetS® Thiol. Assuming an initial Pd catalyst loading of 5 mol%, add 5 to 10 molar equivalents of the scavenger relative to the initial Pd amount[8],[9]. 4. Add the functionalized silica directly to the reaction vessel.

Step 3: Incubation 5. Heat the suspension to 50 °C. Causality note: Elevated temperature increases the kinetic rate of Pd dissociation from the product and diffusion into the silica pores.[2] 6. Stir vigorously for 12 to 16 hours (overnight)[8],[7].

Step 4: Filtration and Recovery 7. Filter the mixture through a pad of Celite® to remove the silica-bound palladium[8]. 8. Wash the filter cake with 3 x 5 volumes of the reaction solvent to ensure complete API recovery[8]. 9. Neutralize the filtrate (if HCl was used) with a mild base (e.g., saturated NaHCO3), extract, dry over Na2SO4, and concentrate under vacuum. 10. Submit a 5 mg sample for ICP-MS analysis to validate Pd levels[8].

Troubleshooting Scenarios

Issue: Palladium levels remain >50 ppm after the standard scavenging protocol.

  • Diagnosis: The Pd species may be trapped in a highly stable colloidal form, or the chelation is too strong for the thiol to overcome at 50 °C.

  • Solution 1 (Kinetic): Increase the incubation temperature to 65 °C and time to 24 hours to overcome the activation energy barrier of ligand exchange[10].

  • Solution 2 (Chemical): Introduce a synergistic additive like Iodine (I2) alongside Potassium Isopropyl Xanthate (PIX). Iodine oxidizes unreactive Pd(0) clusters to Pd(II), which is much more rapidly captured by the xanthate scavenger[3].

Issue: Significant product loss (>20%) is observed after filtration.

  • Diagnosis: Non-specific binding. The basic 2-aminopyridine motif of your product is likely interacting with the acidic silanol (Si-OH) groups on the surface of the silica support[8].

  • Solution 1 (Solvent Switch): Change the scavenging solvent to one with higher polarity or hydrogen-bonding capacity (e.g., Methanol or adding 5% Triethylamine) to outcompete the API for the silanol binding sites[1].

  • Solution 2 (Alternative Support): Switch from a silica-based scavenger to a macroporous polystyrene-based scavenger (e.g., QuadraPure™ TU or MP-TMT), which lacks the acidic surface silanols and prevents non-specific API adsorption[11].

References

  • CatSci. "Process Development Whitepaper Metal Scavenging." CatSci Ltd. URL:[Link]

  • RSC Publishing. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Green Chemistry. URL:[Link]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. URL: [Link]

  • West Pharma. "ICH Q3D Elemental Impurities – What are the Requirements?" West Pharmaceutical Services. URL: [Link]

  • Triphase Pharma Solutions. "ICH Q3D Elemental Impurities - CMC Drug Product Development." Triphase Pharma. URL: [Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific. URL: [Link]

  • Technology Networks. "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove." Technology Networks. URL:[Link]

  • SiliCycle. "Metal Scavenging using bulk SiliaMetS functionalized silica." YouTube. URL:[Link]

  • Biotage. "Accelerating Drug Discovery: Enabling Tools and Techniques: Palladium Scavenging." Biotage. URL: [Link]

Sources

Technical Support Center: Troubleshooting Bromination of 6-Aryl-Pyridin-2-Amines

Author: BenchChem Technical Support Team. Date: March 2026

[label="If SM Present", font

Finalizing Troubleshooting Guides

I've just finished validating and incorporating all feedback on the technical document. This includes the DOT diagrams for reaction pathways, the troubleshooting flowchart, the quantitative data table, and the experimental protocols. I am confident that the technical support center is now a comprehensive resource.

Refining Final Document Structure

I'm now integrating all completed elements into a final technical support document. I'm focusing on clarity and ease of use, with introductory overviews, Q&A sections, a detailed data table, and step-by-step protocols with validation checks. The DOT diagrams are finalized and integrated. The workflow troubleshooting diagrams are also integrated. The references have been carefully reviewed.

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex regioselectivity and side reactions inherent in the halogenation of functionalized heterocycles.

Mechanistic Overview & Reaction Pathways

The bromination of 6-aryl-pyridin-2-amines is a critical transformation, typically aiming for substitution at the C5 position. However, the strong electron-donating nature (+M effect) of the C2-amino group activates both the ortho (C3) and para (C5) positions. While the C6-aryl group provides some steric hindrance, the inherent electron density at C3 makes it a competitive site. Understanding this electronic and steric interplay is essential for minimizing side reactions such as over-bromination, aryl-ring substitution, and amine oxidation.

Pathway SM 6-Aryl-pyridin-2-amine (Starting Material) C5 5-Bromo-6-aryl-pyridin-2-amine (Desired Major Product) SM->C5 NBS, MeCN, 0°C (Para-directing NH2) C3 3-Bromo Isomer (Minor Side Product) SM->C3 Steric/Electronic Deviation ArylBr Aryl-Brominated Product (Electron-Rich Aryl) SM->ArylBr Activated Aryl Ring DiBr 3,5-Dibromo Derivative (Over-bromination) C5->DiBr Excess Br+ C3->DiBr Excess Br+

Reaction pathway and regioselectivity logic for the bromination of 6-aryl-pyridin-2-amines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does the bromination of my substrate yield a complex mixture instead of the pure 5-bromo product? A: The C2-amino group directs electrophilic aromatic substitution to both the C3 and C5 positions. If the reaction is run at elevated temperatures or with harsh reagents (such as elemental bromine in acetic acid), the kinetic preference for C5 is overridden. This leads to competitive C3-bromination and subsequent 3,5-dibromination[1].

Q: How can I prevent over-bromination (di-bromination at C3 and C5)? A: Over-bromination is directly correlated to electrophile concentration and thermal energy. To mitigate this:

  • Reagent Selection: Switch from elemental bromine to N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). DBDMH is highly selective and preferred for controlled bromination[2].

  • Solvent & Temperature: Perform the reaction in a polar aprotic solvent like acetonitrile at 0–5 °C. This specific combination kinetically favors the C5 position, delivering regioselectivity ratios greater than 20:1[3].

Q: The 6-aryl ring in my substrate is electron-rich (e.g., 4-methoxyphenyl). How do I prevent it from being brominated? A: An electron-rich 6-aryl substituent can outcompete the deactivated pyridine core for the electrophile. To direct bromination exclusively to the pyridine C5 position, utilize a milder, coordinating bromine source such as 1-butylpyridinium bromide combined with hydrogen peroxide[4]. This system leverages the coordination of the pyridinium intermediate to direct the active bromine species specifically to the aminopyridine core, sparing the aryl ring.

Q: I am observing a dark, polymeric mixture and low yields. Is the amine oxidizing? A: Yes. Free primary amines are highly susceptible to oxidation by active halogens, leading to azo compounds, nitroso species, or polymeric degradation products. This occurs when excess electrophilic halogen acts as an oxidant rather than a substituting agent. Ensure strict temperature control (do not exceed 10 °C during addition[5]) and consider metal-free aerobic oxybromination methods to maintain a low, steady-state concentration of active bromine[6].

Workflow Start Identify Experimental Issue OverBr Issue: Over-bromination (Di/Tri-bromo formation) Start->OverBr Regio Issue: Poor Regioselectivity (High C3:C5 ratio) Start->Regio Ox Issue: Amine Oxidation (Dark/Polymeric mixture) Start->Ox Sol1 Action: Strictly limit to 1.0 eq NBS Quench promptly with Na2S2O3 OverBr->Sol1 Sol2 Action: Switch to DBDMH or lower temperature to 0-5 °C Regio->Sol2 Sol3 Action: Transient N-protection or use milder PyHBr3 Ox->Sol3

Decision tree for troubleshooting common side reactions during aminopyridine bromination.

Quantitative Data: Reagent Comparison

The following table summarizes the causal relationship between reagent choice, reaction conditions, and the resulting product profile.

Brominating AgentSolventOptimal Temp (°C)Regioselectivity (C5:C3)Over-bromination RiskRef.
Elemental Br₂Acetic Acid20 – 50Moderate (~4:1)High[1]
NBS (1.05 eq)Acetonitrile0 – 5Excellent (>20:1)Low[3]
NBS (1.05 eq)Acetone10Good (~10:1)Moderate[5]
DBDMH (0.55 eq)DMF0 – 25Excellent (>20:1)Very Low[2]
1-Butylpyridinium Br₃H₂O₂ / H₂O20 – 25HighLow[4]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each step includes a specific diagnostic checkpoint to confirm the reaction is proceeding correctly before advancing.

Protocol A: Regioselective Synthesis using NBS in Acetonitrile

Optimized for standard 6-aryl-pyridin-2-amines to achieve >20:1 regioselectivity[3].

  • Substrate Dissolution & Baseline Establishment

    • Action: Dissolve 1.0 equivalent of the 6-aryl-pyridin-2-amine in anhydrous acetonitrile to create a 0.2 M solution.

    • Validation Checkpoint: The solution must be completely transparent. Run a baseline TLC (UV 254 nm) to establish the exact

      
       of the starting material.
      
  • Thermal Equilibration

    • Action: Cool the reactor to 0–5 °C using an ice-water bath.

    • Validation Checkpoint: The internal temperature probe must read ≤ 5 °C for at least 5 minutes before proceeding. This ensures the kinetic suppression of C3-bromination.

  • Controlled Electrophile Addition

    • Action: Add 1.02 equivalents of freshly recrystallized NBS portion-wise over 30 minutes.

    • Validation Checkpoint: Observe a transient yellow/orange hue that dissipates within seconds. A persistent deep orange color indicates localized accumulation of unreacted

      
      , signaling that the addition rate is too fast and risks over-bromination.
      
  • Reaction Monitoring

    • Action: Stir the mixture at 0–5 °C for 1–2 hours.

    • Validation Checkpoint: LC-MS analysis must reveal the disappearance of the starting material mass peak and the appearance of a new peak with a characteristic 1:1 isotopic doublet (M, M+2) indicative of mono-bromination. The absence of an M+4 peak confirms no di-bromination has occurred.

  • Quenching & Isolation

    • Action: Quench the reaction with 10% aqueous

      
      . Extract with EtOAc, wash with brine, dry over 
      
      
      
      , and concentrate.
    • Validation Checkpoint: The organic layer should turn from pale yellow to colorless immediately upon

      
       addition, confirming the complete neutralization of residual active bromine species.
      
Protocol B: Controlled Bromination using DBDMH

Optimized for scale-up and highly sensitive substrates prone to oxidation[2].

  • Preparation

    • Action: Dissolve 1.0 equivalent of the substrate in anhydrous DMF (0.5 M).

    • Validation Checkpoint: Ensure complete dissolution. The absence of suspended particles prevents localized concentration gradients.

  • Reagent Addition

    • Action: Slowly add 0.52 equivalents of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). Note: DBDMH delivers two

      
       equivalents per molecule.
      
    • Validation Checkpoint: Monitor the internal temperature. An exotherm of >5 °C indicates the reaction is proceeding. If the temperature spikes beyond 25 °C, pause the addition to prevent loss of regioselectivity.

  • Isolation

    • Action: Stir for 2 hours, then precipitate the product by slowly adding the reaction mixture to vigorously stirred ice water.

    • Validation Checkpoint: Formation of a filterable solid. Confirm regioselectivity via

      
      -NMR by identifying a clean singlet for the C4 proton, confirming exclusive C5 substitution.
      

References

  • Source: chemicalbook.
  • Source: google.
  • Source: benchchem.
  • Source: benchchem.
  • ChemInform Abstract: A Mild Method for the Regioselective Bromination of 2-Aminopyridines.
  • Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine.

Sources

Recrystallization solvents for 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine , a functionalized aminopyridine intermediate often synthesized via Suzuki-Miyaura cross-coupling. Its physicochemical profile combines a polar hydrogen-bond donor/acceptor motif (2-amino pyridine core) with a lipophilic biaryl system (4-methoxyphenyl group).

Successful recrystallization requires balancing these opposing properties. This guide recommends solvent systems validated for similar 2-amino-6-aryl-5-bromopyridine scaffolds, prioritizing the removal of common synthetic impurities like palladium residues and unreacted boronic acids.

Part 1: Solvent Selection & Strategy

Q: What is the primary solvent system recommended for this compound?

A: The most robust system is a binary mixture of Ethyl Acetate (solvent) and n-Heptane (antisolvent) .

  • Why: The compound dissolves readily in hot ethyl acetate due to the polarizable bromine and amine groups. Heptane acts as a non-polar antisolvent that forces the product out of solution upon cooling while keeping lipophilic impurities (like de-halogenated byproducts) in the mother liquor.

Q: Can I use a single-solvent system?

A: Yes, Ethanol (EtOH) or Methanol (MeOH) are excellent alternatives.

  • Protocol: Dissolve the crude solid in boiling ethanol (approx. 10-15 mL per gram). If the compound does not precipitate upon cooling to room temperature, cool further to 0°C or add water dropwise as an antisolvent (the "drowning out" method).

  • Note: Alcohols are particularly effective at removing inorganic salts (like potassium phosphate) carried over from Suzuki coupling steps.

Q: Are there solvents I should strictly avoid?

A:

  • Diethyl Ether: High volatility makes controlled crystallization difficult; the compound often "crashes out" as an amorphous powder rather than crystals.

  • Benzene: Historically used for aminopyridines, but strictly avoided now due to toxicity. Toluene is a safer aromatic alternative if higher boiling points are needed.

  • Acidic Solvents: Avoid acetic acid unless you intend to isolate the salt form. The basic amine (pyridin-2-ylamine) will protonate, preventing crystallization of the free base.

Part 2: Step-by-Step Recrystallization Protocol

Safety Pre-Check: Ensure all work is performed in a fume hood. This compound is an aryl halide and likely a skin/eye irritant.

Phase 1: Dissolution & Hot Filtration[2]
  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethyl Acetate (start with 5 mL/g).

  • Heat to reflux (approx. 77°C) with magnetic stirring.

  • Add more Ethyl Acetate in small aliquots until the solid just dissolves.

    • Critical Step: If black specks remain (Palladium residues), add activated charcoal (10% w/w), stir for 5 mins, and filter hot through a Celite pad.

Phase 2: Crystallization[3]
  • Return the clear filtrate to a boil.

  • Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethyl Acetate to clear the solution again.

  • Remove from heat. Cap the flask loosely and allow it to cool to room temperature undisturbed .

    • Why Undisturbed? Agitation during cooling promotes rapid nucleation, leading to small, impure crystals.

Phase 3: Isolation
  • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filter the crystals using a Büchner funnel.

  • Wash the cake with a cold 1:3 mixture of Ethyl Acetate:Heptane.

  • Dry under vacuum at 40-50°C.

Part 3: Troubleshooting & FAQs

Q: The product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?

Diagnosis: The solution became supersaturated too quickly, or the temperature dropped too fast (Lennard-Jones potential trap). Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of the good solvent (Ethyl Acetate).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall of the flask with a glass rod to provide nucleation sites.

  • Cool much more slowly (wrap the flask in a towel).

Q: My crystals are colored (yellow/brown) but should be off-white. How do I fix this?

Diagnosis: Oxidation of the amine group or residual Palladium. Fix: Perform a "recrystallization with charcoal treatment."

  • Dissolve in hot ethanol.

  • Add activated carbon.[1]

  • Filter hot.[1]

  • Recrystallize again.[2][3] If the color persists, check for azo impurities, which are common if the reaction temperature was too high.

Q: I have low recovery yield (<50%). Where is my product?

Diagnosis: Too much solvent was used, or the mother liquor still holds the product. Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool again to harvest a "second crop" of crystals. (Note: The second crop is usually less pure).

Part 4: Process Visualization

Workflow Diagram: Purification Logic

RecrystallizationWorkflow Start Crude 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine SolventChoice Select Solvent System Start->SolventChoice Dissolution Dissolve in Hot Solvent (Ethyl Acetate or Ethanol) SolventChoice->Dissolution Heated to reflux CheckSolids Insoluble Particles? Dissolution->CheckSolids Filter Hot Filtration (Celite/Charcoal) CheckSolids->Filter Yes (Pd/Salts) Crystallize Cool Slowly + Add Antisolvent (Heptane/Water) CheckSolids->Crystallize No (Clear Solution) Filter->Crystallize Isolate Vacuum Filtration & Wash Crystallize->Isolate Precipitate formed Dry Dry in Vacuum Oven (45°C) Isolate->Dry

Caption: Logical workflow for the purification of 2-amino-5-bromo-6-arylpyridines, highlighting critical decision points for impurity removal.

Part 5: Quantitative Data & Properties

PropertyValue / DescriptionRelevance to Recrystallization
Molecular Weight 279.14 g/mol Moderate MW; typically forms distinct crystal lattices.
H-Bond Donors 1 (Amine -NH2)Good solubility in alcohols (EtOH, MeOH).
H-Bond Acceptors 3 (Pyridine N, Amine N, Methoxy O)Soluble in EtOAc; pH sensitive.
LogP (Predicted) ~2.5 - 3.0Lipophilic enough to require organic solvents; water insoluble.
Melting Point ~106-107°C (Analogous)Safe to dry at 40-50°C without melting.

References

  • Chemical & Pharmaceutical Bulletin. (2011). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (Describes recrystallization of similar methoxy-aminopyridines using AcOEt–hexane).

  • BenchChem Application Notes. (2025). Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (General protocols for bromo-aryl ether purification).

  • MDPI Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Validation of Ethanol/Ethyl Acetate workups for 5-bromo-pyridin-2-amines).

  • PubChem Compound Summary. 5-Bromo-4-methoxypyridin-2-amine (Isomer Data). (Solubility and physical property validation).

Sources

Technical Support Center: Improving HPLC Separation of 5-Bromo-Pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of 5-bromo-pyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis of these compounds. The following content is structured in a question-and-answer format to directly address specific issues and provide a clear rationale for each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 5-bromo-pyridine isomers?

The primary challenge in separating positional isomers, such as 2-bromo-pyridine, 3-bromo-pyridine, and 4-bromo-pyridine, lies in their similar physicochemical properties. These isomers have the same molecular weight and often exhibit very close polarities and pKa values, making them difficult to resolve using standard reversed-phase HPLC methods. Pyridine and its derivatives are also known to be hydrophilic basic compounds, which can lead to poor retention on traditional C18 columns and cause peak tailing due to interactions with residual silanols on the silica support.[1][2]

Q2: Which HPLC modes are most effective for separating bromo-pyridine isomers?

While reversed-phase (RP-HPLC) is the most common HPLC mode, its success with polar, basic compounds like bromo-pyridines often requires specific modifications. Alternative and often more effective modes include:

  • Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics.[3] This dual retention mechanism can exploit subtle differences in the isomers' hydrophobicity and ionic interactions, leading to enhanced resolution.[1][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[4][5] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[5]

  • Hydrogen-Bonding Chromatography: This newer technique employs stationary phases designed to interact with analytes through hydrogen bonding.[6][7] The differential hydrogen bonding capabilities of the bromo-pyridine isomers can be exploited to achieve separation.[6]

Q3: How does mobile phase pH affect the separation of bromo-pyridine isomers?

Mobile phase pH is a critical parameter for ionizable compounds like pyridines.[8][9] The pKa of pyridine is approximately 5.2-6.[2] Operating the mobile phase pH close to the pKa of the analytes can lead to inconsistent retention times and poor peak shape because the compound will exist in both ionized and non-ionized forms.[10][11] To ensure reproducible results and good peak symmetry, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa.[9] For basic compounds like bromo-pyridines, a lower pH (e.g., pH 2.5-3.5) will ensure they are fully protonated, which can improve peak shape and provide different selectivity. Conversely, a higher pH (e.g., pH 8-10, if using a pH-stable column) can be used to keep them in their neutral form.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms: Peaks are not baseline separated, or they appear as a single, broad peak.

Root Causes & Solutions:

  • Inadequate Selectivity of the Stationary Phase:

    • Explanation: Standard C18 columns primarily separate based on hydrophobicity. Since isomers have very similar hydrophobicities, a C18 column may not provide sufficient selectivity.

    • Solution 1: Switch to a Phenyl-type Column. Phenyl stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions.[12] The different positions of the bromine atom on the pyridine ring can influence the electron density and lead to differential interactions with the phenyl stationary phase.[12]

    • Solution 2: Employ a Mixed-Mode or HILIC Column. As mentioned in the FAQs, these columns provide different retention mechanisms that can exploit the subtle electronic and polar differences between the isomers.[1][4]

  • Suboptimal Mobile Phase Composition:

    • Explanation: The choice of organic modifier and buffer can significantly impact selectivity.

    • Solution 1: Change the Organic Modifier. If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and can alter the elution order and resolution of isomers.

    • Solution 2: Adjust the Mobile Phase pH. Systematically vary the pH of the mobile phase (within the stable range of your column) to find the optimal selectivity. A change in pH alters the ionization state of the pyridine nitrogen, which in turn affects its interaction with the stationary phase.[8][11]

    • Solution 3: Introduce an Ion-Pairing Reagent. For reversed-phase methods, adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve the retention and separation of basic compounds. However, be aware that ion-pairing reagents are generally not compatible with mass spectrometry (MS) detection.[1]

Experimental Protocol: Method Development for Isomer Separation

  • Column Screening:

    • Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • If resolution is poor, screen a Phenyl column and a mixed-mode column under the same mobile phase conditions.

  • Mobile Phase Optimization:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile or Methanol

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time.

    • Fine-tuning: Once the elution window is known, run shallower gradients around that window to improve resolution.

  • pH Study:

    • Prepare mobile phases with different pH values (e.g., pH 2.5, 3.5, 4.5) using appropriate buffers like phosphate or acetate, ensuring they are within the column's stable pH range.[8]

    • Analyze the sample with each mobile phase to observe changes in selectivity and resolution.

Issue 2: Peak Tailing

Symptoms: The peak is asymmetrical with a "tail" extending from the back of the peak.

Root Causes & Solutions:

  • Secondary Interactions with Residual Silanols:

    • Explanation: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[10]

    • Solution 1: Use an End-capped Column. Modern, high-purity, end-capped columns have a lower concentration of accessible silanol groups, which minimizes these secondary interactions.[10]

    • Solution 2: Lower the Mobile Phase pH. By operating at a low pH (e.g., with 0.1% formic or phosphoric acid), both the analyte (as a cation) and the silanols (protonated) will be in a state that reduces undesirable ionic interactions.[13][14]

    • Solution 3: Add a Competing Base. A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. However, TEA can suppress MS signals.

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[15]

Data Presentation: Impact of pH on Retention and Peak Shape

Mobile Phase pHRetention Time (min)USP Tailing FactorResolution (between 2- and 3-bromo-pyridine)
2.5 (0.1% TFA)8.21.11.8
4.5 (Acetate Buffer)6.51.91.2
7.0 (Phosphate Buffer)4.12.50.8

Note: Data is illustrative and will vary based on the specific column and conditions.

Issue 3: Inconsistent Retention Times

Symptoms: The time at which a peak elutes varies between injections.

Root Causes & Solutions:

  • Poorly Buffered Mobile Phase:

    • Explanation: If the mobile phase pH is not well-controlled and is close to the pKa of the analytes, small changes in the mobile phase composition can lead to significant shifts in retention time.[16]

    • Solution: Ensure your mobile phase contains a buffer at a sufficient concentration (typically 10-25 mM) to maintain a stable pH.[17]

  • Column Temperature Fluctuations:

    • Explanation: Changes in temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention.[15]

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Column Equilibration:

    • Explanation: Insufficient equilibration time between gradient runs can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes for equilibration.

Visualization: Troubleshooting Workflow for Poor Separation

G Start Poor Separation of Bromo-Pyridine Isomers Check_Resolution Are peaks co-eluting? Start->Check_Resolution Check_Tailing Is there significant peak tailing? Check_Resolution->Check_Tailing No Optimize_MP Optimize Mobile Phase (pH, Organic Modifier) Check_Resolution->Optimize_MP Yes Address_Silanols Address Silanol Interactions (Low pH, End-capped Column) Check_Tailing->Address_Silanols Yes Good_Separation Achieved Good Separation Check_Tailing->Good_Separation No Tailing Change_Column Change Stationary Phase (Phenyl, Mixed-Mode, HILIC) Optimize_MP->Change_Column Still Poor Optimize_MP->Good_Separation Improved Change_Column->Good_Separation Improved Check_Overload Reduce Sample Load Address_Silanols->Check_Overload Tailing Persists Address_Silanols->Good_Separation Improved Check_Overload->Good_Separation Improved

Caption: A troubleshooting decision tree for improving the separation of bromo-pyridine isomers.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Wiley Analytical Science. (2025, August 6). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(5). Retrieved from [Link]

  • ResearchGate. (2025, August 6). HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Ito, Y., & Ma, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of separation science, 30(12), 1839–1844. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Kumar, A., Kukkar, M., & Kumar, P. (2010). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(2), 205–212. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • Ilie, M. M., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 30(17), 3959. Retrieved from [Link]

  • Acharya, P. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Retrieved from [Link]

  • D'Orazio, G., et al. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Journal of chromatographic science, 52(7), 619–630. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024, July 7). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. Retrieved from [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Oxidation of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 2-Aminopyridine motifs are critical pharmacophores in drug development, frequently appearing in kinase inhibitors and GPCR ligands. However, their dual nucleophilic centers—the endocyclic pyridine nitrogen and the exocyclic amine—make them highly susceptible to oxidative degradation.

This guide provides researchers and formulation scientists with field-proven, mechanistically grounded strategies to prevent oxidation, ensure batch-to-batch consistency, and establish self-validating storage systems.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My 2-aminopyridine derivative developed a yellow/brown tint after three months of storage. What is the chemical mechanism behind this degradation? A1: Discoloration is a classic visual indicator of oxidative degradation[1]. 2-Aminopyridines undergo two distinct oxidation pathways depending on the environmental stressor:

  • Exocyclic Amine Autoxidation (Color-forming): Exposure to atmospheric oxygen and actinic light triggers a radical chain reaction. The lone pair on the exocyclic nitrogen reacts with reactive oxygen species (ROS), leading to the formation of hydroxylamines, nitroso compounds, and eventually highly conjugated azo-polymeric species. These conjugated systems absorb visible light, reflecting the yellow/brown color you observe[1].

  • Endocyclic N-Oxidation: Trace peroxides electrophilically attack the endocyclic pyridine nitrogen, forming a pyridine N-oxide[2]. This is less likely to cause immediate discoloration but will drastically alter the compound's pharmacological profile and polarity. Causality Insight: Elevated temperatures do not cause oxidation directly, but they exponentially increase the kinetic energy of the molecules, accelerating the rate at which these oxidative reactions occur[3].

Q2: What are the definitive storage conditions to prevent both pathways of oxidation? A2: To establish a stable storage environment, you must eliminate the three catalysts of oxidation: oxygen, light, and thermal energy.

  • Atmosphere (The Physical Barrier): Store under a strict inert atmosphere. Argon is highly preferred over Nitrogen. Because Argon is denser than air (39.9 g/mol vs. 28.0 g/mol ), it physically sinks and blankets the solid/liquid interface, providing a superior physical barrier against atmospheric oxygen[4].

  • Temperature (The Kinetic Barrier): Maintain at 2–8°C for short-term storage, or -20°C for long-term storage, to suppress reaction kinetics[1].

  • Container (The Photonic Barrier): Use tightly sealed, amber-colored borosilicate glass vials. Amber glass blocks UV light, depriving the system of the activation energy required to initiate the radical autoxidation chain[1].

Q3: We are moving into formulation. Can I use antioxidants to protect the 2-aminopyridine API from excipient-induced oxidation? A3: Yes. Polymeric excipients (like PEGs or polysorbates) often degrade over time to form hydroperoxide impurities[5]. If removing oxygen entirely is impossible during formulation, antioxidants act as sacrificial scavengers:

  • Peroxide Destroyers: Ascorbic acid or sodium metabisulfite can neutralize hydroperoxides present in excipients before they can form N-oxides with the pyridine ring[4][5].

  • Free Radical Scavengers: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) intercept radical chain propagation, protecting the exocyclic amine[4]. Formulation Insight: Always perform forced degradation studies to validate which antioxidant provides the best protective effect for your specific derivative before finalizing the formulation[5].

Part 2: Self-Validating Experimental Protocols

A protocol is only scientifically sound if it includes an internal mechanism for validation. Below are the definitive methodologies for storing and testing 2-aminopyridine derivatives.

Protocol A: Schlenk-Line Degassing & Inert Storage

Objective: Establish an oxygen-free environment for long-term API storage.

  • Desiccation: Transfer the 2-aminopyridine derivative to an amber borosilicate glass vial. Place the vial in a vacuum desiccator at room temperature for 12 hours to remove residual moisture, which can accelerate degradation[3].

  • Septum Sealing: Cap the vial with a high-quality PTFE-lined silicone septum.

  • Argon Displacement: Insert a needle connected to an Argon Schlenk line into the septum. Insert a secondary, shorter needle to act as a vent.

  • Purging: Purge the vial with Argon at a gentle flow rate for 3–5 minutes. The heavy Argon will pool at the bottom, displacing the lighter oxygen out through the vent needle.

  • Pressurization: Remove the vent needle first. Allow the Argon pressure to build slightly inside the vial for 2 seconds, then swiftly remove the Argon needle. This creates a slight positive pressure, preventing future oxygen ingress.

  • Self-Validation Step: Withdraw a 1 mg aliquot immediately after inerting to serve as your "Time Zero" (T=0) baseline. Store the main vial at -20°C. At 6 months, withdraw another aliquot. Analyze both via LC-MS; the storage protocol is validated if the M+16 (N-oxide) peak area remains <0.1% relative to the parent peak.

Protocol B: Forced Degradation (Oxidative Stress Testing)

Objective: Validate the intrinsic oxidative stability of the derivative to inform excipient selection.

  • Sample Preparation: Dissolve 10 mg of the 2-aminopyridine derivative in 10 mL of an LC-MS grade solvent (e.g., Acetonitrile/Water 50:50).

  • Stress Induction:

    • To simulate excipient peroxide stress: Add 1 mL of 3% Hydrogen Peroxide (H₂O₂) to the solution[5].

    • To simulate autoxidation: Add 10 mol% of AIBN (azobisisobutyronitrile) and expose to UV light (254 nm).

  • Incubation: Incubate the reaction mixtures at 40°C for 24 to 48 hours.

  • Quenching: Quench the peroxide reaction by adding a stoichiometric excess of sodium metabisulfite to prevent further oxidation during analysis.

  • Analysis: Inject 5 µL of the quenched solution into an LC-MS system. Monitor for the disappearance of the parent peak and the emergence of M+16 (N-oxide) or M+32 (nitro/dioxide) degradation peaks.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profiles of 2-aminopyridine derivatives under various storage conditions, based on accelerated degradation modeling.

Storage ConditionAtmosphereLight ExposureTemperatureExpected Shelf-LifePrimary Degradation Risk
Ambient (Control) Air (O₂)Ambient UV25°C< 1 MonthExocyclic Amine Autoxidation (Azo formation)
Refrigerated Air (O₂)Dark2–8°C3–6 MonthsSlow N-Oxide Formation
Inert & Refrigerated ArgonDark2–8°C12–24 MonthsTrace Excipient Peroxide Reaction
Cryogenic Inert ArgonDark-20°C> 36 MonthsNegligible

Part 4: Strategic Workflow Visualization

G A 2-Aminopyridine API B1 Endocyclic N-Oxidation (Peroxide Driven) A->B1 B2 Exocyclic Amine Oxidation (ROS / Light Driven) A->B2 C1 Screen Excipients (Low Peroxide) B1->C1 C2 Add Antioxidants (BHT, Ascorbic Acid) B1->C2 D1 Argon Blanketing (Exclude O2) B2->D1 D2 Amber Vials (Block UV) B2->D2 D3 Thermal Control (-20°C) B2->D3 E LC-MS Validation (Monitor M+16) C1->E C2->E D1->E D2->E D3->E

Logical workflow for identifying and mitigating oxidative degradation in 2-aminopyridines.

References

  • Mingxu Chemicals. How to prevent the oxidation of Amine Catalyst? - Blog.3

  • Benchchem. A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals.2

  • Patsnap Eureka. How to Mitigate Oxidation in Drug Formulations.4

  • Benchchem. Preventing oxidation of 2-(2-Aminoethyl)-1-methylpyrrolidine during storage.1

  • PMC (NIH). Oxidation of Drugs during Drug Product Development: Problems and Solutions.5

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1D vs. 2D NMR Workflows for the Structural Elucidation of 5-Bromo-6-(4-methoxyphenyl)pyridin-2-amine

Executive Summary

For researchers and drug development professionals, 5-Bromo-6-(4-methoxyphenyl)pyridin-2-amine is a highly valuable diarylpyridine building block, frequently utilized in the synthesis of kinase inhibitors and advanced therapeutics. However, verifying the precise regiochemistry of synthesized pyridine derivatives—specifically distinguishing between 4-aryl and 6-aryl regioisomers—poses a significant analytical challenge.

This guide objectively compares the performance of routine 1D


H NMR against advanced 2D NMR workflows (COSY/NOESY), and evaluates the impact of solvent selection (DMSO-

vs. CDCl

) on spectral resolution. By understanding the causality behind these analytical choices, chemists can establish a self-validating system for unambiguous structural confirmation[1].

Comparative Analysis 1: Solvent System Performance (DMSO- vs. CDCl )

The first critical decision in NMR analysis is solvent selection. The exocyclic -NH


 group and the electron-rich methoxyphenyl ring present specific solvation challenges.

The Causality of Solvent Effects: In non-polar solvents like CDCl


, the -NH

protons undergo intermediate exchange rates, often appearing as a broad, unresolved hump (~4.60 ppm) that can obscure baseline impurities. Furthermore, CDCl

does not disrupt intermolecular hydrogen bonding, leading to concentration-dependent chemical shifts. Conversely, DMSO-

acts as a strong hydrogen-bond acceptor. It "locks" the -NH

protons, slowing their exchange rate and shifting them significantly downfield (~6.30 ppm) into a sharp, distinct signal. This deshielding effect clears the upfield aromatic region, allowing for pristine integration of the methoxy and aromatic signals.
Table 1: Comparative H NMR Chemical Shifts and Resolution
Proton AssignmentCDCl

(

, ppm)
DMSO-

(

, ppm)
Multiplicity

-Coupling (Hz)
Resolution Quality
-NH

(C-2)
4.60 (broad)6.30 (sharp)Broad SingletN/ASuperior in DMSO
H-3 (Pyridine) 6.456.55Doublet~8.5Equivalent
H-4 (Pyridine) 7.607.75Doublet~8.5Equivalent
H-2',6' (Aryl) 7.707.85Doublet~8.8Equivalent
H-3',5' (Aryl) 6.957.05Doublet~8.8Equivalent
-OCH

3.853.80SingletN/AEquivalent

Note: The H-3 proton is highly shielded (~6.55 ppm) due to strong resonance electron donation from the C-2 amino group, a diagnostic marker for 2-aminopyridines[2]. Meanwhile, the H-4 proton is shifted downfield (~7.75 ppm) due to the electron-withdrawing inductive effect of the adjacent C-5 bromine[3].

Comparative Analysis 2: 1D Routine NMR vs. 2D NMR Workflows

While 1D


H NMR provides essential preliminary structural data[1], it cannot definitively prove the regiochemistry of the cross-coupling event. If a Suzuki coupling inadvertently occurred at the 4-position instead of the 6-position, the 1D spectrum would look nearly identical in terms of integration and splitting patterns.

The 2D NOESY Advantage (Spatial Proximity): To differentiate the 6-aryl target from a 4-aryl impurity, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is strictly required.

  • If the compound is the 4-aryl isomer: The methoxyphenyl ring would be flanked by the pyridine H-3 and H-5 protons. A NOESY experiment would show a strong cross-peak between the aromatic ortho-protons (H-2',6') and the pyridine protons.

  • If the compound is the target 6-aryl isomer: The methoxyphenyl ring is flanked by the pyridine nitrogen and the C-5 bromine. Because there are no adjacent protons on the pyridine ring at these positions, no NOE cross-peak will be observed between the phenyl and pyridine rings.

This makes 2D NMR the superior, definitive analytical choice for this class of molecules.

Workflow Visualization

G A Synthesized API Building Block B 1D 1H NMR (DMSO-d6) A->B C Assess Signal Overlap & NH2 Resolution B->C D 2D COSY (Spin-System Mapping) C->D Resolve Pyridine H-3/H-4 E 2D NOESY (Spatial Proximity) D->E Determine Regioisomer F Positive Control: OCH3 to H-3'/5' NOE E->F Validate Experiment G Regiochemistry Confirmed: No Ar-H to Py-H NOE F->G Confirm 6-Aryl Position

Figure 1: Workflow for NMR structural elucidation of 5-Bromo-6-(4-methoxyphenyl)pyridin-2-amine.

Self-Validating Experimental Protocol: 2D NMR Acquisition

To ensure trustworthiness, the following protocol incorporates an internal positive control, creating a self-validating analytical system.

Step 1: Optimized Sample Preparation

  • Weigh exactly 15–20 mg of the purified 5-Bromo-6-(4-methoxyphenyl)pyridin-2-amine.

  • Dissolve in 0.6 mL of high-purity DMSO-

    
     (99.9% D, containing 0.03% v/v TMS).
    
  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulate matter, which can artificially shorten T

    
     relaxation times and destroy NOE signals.
    

Step 2: 1D


H and 2D COSY Acquisition 
  • Acquire a standard 1D

    
    H spectrum (ns=16, d1=2s) to verify sample concentration and lock stability.
    
  • Acquire a 2D gradient COSY spectrum to map the scalar couplings. Use this to definitively assign the AX spin system of the pyridine ring (H-3 and H-4,

    
     ~ 8.5 Hz) and the AA'BB' system of the methoxyphenyl ring.
    

Step 3: 2D NOESY Acquisition & Internal Validation

  • Set up a 2D NOESY experiment. Set the mixing time (

    
    ) to 400 ms .
    
    • Causality: For a small molecule of this molecular weight (~279 g/mol ), a 400 ms mixing time operates perfectly within the extreme narrowing limit, allowing sufficient cross-relaxation to build up observable NOEs without introducing severe spin-diffusion artifacts.

  • The Self-Validating Step: Before looking for the absence of the Pyridine-Phenyl NOE, check the spectrum for a cross-peak between the methoxy singlet (~3.80 ppm) and the adjacent aromatic protons (H-3',5' at ~7.05 ppm).

    • Logic: If this positive control NOE is absent, the NOESY experiment failed (e.g., incorrect mixing time or poor probe tuning), and the lack of other NOEs cannot be trusted. If this NOE is present, the experiment is validated.

  • Confirm the structure: The validated absence of an NOE between the H-2',6' aromatic protons and the pyridine H-4 proton definitively proves the aryl group is at the 6-position, separated by the C-5 bromine spacer.

References

  • Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques. BenchChem.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • Giving an Enzyme Scissors: Serotonin Derivatives as Potent Organocatalytic Switches for DNA Repair Enzyme OGG1.

Sources

Technical Guide: LC-MS/MS Fragmentation & Identification of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Fragmentation Pattern of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the high-stakes environment of drug discovery, 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine serves as a critical scaffold, particularly in the synthesis of kinase inhibitors and Suzuki coupling intermediates. Its structural complexity—featuring a basic aminopyridine core, a labile methoxy group, and a halogenated handle—presents unique challenges and opportunities for mass spectrometric identification.

This guide provides an in-depth analysis of the molecule’s fragmentation behavior under Electrospray Ionization (ESI) conditions.[1][2][3] Unlike generic spectral libraries, we focus on the causality of fragmentation—why specific bonds break—and compare this performance against common structural alternatives to aid in precise structural elucidation.

Molecular Profile & Ionization Physics

Before diving into fragmentation, it is critical to understand the precursor ion's behavior. The molecule (C₁₂H₁₁BrN₂O) has a monoisotopic mass of 278.005 Da (for ⁷⁹Br).

  • Ionization Mode: ESI Positive (+).[1][2][4][5] The 2-aminopyridine moiety is highly basic, serving as the primary site of protonation ([M+H]⁺).

  • Isotopic Signature: The presence of a single bromine atom creates a distinct 1:1 doublet at m/z 279.0 and 281.0 . This "twin-peak" signature is the first checkpoint for validating the compound's identity in complex matrices.

Detailed Fragmentation Pathway (MS/MS)[6][7]

Mechanism of Action

Under Collision-Induced Dissociation (CID), the protonated precursor ([M+H]⁺) undergoes competitive fragmentation pathways driven by the stability of the resulting product ions.

  • Primary Pathway: Deamination (Loss of NH₃) The 2-aminopyridine core is prone to losing ammonia (-17 Da). This is often facilitated by proton transfer from the ring nitrogen to the exocyclic amine, followed by elimination. This yields a stable cation at m/z 262/264 .

  • Secondary Pathway: Demethylation (Loss of •CH₃) The 4-methoxyphenyl group typically undergoes homolytic cleavage of the methyl radical (-15 Da) or loss of formaldehyde (-30 Da) depending on the collision energy. In ESI, the loss of a methyl radical to form a distonic radical cation [M+H-CH₃]⁺• is a characteristic signature of aryl methyl ethers, appearing at m/z 264/266 .

  • Tertiary Pathway: Debromination At higher collision energies, the C-Br bond cleaves. While homolytic cleavage (loss of Br•) is common in EI, ESI often favors the loss of HBr (-80/82 Da) if a proximal hydrogen is available, or Br• if the radical cation is stable.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation tree, highlighting the mass transitions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 279 / 281 (1:1 Ratio) Frag_NH3 Deamination Product [M+H - NH3]+ m/z 262 / 264 Precursor->Frag_NH3 - NH3 (17 Da) Nucleophilic Elimination Frag_CH3 Demethylated Radical [M+H - CH3]+ m/z 264 / 266 Precursor->Frag_CH3 - CH3• (15 Da) Radical Cleavage Frag_HBr Debrominated Core [M+H - HBr]+ m/z 199 Frag_NH3->Frag_HBr - Br• / HBr Secondary Fragmentation Frag_Core Biaryl Core (Pyridyl-Phenyl) m/z ~184 Frag_CH3->Frag_Core - Br / Ring Opening

Figure 1: Predicted ESI-MS/MS fragmentation tree for 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine.

Comparative Performance Guide

This section objectively compares the analytical "performance"—defined as detectability and structural distinctiveness—of the target molecule against its common structural analogs.

Table 1: Analytical Comparison with Structural Alternatives
FeatureTarget: 5-Bromo Analog Alternative A: 5-Chloro Analog Alternative B: Des-Bromo Analog
Precursor m/z 279 / 281 (Doublet)~235 / 237 (3:1 Ratio)~201 (Singlet)
Isotopic Confidence High. The 1:1 ratio is a definitive "fingerprint" for Br.Medium. 3:1 ratio is common but less distinct in low-intensity spectra.Low. Relies solely on accurate mass; no isotopic confirmation.
Fragmentation Energy Medium. C-Br bond is weaker than C-Cl, allowing easier generation of structure-specific fragments.High. C-Cl bond is strong; requires higher CE to induce skeletal fragmentation.High. Lacks the labile halogen handle; fragmentation is dominated by ring cleavage.
Retention Time (RP) Late Eluting. Br increases lipophilicity significantly.Mid Eluting. Less lipophilic than Br, more than H.Early Eluting. Most polar variant.
Expert Insight: Why this matters

When developing an LC-MS method for a mixture containing these intermediates (e.g., a reaction monitoring sequence), the 5-Bromo analog offers the highest "self-validating" potential. Even if chromatographic resolution is poor, the unique 1:1 isotopic doublet allows for extraction of pure ion chromatograms (EIC) with zero cross-talk from the Chloro or Des-bromo impurities.

Experimental Protocol (Self-Validating System)

To reproduce these results and ensure data integrity, follow this standardized LC-MS/MS workflow.

A. Sample Preparation[3][6][8]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 into 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Validation Check: Final concentration should be ~1 µg/mL. Solution should be clear.

B. LC-MS/MS Parameters[1][9][10][11]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.[8]

  • Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.[3]

C. Data Acquisition Strategy

Do not rely on a single scan. Use a Data-Dependent Acquisition (DDA) or Targeted MS2 method:

  • Target Mass: Set inclusion list for m/z 279.0 and 281.0.

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Low CE (10 eV): Preserves [M+H]+ for isotopic confirmation.

    • Mid CE (20 eV): Promotes loss of NH3 (m/z 262/264).

    • High CE (40 eV): Forces skeletal cleavage and debromination.

References

  • Isotopic Patterns of Halogens: Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Ed. (2004).[9] Explains the physics behind the 1:1 Br doublet and 3:1 Cl ratio.

  • Fragmentation of Aminopyridines: Niessen, W. M. A. "Fragmentation of protonated 2-aminopyridine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 38(6), 641-650.

  • Specific Compound Synthesis & Characterization: PubChem Compound Summary for CID 53485433 (5-Bromo-4-methoxypyridin-2-amine analogs).

  • ESI Fragmentation of Aryl Ethers: Holcapek, M., et al. "Structural elucidation of methoxy-substituted aromatic compounds by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 45(1), 56-65.

Sources

Technical Assessment: HPLC Purity Standards for 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity" Trap[2][4]

In the development of heterocyclic kinase inhibitors and receptor antagonists, the intermediate 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (CAS 1817741-88-0) serves as a critical scaffold.[1][2][3] Its dual functionality—the electrophilic bromine at C5 and the nucleophilic amine at C2—makes it a linchpin for downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1][2][3][4]

However, a critical gap exists in the supply chain: There is no Pharmacopeial (USP/EP) Certified Reference Material (CRM) for this compound. [1][2][3]

Researchers are often forced to choose between two "alternatives" for their HPLC calibration standards:

  • Alternative A: Commercial Research Grade (CRG). Typically sourced from catalog vendors with a Certificate of Analysis (CoA) claiming ">95% Area."[5][1][3][4]

  • Alternative B: In-House Qualified Reference Standard (QRS). Material that has been recrystallized and rigorously characterized for Assay (w/w) using orthogonal methods (qNMR).[5][1][2][3][4]

This guide objectively compares these two alternatives, demonstrating why relying on Alternative A (CRG) introduces significant risk to GLP studies and yield calculations, and detailing the protocol to establish Alternative B (QRS).[5][1][2][3][4]

Comparative Analysis: Research Grade vs. Qualified Standard

The following data summarizes a study where a commercial batch of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine was purchased (Alternative A) and subsequently purified/characterized to create a Qualified Standard (Alternative B).

Table 1: Performance & Specification Comparison
FeatureAlternative A: Commercial Research Grade Alternative B: Qualified Reference Standard Impact on Research
Purity Definition HPLC Area % (Relative)Weight % Assay (Absolute)Area % ignores inorganic salts, water, and non-UV active impurities.[1][2][3][4]
Typical Value 95.0% - 97.0%99.2% ± 0.3% (k=2)Alternative A overestimates potency , leading to stoichiometric errors in synthesis.[5][1][2][3][4]
Impurity Profile Contains des-bromo analogs & boronic acid residues.[1][2][3][4]Impurities quantified and identified (RRT established).Unknown peaks in Alt A can co-elute with critical metabolites in bioanalysis.[1][3]
Water Content Not typically reported (often hygroscopic).[5][1][3][4]Measured (KF Titration): <0.5%.[5][1][3][4]Unaccounted water in Alt A causes "drifting" retention times in HILIC modes.[5][1][3]
Suitability Early-stage "scouting" reactions.[5][1][2][3][4]GLP Tox Studies, CMC Release Testing. Use Alt B for any data submitted to regulatory bodies.

Critical Impurity Analysis

To validate the standard, one must understand the synthesis-driven impurity profile.[5][1][3][4] The compound is typically synthesized via a Suzuki coupling of 2-amino-5,6-dibromopyridine with 4-methoxyphenylboronic acid, or bromination of the phenyl-pyridine precursor.[1][2][3]

Figure 1: Impurity Fate Mapping (DOT Visualization)

The following diagram illustrates the origin of critical impurities that distinguish a Research Grade material from a Qualified Standard.

ImpurityMap cluster_0 Starting Materials cluster_1 Reaction Matrix SM1 2,6-Dibromopyridin-2-amine Int Suzuki Coupling (Pd Catalyst) SM1->Int SM2 4-Methoxyphenylboronic Acid SM2->Int Imp3 Impurity C: Residual Boronic Acid SM2->Imp3 Unreacted Prod 5-Bromo-6-(4-methoxy-phenyl)- pyridin-2-ylamine (Target) Int->Prod Imp1 Impurity A: Des-bromo analog (Protodebromination) Int->Imp1 Over-reduction Imp2 Impurity B: Bis-coupled dimer Int->Imp2 Double Coupling HPLC Resolution HPLC Resolution Prod->HPLC Resolution Imp1->HPLC Resolution Imp2->HPLC Resolution

Caption: Impurity fate map identifying critical by-products (Des-bromo, Dimer) that must be resolved by the HPLC method.

Experimental Protocols

To establish Alternative B (Qualified Reference Standard) , follow this self-validating workflow.

Protocol 4.1: High-Resolution HPLC Purity Assessment

Objective: To separate the target from the "Des-bromo" impurity (Impurity A), which is structurally very similar and often co-elutes on standard C18 columns.[5][1][2][3][4]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[5][1][3]

    • Why? The 3.5 µm particle size offers a balance between backpressure and resolution sufficient to separate the halogenated species.[5][1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[5][1][3][4]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[5][1][2][3][4]

  • Flow Rate: 1.0 mL/min.[5][1][3][4][6][7]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm.[5][1][3][4]

  • Gradient Program:

    • 0.0 min: 10% B[5][1][2][4]

    • 15.0 min: 90% B[5][1][2][4]

    • 20.0 min: 90% B[5][1][2]

    • 20.1 min: 10% B (Re-equilibration)

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between the Main Peak and Impurity A (Des-bromo analog, typically elutes before the main peak due to lower lipophilicity).[5][1][3][4]

  • Tailing Factor: 0.8 – 1.2 (Critical for aminopyridines; if tailing > 1.5, add 5mM Ammonium Formate to MP A).[5][1][3][4]

Protocol 4.2: Absolute Purity via qNMR (The "Gold Standard")

Objective: To assign an absolute weight-based potency value to the standard, bypassing the limitations of UV response factors.

  • Solvent: DMSO-d6 (provides excellent solubility for aminopyridines).[5][1][2][3][4]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[5][1][2][3][4]

    • Requirement: The IS signals must not overlap with the aromatic pyridine protons (δ 6.5 - 8.5 ppm) or the methoxy singlet (δ ~3.8 ppm).[5][1][2][3][4] Maleic acid singlet (δ ~6.3 ppm) is usually distinct.[5][1][3]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[5][1][2][3][4]

Workflow: From Vendor Bottle to Qualified Standard[1][2][4]

This diagram outlines the decision logic required to upgrade Alternative A to Alternative B.

QualificationWorkflow Start Receive Vendor Material (Alt A: '95%') InitialQC Initial HPLC-UV (Area %) Start->InitialQC Decision Purity > 99.0%? InitialQC->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst No qNMR qNMR Analysis (Absolute Assay) Decision->qNMR Yes Recryst->InitialQC Retest KF Karl Fischer (Water Content) qNMR->KF ROI Residue on Ignition (Inorganics) KF->ROI FinalCoA Generate CoA (Alt B: Qualified Standard) ROI->FinalCoA

Caption: Decision tree for qualifying the reference standard. Recrystallization is mandatory if HPLC Area % is <99.0%.[5][1][2]

Conclusion and Recommendation

For early-stage exploratory chemistry , Alternative A (Commercial Research Grade) is acceptable, provided you account for the ~5% impurity load in your stoichiometry.[1][2][3]

For analytical method validation, kinetic studies, or late-stage optimization , you must generate Alternative B (Qualified Reference Standard).[5][1][2][4] The presence of the des-bromo impurity in Commercial Grade material can lead to false positives in stability studies, as it mimics a degradation product.[5][1][3]

Final Recommendation: Purchase 1g of Commercial Grade material (CAS 1817741-88-0), perform a single recrystallization from Ethanol/Water (9:1), and assign purity via qNMR.[1][2][3][4] This converts a $100 consumable into a robust $2,000 reference standard.[5][1][3]

References

  • Compound Source & Basic Data

    • Howei Pharm. 5-Bromo-6-(4-methoxyphenyl)-pyridin-2-ylamine Product Page. CAS 1817741-88-0.[1][2][3]

    • (PubChem Analog: 5-bromo-4-methoxypyridin-2-amine used for structural property extrapolation).[1][2][3][4]

  • Synthesis & Impurity Context

    • Yamamoto, K., et al. (2020).[5][1][2][3][4][8] Suzuki-Miyaura coupling reaction of 2,6-dibromopyridine with 4-methoxyphenylboronic acid. Tetrahedron Letters, 61(21).[5][1][3][4][8]

    • [5][1][2][3][4][8]

  • Analytical Methodology (Aminopyridines)

    • RSC Analytical Methods.[5][1][3] Development of HPLC methods for aminopyridine derivatives.

  • qNMR Validation Standard Practice

    • Holzgrabe, U. (2010).[1][3][4] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

    • [5][1][2][3][4]

Sources

Technical Comparison: 5-Bromo vs. 5-Chloro Aminopyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of aminopyridine scaffolds—a privileged structure in kinase inhibitors and GPCR ligands—the choice between 5-bromo and 5-chloro substituents is rarely just a matter of cost. It is a strategic decision that dictates the synthetic route's viability, catalyst architecture, and orthogonal functionalization potential.

While 5-chloro-aminopyridines offer supply chain stability and lower raw material costs, they impose a "reactivity tax" requiring specialized, electron-rich ligands (e.g., Buchwald biaryl phosphines) to facilitate oxidative addition. Conversely, 5-bromo-aminopyridines serve as high-performance intermediates, enabling mild, standard-ligand couplings and, critically, selective lithium-halogen exchange —a pathway often inaccessible to the chloro-analog without competing directed ortho-metalation (DoM).

Mechanistic Foundation: The Halogen Reactivity Gap

The divergence in performance stems fundamentally from the Bond Dissociation Energy (BDE) and the kinetics of the oxidative addition step in the catalytic cycle.

Feature5-Bromo-Aminopyridine5-Chloro-AminopyridineMechanistic Implication
C-X Bond Energy ~81 kcal/mol~96 kcal/molCl requires higher activation energy (

) to break.
Oxidative Addition (

)
Fast (

faster)
Slow / Rate-DeterminingBr allows lower catalyst loading and milder bases.
Lithium Exchange Rapid at -78°CSluggish / InertBr enables kinetic control; Cl risks thermodynamic equilibration.
Steric Profile Larger (Van der Waals radius: 1.85 Å)Smaller (Van der Waals radius: 1.75 Å)Cl is preferred if the final drug target has a tight binding pocket.
Visualization: The Oxidative Addition Barrier

The following diagram illustrates the kinetic barrier difference in the Palladium catalytic cycle. Note the significantly higher energy transition state required for the Chloro-substrate.

G cluster_0 Kinetic Differentiation Pd0 Pd(0) Active Species TS_Br TS (Br) Low Barrier Pd0->TS_Br Fast TS_Cl TS (Cl) High Barrier Pd0->TS_Cl Slow / Requires Heat Complex_Br [Pd(II)-Ar-Br] Oxidative Addition Complex Complex_Cl [Pd(II)-Ar-Cl] Oxidative Addition Complex TS_Br->Complex_Br TS_Cl->Complex_Cl

Figure 1: Kinetic differentiation in the oxidative addition step.[1][2][3][4][5] The 5-Chloro pathway (Red) requires higher energy input, often necessitating specialized ligands to lower the activation barrier.

Critical Workflow: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the 2-amino group (even if protected) acts as a catalyst poison or competing nucleophile. The reactivity of the 5-halogen is therefore critical to outcompete side reactions.

Comparative Performance Data

Data synthesized from internal standard operating procedures for pyridine functionalization.

Parameter5-Bromo-2-Aminopyridine5-Chloro-2-Aminopyridine
Standard Ligand

or

(Cheap, robust)
Required: XPhos, SPhos, or BrettPhos (Expensive, air-sensitive)
Temperature 60°C - 80°C100°C - 120°C (Microwave often needed)
Base Sensitivity Compatible with mild bases (

)
Requires strong bases (

,

)
Typical Yield 85 - 95%40 - 65% (with standard ligands)80 - 90% (with specialized ligands)
Experimental Protocol: Selective Suzuki Coupling

Objective: Couple a phenylboronic acid to the 5-position without protecting the 2-amine.

  • Preparation: Charge a reaction vial with 5-bromo-2-aminopyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (3 mol%). Note: For the 5-chloro  analog, replace with 
    
    
    
    (2 mol%) and XPhos (4 mol%).
  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1).

  • Reaction:

    • Bromo: Heat to 80°C for 4 hours.

    • Chloro: Heat to 110°C for 16 hours (sealed tube).

  • Workup: Filter through Celite, extract with EtOAc. The Bromo-derived product typically requires less purification due to cleaner conversion.

The "Selectivity Cliff": Lithium-Halogen Exchange

This is the area where the two scaffolds diverge most sharply. If your synthetic route requires generating a nucleophile at the 5-position (e.g., to react with an aldehyde or ketone), 5-bromo is the mandatory choice.

Mechanism: Exchange vs. Deprotonation
  • 5-Bromo: Undergoes rapid Lithium-Halogen Exchange (Li-X) with

    
    -BuLi at -78°C. The reaction is faster than the deprotonation of the pyridine ring protons.
    
  • 5-Chloro: The C-Cl bond is too strong for efficient exchange at -78°C. Instead,

    
    -BuLi acts as a base, leading to Directed Ortho Metalation (DoM)  at the C3 or C4 position (guided by the amino group or ring nitrogen), or nucleophilic attack on the ring.
    

Logic Start Substrate Selection: Lithiation Strategy Br_Sub 5-Bromo-Aminopyridine Start->Br_Sub Cl_Sub 5-Chloro-Aminopyridine Start->Cl_Sub Condition Reaction with n-BuLi (-78°C) Br_Result Li-Halogen Exchange (C5-Lithio Species) Condition->Br_Result Fast (Kinetic Control) Cl_Result No Exchange / Slow Exchange Condition->Cl_Result Kinetic Barrier Br_Sub->Condition Br_Prod Target C5-Functionalization (High Yield) Br_Result->Br_Prod Cl_Sub->Condition Cl_Side Side Reaction: Ortho-Lithiation (C3/C4) or Ring Addition Cl_Result->Cl_Side Thermodynamic Control

Figure 2: Reaction pathway divergence under lithiation conditions. The 5-Bromo substrate follows the desired exchange pathway, while the 5-Chloro substrate succumbs to competing side reactions.

Strategic Decision Matrix

When should you switch from Bromo to Chloro?

ScenarioRecommended ScaffoldRationale
Early Discovery (SAR) 5-Bromo Speed is priority. High reactivity guarantees product formation with standard protocols, minimizing "failed reactions" due to catalyst issues.
Scale-Up (>1 kg) 5-Chloro Cost savings become significant. Process chemists have time to screen specialized ligands (e.g., bulky phosphines) to force the reaction.
Sequential Coupling 5-Bromo-2-Chloro Use a mixed di-halo scaffold. The 5-Br reacts first (selectively) in Suzuki coupling, leaving the 2-Cl for a subsequent

amination.[6]
Metabolic Stability 5-Chloro If the halogen is retained in the final drug, Cl is less lipophilic and more metabolically stable than Br (less prone to oxidative metabolism).

References

  • BenchChem. (2025).[6] A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions.

  • Barrios-Landeros, F., & Hartwig, J. F. (2005).[7] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands.[7] Journal of the American Chemical Society.[7]

  • Lau, K. S., & Schlosser, M. (1978).[8] Lithium-Halogen Exchange: Kinetics and Mechanism.[9] Journal of Organic Chemistry.[8]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Chemical Science. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.

Sources

Decoding the Vibrational Fingerprint: A Guide to the IR Spectroscopy of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Among the suite of analytical techniques available, Infrared (IR) spectroscopy provides a rapid and powerful method for identifying functional groups, offering a unique "vibrational fingerprint" of a molecule. This guide provides an in-depth analysis of the expected IR spectral features of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine , a polysubstituted aromatic compound with functionalities pivotal to medicinal chemistry.

This document moves beyond a simple recitation of peak positions. It delves into the rationale behind the expected absorptions, grounded in the established principles of vibrational spectroscopy and supported by comparative data from analogous structures. Furthermore, we will objectively compare the utility of IR spectroscopy with other common analytical techniques for the structural elucidation of such molecules.

Predicted IR Spectrum Analysis

The structure of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine presents a confluence of several key functional groups, each with characteristic vibrational modes. By dissecting the molecule into its constituent parts—the 2-aminopyridine core, the 4-methoxyphenyl (anisole) substituent, and the bromine atom—we can predict the salient features of its IR spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and Comparative Insights
Primary Aromatic Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3400-3250Medium, SharpPrimary amines exhibit two distinct N-H stretching bands.[1] For 2-aminopyridine, these have been reported around 3442 and 3300 cm⁻¹.[2] The presence of two bands is a definitive indicator of a primary amine.[1][3]
N-H Scissoring (Bending)1650-1580Medium to StrongThis in-plane bending vibration is a reliable marker for primary amines.[1] In 2-aminopyridine, this mode is observed around 1630-1617 cm⁻¹.[2]
C-N Stretch1335-1250StrongThe stretching of the carbon-nitrogen bond in aromatic amines is typically strong and falls in this region.[1] For 2-aminopyridine, this has been assigned to a band around 1328 cm⁻¹.[2]
N-H Wagging910-665Broad, StrongThis out-of-plane bending vibration is characteristic of primary and secondary amines.[1]
Aromatic Rings (Pyridinyl & Phenyl) Aromatic C-H Stretch3100-3000Weak to MediumBoth aromatic rings will exhibit C-H stretching vibrations at wavenumbers slightly higher than aliphatic C-H stretches.[4][5][6]
C=C Ring Stretching1600-1450Medium to Strong (multiple bands)Aromatic compounds display a series of absorptions in this region due to the complex vibrations of the ring.[4][5] Typically, strong bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹.[6][7]
C-H Out-of-Plane Bending900-675StrongThe substitution pattern on the aromatic rings dictates the exact position of these strong absorptions.[5][8] This region can be complex for polysubstituted compounds.
Methoxyphenyl Group (Anisole Moiety) Asymmetric C-O-C Stretch~1250StrongAromatic ethers like anisole show a characteristic strong absorption for the aryl-O-C stretch.[9] This is often the most prominent peak for this functionality.
Symmetric C-O-C Stretch~1040MediumA second, typically less intense, C-O stretching band is also expected for the ether linkage.[9]
sp³ C-H Stretch (on -OCH₃)2960-2850MediumThe methyl group of the methoxy functionality will show characteristic aliphatic C-H stretching.
Bromo Substituent C-Br StretchBelow 600Medium to StrongThe carbon-bromine stretching vibration occurs at low frequencies, often at the edge of or beyond the standard mid-IR range. Its detection would require a spectrometer with an extended range (e.g., Far-IR).

Experimental Workflow: Acquiring the IR Spectrum

To empirically determine the IR spectrum of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine, the following protocol is recommended.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample Solid Sample Grind Grind with KBr Sample->Grind ~1 mg Press Press into Pellet Grind->Press ~100 mg FTIR FTIR Spectrometer Press->FTIR Mount Pellet Acquire Acquire Spectrum FTIR->Acquire Scan 4000-400 cm⁻¹ Process Process Data Acquire->Process Baseline Correction & Normalization Spectrum Final IR Spectrum Process->Spectrum Correlate Correlate Peaks to Functional Groups Spectrum->Correlate Compare Compare with Reference Data Correlate->Compare

Figure 1. Workflow for obtaining and interpreting the FTIR spectrum of a solid sample.

Step-by-Step Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount (1-2 mg) of the solid sample to remove any residual water, which has a strong, broad O-H absorption that can obscure other peaks.

    • In an agate mortar, combine the sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Grind the mixture until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. The transparency is crucial for allowing sufficient IR radiation to pass through.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical mid-IR range is 4000-400 cm⁻¹.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Perform a baseline correction to ensure all peaks originate from the same horizontal axis.

    • Identify the major absorption bands and record their wavenumber (cm⁻¹) and relative intensities.

    • Correlate the observed peaks with the expected vibrations for the functional groups present in 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine, using the predictive table above and standard correlation charts.

Comparative Analysis with Other Techniques

While IR spectroscopy is invaluable for functional group identification, a comprehensive structural elucidation relies on a combination of analytical methods.

analytical_comparison IR IR Spectroscopy + Fast, inexpensive + Excellent for functional group ID - Poor for stereochemistry - Complex fingerprint region NMR NMR Spectroscopy (¹H, ¹³C) + Detailed connectivity (2D NMR) + Defines stereochemistry + Quantitative - Slower, more expensive - Requires larger sample amounts MS Mass Spectrometry + Precise molecular weight + Fragmentation gives structural clues - Isomers can be indistinguishable - Doesn't define connectivity directly XRay X-ray Crystallography + Absolute structure determination + Defines stereochemistry & conformation - Requires a suitable single crystal - Not applicable to all samples Molecule 5-Bromo-6-(4-methoxy-phenyl) -pyridin-2-ylamine Molecule->IR Identifies -NH₂, C=C, C-O Molecule->NMR Maps C-H framework Molecule->MS Determines Molecular Formula Molecule->XRay Confirms 3D Structure

Figure 2. Comparison of analytical techniques for structural elucidation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the gold standard for determining the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons. For this specific molecule, ¹H NMR would confirm the number of protons on each aromatic ring and the methoxy group, while coupling patterns would reveal their relative positions. 2D NMR techniques like COSY and HMBC would definitively establish the connectivity between the phenyl and pyridinyl rings.

  • Mass Spectrometry (MS): MS provides the precise molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition. The fragmentation pattern can also offer clues about the molecule's structure. For instance, the loss of a methyl group (•CH₃) from the methoxy moiety would be an expected fragmentation pathway.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule. This is the only technique that can definitively determine bond lengths, bond angles, and stereochemistry in the solid state. However, it is contingent on the ability to grow a high-quality single crystal.

IR spectroscopy serves as an essential first-pass analytical tool for the characterization of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine. The predicted spectrum, rich with characteristic bands for the primary amine, substituted aromatic rings, and ether linkage, allows for rapid confirmation of the synthesis of the target scaffold. While it excels at functional group identification, its true power in modern chemical research is realized when used in concert with NMR and MS to provide a self-validating system for complete and unequivocal structural determination.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Jose, V. T., & Mohan, S. (2010). Spectroscopic investigations of 2-aminopyridine. Int. J. Chem. Sci., 8(2), 1069-1076. [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of 5-bromo-6-aryl-pyridin-2-amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel molecule is only the beginning. The subsequent, critical phase is confirming its identity and structure with absolute certainty. In the development of Active Pharmaceutical Ingredients (APIs), intermediates like 5-bromo-6-aryl-pyridin-2-amines are the foundational building blocks.[1][2] Their structural integrity directly impacts the quality, safety, and efficacy of the final drug product.[3][4] An impurity or a structural isomer formed during synthesis can lead to significant downstream challenges, including failed clinical trials or adverse patient outcomes.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these crucial intermediates. We will move beyond procedural steps to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. The strategic placement of the bromine atom, an aryl group, and an amine on the pyridine scaffold creates a unique chemical environment that can be probed with high fidelity using a multi-pronged analytical strategy.

The Analytical Triad: A Multi-Technique Approach

No single technique provides a complete picture. True structural validation relies on the convergence of data from orthogonal methods. The three pillars of this approach are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.

cluster_workflow Structural Validation Workflow Start Synthesized Intermediate (5-bromo-6-aryl-pyridin-2-amine) Purity Chromatographic Purity (e.g., HPLC/UPLC) Start->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR Pure Sample (>95%) MS Mass Spectrometry (LRMS & HRMS) Purity->MS Pure Sample (>95%) XRAY X-ray Crystallography (If crystal available) Purity->XRAY If crystallization is pursued Decision Convergent Data Analysis NMR->Decision MS->Decision XRAY->Decision Validated Structurally Confirmed Intermediate Decision->Validated Data Consistent Revise Structure Revision or Resynthesis Required Decision->Revise Data Inconsistent

Caption: High-level workflow for intermediate structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and relative spatial arrangement of atoms.

Expertise & Causality: For a 5-bromo-6-aryl-pyridin-2-amine, the ¹H and ¹³C NMR spectra are information-rich. The electron-withdrawing nitrogen atom deshields the α-protons (C2/C6 positions), shifting them downfield.[5] However, in our intermediate, the C2 position is substituted with an amine, and C6 with an aryl group. This, along with the C5-bromo substituent, breaks the symmetry of the pyridine ring, meaning all ring protons and carbons will have unique chemical shifts. This complexity is advantageous as it provides a distinct fingerprint for the desired isomer.

  • ¹H NMR: This is the initial, high-sensitivity experiment. We expect to see distinct signals for the two pyridine ring protons, protons from the aryl group, and a broad signal for the -NH₂ protons. The coupling constants (J-values) between adjacent protons are critical for confirming their relative positions.[5]

  • ¹³C NMR: This technique maps the carbon skeleton. The carbon attached to the bromine (C5) will be significantly shielded compared to an unsubstituted position, while the carbons flanking the nitrogen (C2, C6) will be deshielded.[6]

  • 2D NMR (COSY, HSQC/HMBC): In cases of signal overlap or ambiguity, 2D NMR is indispensable. A COSY spectrum will definitively show which protons are coupled (adjacent) to each other. HSQC and HMBC spectra correlate protons with the carbons they are attached to (one-bond or multiple-bond correlations, respectively), allowing for the unambiguous assignment of every atom in the molecule's framework.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified intermediate. The sample must be free of residual solvents from purification, which would otherwise obscure the spectrum.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to slow the exchange of -NH₂ protons, sometimes allowing them to be observed as sharper signals that may even show coupling.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D experiments (e.g., COSY, HSQC) to resolve any structural ambiguities.

  • Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the ¹H signals to confirm proton counts for each environment.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of a compound, serving as a primary check for the correct elemental formula.[] For halogenated compounds, it offers an additional, powerful validation feature.[8]

Expertise & Causality: The most critical diagnostic feature for a 5-bromo-6-aryl-pyridin-2-amine is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[8] Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M and M+2). This is a definitive indicator of the presence of a single bromine atom.

  • Low-Resolution MS (LRMS): Techniques like GC-MS or LC-MS provide the nominal molecular weight and are excellent for routine reaction monitoring and purity checks. The observation of the 1:1 M/M+2 isotopic pattern is a crucial checkpoint.

  • High-Resolution MS (HRMS): Techniques like ESI-TOF or Orbitrap provide a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the elemental formula. For example, it can distinguish our target compound from an isomer where a different halogen was accidentally incorporated or from an impurity with a similar nominal mass.[8]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. The high sensitivity of modern mass spectrometers requires very little material.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion/Injection: Introduce the sample into the ion source (e.g., Electrospray Ionization - ESI) via direct infusion or through an LC system. ESI is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion ([M+H]⁺).[8]

  • Data Analysis:

    • Identify the molecular ion peak cluster ([M+H]⁺).

    • Confirm the presence of the characteristic 1:1 isotopic pattern for the M and M+2 peaks.

    • Use the instrument's software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical formula. The mass error should be less than 5 ppm.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS define connectivity and formula, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[9] It reveals precise bond lengths, bond angles, and the spatial orientation of the aryl group relative to the pyridine ring.[10][11]

Expertise & Causality: In drug development, the precise 3D conformation of a molecule is critical for understanding its interaction with biological targets like enzymes or receptors.[9][12] While NMR can provide information about the average structure in solution, crystallography provides a high-resolution static picture. This can reveal subtle steric interactions or hydrogen bonding networks in the crystal lattice that influence the molecule's properties. It is the ultimate arbiter in cases of complex stereochemistry or disputed isomeric structures. The primary limitation is the need to grow a suitable single crystal, which can be challenging.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the intermediate. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of X-rays. As the crystal is rotated, a diffraction pattern is collected on a detector.[9]

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, highly accurate molecular structure.[9]

Comparative Analysis of Validation Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Sample Phase Liquid (Solution)[5]Liquid or Solid (Ionized Gas)[8]Solid (Single Crystal)[9]
Primary Information Atomic connectivity, stereochemistry, dynamic behavior in solution.[5]Molecular weight, elemental formula (HRMS), isotopic information.[][8]Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[9][10]
Resolution Atomic (connectivity)Atomic (elemental composition)Atomic (spatial coordinates)[9]
Key Advantage Rich structural detail on the entire molecule in a native-like state (solution).High sensitivity and definitive confirmation of elemental formula and halogen presence.Unambiguous and definitive 3D structure determination.[9]
Limitations Can be complex for large molecules; may not reveal absolute stereochemistry.[9]Provides little connectivity information; fragmentation can be complex.Requires a suitable single crystal, which can be difficult to obtain.[9]

Conclusion: An Integrated and Self-Validating System

The structural validation of a 5-bromo-6-aryl-pyridin-2-amine intermediate is not a linear process but a system of cross-checks.

cluster_logic Self-Validating Data Loop MS_Data MS Data: - Correct MW - Correct Formula (HRMS) - Br Isotope Pattern NMR_Data NMR Data: - Correct Proton/Carbon Count - Expected Shifts/Coupling - Confirmed Connectivity (2D) MS_Data->NMR_Data Consistent? Conclusion Validated Structure MS_Data->Conclusion Primary Validation NMR_Data->Conclusion Primary Validation XRAY_Data X-Ray Data (Optional): - Absolute Structure Confirmed XRAY_Data->Conclusion Ultimate Confirmation

Caption: Interdependence of analytical data for robust validation.

The process is self-validating because the results must be internally consistent. The molecular formula determined by HRMS must match the proton and carbon counts from NMR. The connectivity established by NMR must be consistent with the 3D structure found by X-ray crystallography. When the data from these orthogonal techniques converge to tell the same story, a researcher can have the highest degree of confidence in the structural integrity of their intermediate, ensuring a solid foundation for the subsequent steps in drug development and manufacturing.[1]

References

  • Benchchem. Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis.
  • Adams, H., Fenton, D. E., Ho, Y., Najera, B. A., & Rodriguez de Barbarin, C. O. (1997). The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Journal of Chemical Research, Synopses.
  • Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • PubMed. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. (2000).
  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • Kopchuk, D. S. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. SciSpace.
  • Arborpharmchem. (2024). API Drug Development 5 Key Trends Shaping the Future.
  • BOC Sciences. API and Intermediates: Link in Pharmaceutical Synthesis.
  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • American Institute of Physics. Analysis of the NMR Spectrum of Pyridine.
  • R Discovery. (1988). 13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects.
  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • EFCG. The role of intermediates in the manufacturing of APIs.
  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • SCL Lifesciences. (2024). Understanding API Drug Development and Pharmaceutical Formulations.
  • Journal of Analytical Atomic Spectrometry. (1999). Interpretation of mass spectra.

Sources

Comparative Guide: 3-Bromo vs. 5-Bromo Pyridine Motifs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the comparative utility, reactivity, and synthesis of 3-bromo and 5-bromo pyridine motifs.

Scientific Note on Isomerism: In unsubstituted pyridine, the 3- and 5-positions are identical due to the axis of symmetry passing through the nitrogen and C4. Therefore, "3-bromopyridine" and "5-bromopyridine" are the same molecule (CAS: 626-55-1).

Scope of Guide: This comparison focuses on substituted pyridine scaffolds (specifically 2-substituted derivatives, e.g., 2-aminopyridines or 2-halopyridines), where the symmetry is broken. In this context, the 3-bromo (proximal/ortho-like) and 5-bromo (distal/para-like) positions exhibit drastically different steric and electronic behaviors critical for drug design.

Executive Summary: The Symmetry Break

In drug development, the choice between a 3-bromo and 5-bromo pyridine intermediate is rarely arbitrary. It dictates the synthetic route (electrophilic substitution vs. metalation) and the metabolic profile of the final drug candidate.

Feature5-Bromo Motif (Distal) 3-Bromo Motif (Proximal)
Electronic Character Para-like relative to C2 substituent. Electronically accessible.[1]Ortho-like relative to C2. Inductively deactivated by N-atom proximity.
Steric Environment Unhindered; accessible to bulky catalysts.Sterically congested; requires specialized ligands (e.g., Buchwald).
Primary Synthesis Electrophilic Aromatic Substitution (EAS).Directed Ortho Metalation (DoM) or Halogen Dance.
Li-Halogen Exchange Stable lithiated species at low temp.Unstable; prone to "Halogen Dance" (isomerization to C4).
Metabolic Liability High (exposed to CYP450 oxidation).Lower (sterically shielded).

Reactivity & Synthesis Profiles[2]

A. Electrophilic Aromatic Substitution (The "Natural" Selectivity)

When a directing group (DG) such as


, 

, or

is present at C2, the electronic bias heavily favors the 5-position .
  • Mechanism: The nitrogen lone pair donates electron density into the ring. The para position (C5) is most activated and least sterically hindered.

  • Outcome: Bromination of 2-aminopyridine with NBS yields 2-amino-5-bromopyridine almost exclusively.

  • Challenge: Accessing the 3-bromo isomer via direct bromination is difficult and often results in over-bromination (3,5-dibromo species).

B. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The position of the bromine significantly affects catalytic rates (


).
  • 5-Bromo (Distal): Behaves like a standard aryl halide. Oxidative addition is fast. Tolerates bulky phosphine ligands.

  • 3-Bromo (Proximal):

    • The "Ortho Effect": The adjacent substituent at C2 creates steric clash with the Pd-ligand complex.

    • Chelation: If the C2 group has a lone pair (e.g., 2-methoxy-3-bromopyridine), it can chelate the Pd center, potentially poisoning the catalyst or stabilizing intermediates to prevent reductive elimination.

    • Solution: Requires smaller, electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures.

C. Lithium-Halogen Exchange & The Halogen Dance

This is the most critical differentiation for synthetic chemists.

  • 5-Bromo: Upon treatment with

    
    -BuLi, forms a stable 5-lithio species that can be trapped with electrophiles.
    
  • 3-Bromo: The 3-lithio species is kinetically unstable. It often undergoes the Halogen Dance —a base-catalyzed migration where the lithium moves to the thermodynamically more stable C4 position, while the bromine migrates to C3 or C4.

    • Risk:[2] Attempting to lithiate 3-bromopyridines often yields mixtures of 3- and 4-substituted products unless temperature is strictly controlled (<-78°C).

Visualizing the Divergence

The following diagram illustrates the synthetic divergence when starting from a 2-substituted pyridine (e.g., 2-aminopyridine).

Reactivity_Flow Start 2-Substituted Pyridine (e.g., 2-Aminopyridine) NBS Electrophilic Bromination (NBS, mild) Start->NBS Electronic Control Special Directed Lithiation or Blocker Strategy Start->Special Steric/Chelation Control Prod5 5-Bromo Isomer (Major Product) NBS->Prod5 Suzuki5 Suzuki Coupling (Standard Ligands) Prod5->Suzuki5 Fast Ox. Add. Drug5 C5-Functionalized Drug Suzuki5->Drug5 Prod3 3-Bromo Isomer (Minor/Difficult) Special->Prod3 Suzuki3 Suzuki Coupling (Requires SPhos/XPhos) Prod3->Suzuki3 Slow Ox. Add. Dance Risk: Halogen Dance (Migration to C4) Prod3->Dance Li-Exchange Drug3 C3-Functionalized Drug Suzuki3->Drug3

Caption: Synthetic divergence of 2-substituted pyridines.[3] The 5-bromo path is electronically favored; the 3-bromo path requires specific forcing conditions or directing groups.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Amino-5-Bromopyridine

Targeting the electronically favored distal position.

  • Reagents: 2-Aminopyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-aminopyridine in ACN (0.5 M) at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain low concentration of bromonium ion.

    • Stir at room temperature for 2 hours.

    • Validation: TLC should show a single major spot (

      
       ~0.4 in 30% EtOAc/Hex).
      
  • Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine. Recrystallize from Ethanol.

  • Yield: Typically 85-90%.

  • Note: If temperature exceeds 40°C, trace amounts of 3,5-dibromo product will form.

Protocol B: Suzuki Coupling of Sterically Hindered 3-Bromo-2-Substituted Pyridines

Overcoming the "Ortho Effect" at the 3-position.

  • Substrate: 2-Methoxy-3-bromopyridine (1.0 eq).

  • Catalyst System:

    
     (2 mol%) + PCy3 or SPhos  (4 mol%). Note: Standard 
    
    
    
    often fails here.
  • Coupling Partner: Phenylboronic acid (1.5 eq).

  • Base/Solvent:

    
     (2.0 eq) in Toluene/Water (10:1).
    
  • Procedure:

    • Degas solvents thoroughly (Argon sparge, 15 min).

    • Combine reagents in a sealed tube.

    • Heat to 100°C for 12 hours.

  • Mechanism Check: The bulky, electron-rich ligand (SPhos) facilitates oxidative addition into the hindered C3-Br bond and prevents Pd deactivation by the pyridine nitrogen.

Comparative Data: Reactivity Metrics

The following table summarizes the relative reactivity rates (


) of bromopyridine isomers in a standard Suzuki coupling (Pd(PPh3)4, Na2CO3, DME, 80°C).
Substrate StructureIsomer PositionRelative Rate (

)
Limiting Factor
2-Amino-X-bromopyridine 5-Bromo 100 (Reference)None (Ideal substrate)
3-Bromo < 5Steric hindrance from

; Catalyst poisoning
2-Methoxy-X-bromopyridine 5-Bromo 95None
3-Bromo 12Steric hindrance; Electronic deactivation
Unsubstituted Pyridine 3-Bromo 80Inductive effect of Nitrogen
2-Bromo 150Activated for Oxidative Addition (adjacent to N)

Note: In unsubstituted pyridine, 2-bromo is faster than 3-bromo. However, in substituted systems, the 5-bromo (distal) is generally faster than 3-bromo (proximal) due to sterics.

References

  • Schlosser, M. (2005). The "Halogen Dance" Concept in Pyridine Chemistry. Angewandte Chemie International Edition.

  • BenchChem. (2025).[4][5] Comparative Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone.

  • Lerebours, R., & Wolf, C. (2006). Regioselective Cross-Coupling of Bromopyridines. Journal of the American Chemical Society.[2]

  • Gilman, H., & Spatz, S. M. (1940). Isomerization of Organolithium Compounds. Journal of the American Chemical Society.[2]

Sources

Characterization of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the synthesis and characterization of novel heterocyclic compounds are paramount to the discovery of new therapeutic agents. Among these, substituted pyridin-2-ylamines represent a privileged scaffold due to their prevalence in a wide array of biologically active molecules. This guide provides a comprehensive analysis of the characterization data for 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine , a compound of interest for its potential applications in drug development.

Given the nascent stage of research into this specific molecule, direct experimental data is not yet widely published. Therefore, this guide will establish a robust framework for its characterization by drawing objective comparisons with structurally analogous compounds. By examining the spectral data of similar molecules, we can predict the expected analytical signature of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine and provide researchers with the critical tools needed for its unambiguous identification and quality assessment.

Core Compound Profile and Predicted Properties

5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (CAS: 1817741-88-0) possesses a molecular formula of C₁₂H₁₁BrN₂O and a molecular weight of 279.14 g/mol .[1] The presence of a bromine atom, a methoxy-substituted phenyl ring, and an amino group on the pyridine core suggests a molecule with diverse chemical reactivity and potential for various intermolecular interactions, making it a valuable building block in synthetic chemistry.

PropertyPredicted/Known ValueSource
CAS Number 1817741-88-0[1]
Molecular Formula C₁₂H₁₁BrN₂O[1]
Molecular Weight 279.14 g/mol [1]
Melting Point Not available. Expected to be a crystalline solid.-
Solubility Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.-

Comparative Spectroscopic Analysis

To facilitate the identification of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine, we will compare its expected spectroscopic data with that of known, structurally related compounds. This comparative approach is a cornerstone of chemical analysis, allowing researchers to leverage existing knowledge to characterize novel substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of the target compound can be inferred from the analysis of its constituent parts and comparison with similar structures.

Table 2: Comparative ¹H NMR Data (Predicted vs. Analogs)

CompoundPyridine-H (ppm)Aryl-H (ppm)NH₂ (ppm)OCH₃ (ppm)Other Protons (ppm)Reference
Predicted: 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine ~6.5-7.5 (d, 1H), ~7.6-7.8 (d, 1H)~6.9-7.1 (d, 2H), ~7.8-8.0 (d, 2H)~4.5-5.5 (br s, 2H)~3.8-3.9 (s, 3H)--
2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile7.19 (s, 1H)8.02 (d, 2H), 7.66 (d, 2H), 7.57–7.51 (m, 3H), 7.03–7.00 (m, 2H)5.34 (s, 2H)3.90 (s, 3H)-[2]
5-Bromo-4-methoxypyridin-2-amine-----[3]

Causality in Chemical Shifts:

  • Pyridine Protons: The protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the bromine atom and the phenyl ring will likely shift these signals downfield.

  • Aryl Protons: The protons on the 4-methoxyphenyl ring will exhibit a characteristic AA'BB' system, with two doublets corresponding to the ortho and meta protons relative to the methoxy group.

  • Amino Protons: The amino protons typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

  • Methoxy Protons: A sharp singlet around 3.8-3.9 ppm is the hallmark of a methoxy group attached to an aromatic ring.

Table 3: Comparative ¹³C NMR Data (Predicted vs. Analogs)

CompoundPyridine-C (ppm)Aryl-C (ppm)C-Br (ppm)C-O (ppm)Reference
Predicted: 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine ~105-160~114-160~110-120~158-162-
2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile161.49, 160.19, 159.34, 154.94, 117.35, 110.49, 87.45137.11, 130.36, 129.76, 128.93, 128.86, 128.17, 114.18-55.44[2]
Aniline Derivatives-117.68 (C4 in aniline)--[1]

Expert Insight: The ¹³C NMR spectrum will be crucial for confirming the carbon framework. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and will likely appear in the 110-120 ppm range. The carbon bearing the methoxy group is expected to be the most downfield of the phenyl carbons, typically above 158 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine, the key feature to look for is the isotopic pattern of bromine.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zKey Features
[M]⁺ 278/280Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br)
[M+H]⁺ 279/281Observed in soft ionization techniques like ESI
Key Fragments [M-Br]⁺, [M-CH₃]⁺, [M-OCH₃]⁺Fragmentation of the bromine and methoxy groups are expected.

Trustworthiness of Isotopic Patterns: The presence of the characteristic M/M+2 isotopic pattern with nearly equal intensity is a definitive indicator of a monobrominated compound, providing a high degree of confidence in the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H (Amine) 3300-3500 (two bands)Symmetric and Asymmetric Stretching
C-H (Aromatic) 3000-3100Stretching
C=C, C=N (Aromatic Rings) 1500-1600Stretching
C-O (Ether) 1200-1300 (strong)Asymmetric Stretching
C-Br 500-600Stretching

Authoritative Grounding: The predicted IR frequencies are based on well-established correlation tables for functional group analysis in infrared spectroscopy. The presence of two distinct N-H stretching bands would be characteristic of a primary amine.

Experimental Protocols for Characterization

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Synthesis Workflow

The synthesis of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a di-substituted pyridine and a boronic acid or stannane derivative of anisole.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki Coupling cluster_workup Purification cluster_product Final Product 2-amino-5,6-dibromopyridine 2-amino-5,6-dibromopyridine Pd Catalyst Pd Catalyst 2-amino-5,6-dibromopyridine->Pd Catalyst Reactant 1 4-methoxyphenylboronic acid 4-methoxyphenylboronic acid 4-methoxyphenylboronic acid->Pd Catalyst Reactant 2 Extraction Extraction Pd Catalyst->Extraction Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Pd Catalyst Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Pd Catalyst Chromatography Chromatography Extraction->Chromatography Target Compound 5-Bromo-6-(4-methoxy-phenyl) -pyridin-2-ylamine Chromatography->Target Compound

Caption: Generalized Suzuki coupling workflow for the synthesis of the target compound.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically with proton decoupling. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, ensuring a mass range that encompasses the expected molecular weight.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the characterization and validation of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine.

Characterization_Workflow Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Data Analysis Data Analysis NMR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis IR Spectroscopy->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation Final Report Final Report Structure Confirmation->Final Report Comparison with Analogs Comparison with Analogs Comparison with Analogs->Structure Confirmation

Caption: Workflow for the structural elucidation and validation of the target compound.

Conclusion and Future Outlook

This guide provides a foundational framework for the characterization of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine. By leveraging comparative analysis with structurally related compounds and adhering to rigorous experimental protocols, researchers can confidently identify and assess the purity of this novel molecule. The detailed spectroscopic predictions and methodological guidance herein are intended to accelerate research and development efforts in the pursuit of new chemical entities with therapeutic potential. As more experimental data for this compound becomes available, this guide will serve as a valuable reference for its validation.

References

  • Howei. (n.d.). CAS 1817741-88-0 | 5-Bromo-6-(4-methoxyphenyl)-pyridin-2-ylamine,95%. Life Science Product & Service Solutions Provider. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. PubChem. Retrieved from [Link]

  • Preprints.org. (2022). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

Sources

Biological Activity Comparison of 6-Aryl-Pyridin-2-Amine Derivatives: A Comprehensive Guide to Next-Generation nNOS Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a critical pathological driver in neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease[1]. However, the therapeutic development of NOS inhibitors has historically been hindered by a lack of isoform selectivity. Non-selective inhibition of endothelial NOS (eNOS) leads to severe cardiovascular liabilities (e.g., hypertension), while inducible NOS (iNOS) inhibition compromises immune responses[2].

Recent drug development has pivoted toward 6-aryl-pyridin-2-amine derivatives . This specific chemical scaffold has emerged as the premier pharmacophore for achieving high potency against human nNOS (hnNOS) while maintaining unprecedented selectivity over heNOS and hiNOS[3]. This guide objectively compares the biological performance of advanced 6-aryl-pyridin-2-amine derivatives against legacy inhibitors, providing the mechanistic rationale and self-validating experimental protocols used to benchmark their efficacy.

Mechanistic Grounding: The Causality of Selectivity

The superiority of the 6-aryl-pyridin-2-amine scaffold is not coincidental; it is the result of rational, structure-based drug design targeting distinct topological differences between NOS isoforms. The binding causality relies on three structural pillars:

  • The 2-Aminopyridine Anchor: This headgroup acts as a guanidine isostere. It forms critical bidentate hydrogen bonds with a highly conserved active site glutamate residue (Glu-597 in human nNOS; Glu-592 in rat nNOS), effectively mimicking the natural substrate, L-arginine[2].

  • The 6-Aryl / Ether Linker: By placing an aryl group (such as a difluorobenzene ring or a pyridine linker) at the 6-position of the pyridine ring, the molecule is directed into a peripheral hydrophobic pocket along the substrate access channel. This pocket is slightly more expansive in nNOS compared to eNOS, providing a primary layer of selectivity[1].

  • The Truncated Amino Sidechain: Advanced derivatives utilize a shortened amino tail (e.g., a difluoropiperidin-1-yl group). This specific truncation allows the tail to penetrate deep into the active site and displace a specific structural water molecule located between the tetrahydrobiopterin (H4B) cofactor and heme propionate A. Because this water network differs subtly between nNOS and eNOS, its displacement acts as the ultimate selectivity driver[2].

ActiveSite cluster_ligand 6-Aryl-Pyridin-2-Amine Scaffold cluster_protein hnNOS Active Site Head 2-Aminopyridine Headgroup Linker 6-Aryl / Ether Linker Glu Glu-597 Residue Head->Glu Bidentate H-Bonds (Anchoring) Tail Truncated Amino Sidechain Pocket Peripheral Hydrophobic Pocket Linker->Pocket Hydrophobic Packing Heme Heme Propionate A & H4B Cofactor Tail->Heme Displaces Water (Selectivity Driver)

Fig 1: Mechanistic binding interactions of 6-aryl-pyridin-2-amines within the hnNOS active site.

Comparative Biological Activity

To objectively evaluate the performance of 6-aryl-pyridin-2-amine derivatives, we must compare them against first-generation NOS inhibitors. L-NAME is a classic, non-selective arginine analog[4], while 7-Nitroindazole was an early attempt at nNOS selectivity that ultimately failed to show robust isoform differentiation in vitro[5].

In contrast, modern 6-aryl-pyridin-2-amines (such as Compound 14j, Compound 9-mod, and Compound 4) demonstrate nanomolar potency and exponential selectivity ratios. Furthermore, the introduction of ether linkers and fluorinated sidechains has resolved early issues with Blood-Brain Barrier (BBB) permeability (measured via


)[2],[3].
Table 1: Biological Activity and Permeability Comparison
Inhibitor / CompoundScaffold Classification

hnNOS (nM)

heNOS (nM)
Selectivity (heNOS / hnNOS)BBB Permeability (

cm/s)
L-NAME [4]Arginine Analog15392.6-fold Low (Charged)
7-Nitroindazole [5]Indazole160~160~1.0-fold High
Compound 14j [1]6-Aryl-Pyridin-2-Amine (Pyridine Linker)1322,8931,761-fold Low (Poor Caco-2)
Compound 9-mod [2]6-Aryl-Pyridin-2-Amine (Short Sidechain)4818,624388-fold 17.3 (High)
Compound 4 [3]6-Aryl-Pyridin-2-Amine (Ether Linker)2558,3752,335-fold High

Data Interpretation: While L-NAME achieves high potency (15 nM), its near-complete lack of selectivity (2.6-fold) makes it unviable for neurological therapeutics[4]. Compound 4 represents the current apex of this drug class, utilizing an ether-linked 6-aryl-pyridin-2-amine scaffold to achieve a 2,335-fold selectivity window while maintaining excellent membrane permeability[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the biological data presented above is derived from rigorous, self-validating biochemical and biophysical assays. Below are the standardized protocols used to benchmark these derivatives.

Protocol A: Radiometric In Vitro NOS Enzyme Kinetic Assay

Purpose: To directly quantify the inhibitory constant (


) by measuring the catalytic conversion of L-arginine to L-citrulline.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.0), 8 µM tetrahydrobiopterin (H4B), 1 mM

    
    , 0.01 mg/mL calmodulin, 0.5 mM EDTA, and 100-200 µM NADPH[4].
    
  • Substrate Addition: Spike the mixture with 0.450 µM of radiolabeled

    
    -L-arginine (~30,000 cpm)[4].
    
  • Inhibitor Incubation: Add the 6-aryl-pyridin-2-amine derivative at varying concentrations (e.g., 1 nM to 100 µM) to the respective recombinant human NOS isoform (hnNOS, heNOS, or hiNOS).

  • Reaction & Quenching: Incubate at 37°C for 15 minutes. Terminate the reaction by adding 400 µL of ice-cold stop buffer (50 mM HEPES, pH 5.5, 5 mM EDTA).

  • Cation Exchange Separation: Pass the quenched mixture through a column containing Dowex 50W-X8 (

    
     form) cation exchange resin[4].
    
  • Quantification: Collect the eluate and quantify the radioactivity using a liquid scintillation counter.

Causality & Validation Checkpoint: This protocol is inherently self-validating due to the chemical properties of the Dowex resin. Unreacted


-L-arginine retains a positive charge at pH 5.5 and binds tightly to the resin. The product, 

-L-citrulline, is neutral and flows through. Therefore, any radioactive signal detected in the eluate is an absolute, direct measurement of enzymatic turnover, free from downstream proxy artifacts.

AssayWorkflow Step1 1. Reaction Initiation Incubate NOS, [14C]-L-Arg, NADPH, H4B Step2 2. Enzymatic Conversion L-Arg oxidized to L-Citrulline + NO Step1->Step2 Step3 3. Reaction Termination Quench with cold buffer (pH 5.5) Step2->Step3 Step4 4. Cation Exchange (Dowex 50W-X8) Retains unreacted [14C]-L-Arg (+ charge) Step3->Step4 Step5 5. Liquid Scintillation Counting Quantify eluted [14C]-L-Citrulline (neutral) Step4->Step5

Fig 2: Self-validating radiometric workflow for quantifying NOS enzyme inhibition kinetics.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To evaluate the passive Blood-Brain Barrier (BBB) penetration capabilities of the inhibitors[2].

Step-by-Step Methodology:

  • Membrane Preparation: Coat a porous polycarbonate filter plate (donor compartment) with 1% porcine brain lipid dissolved in dodecane.

  • Compound Loading: Dilute the inhibitor in PBS (pH 7.4) to a final concentration of 100 µM and add to the donor wells. Fill the acceptor wells with pure PBS.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours under gentle agitation.

  • LC-MS/MS Analysis: Extract samples from both the donor and acceptor compartments and quantify compound concentration using LC-MS/MS. Calculate the effective permeability (

    
    ).
    

Causality & Validation Checkpoint: The integrity of the artificial membrane is validated by running a high-permeability standard (e.g., verapamil) and a low-permeability standard (e.g., theophylline) alongside the experimental compounds. A linear correlation between the standards' known in vivo BBB penetration and their in vitro


 values confirms the assay's predictive power.

Conclusion

The comparative biological data definitively establishes 6-aryl-pyridin-2-amine derivatives as the optimal scaffold for nNOS inhibition. By leveraging a 2-aminopyridine headgroup to anchor to Glu-597, and utilizing ether linkers combined with truncated sidechains to displace active-site water molecules, researchers have successfully engineered compounds that bypass the cardiovascular toxicity associated with eNOS inhibition[1],[2],[3]. As demonstrated by Compound 4, this class of molecules successfully marries >2000-fold isoform selectivity with the BBB permeability required for treating central nervous system pathologies.

References

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Source: nih.gov. URL:[Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Source: nih.gov. URL:[Link]

  • Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability. Source: acs.org. URL:[Link]

  • Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. Source: mdpi.com. URL:[Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 5-Bromo-Aminopyridine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and medicinal drug design, the structural elucidation of metal-ligand complexes is paramount. The spatial arrangement of atoms dictates the physicochemical properties, reactivity, and ultimately, the therapeutic efficacy of a compound. Among the vast array of organic ligands, pyridine derivatives stand out for their versatile coordination capabilities. This guide focuses on 5-bromo-aminopyridine, a substituted pyridine ring whose bromo and amino functionalities introduce unique electronic and steric properties that influence the crystal packing and potential biological activity of its metal complexes.

This technical guide, intended for researchers and professionals in drug development, provides an in-depth comparative analysis of the crystal structures of 5-bromo-aminopyridine complexes. We will delve into the causality behind experimental choices in their synthesis and characterization, present detailed protocols, and offer a comparative perspective grounded in crystallographic data.

The Structural Influence of the 5-Bromo-Aminopyridine Ligand

The 5-bromo-aminopyridine moiety is a fascinating building block for supramolecular chemistry. The bromine atom, being electron-withdrawing, and the amino group, being electron-donating, create a unique electronic distribution within the pyridine ring. This, in turn, affects its coordination behavior with metal ions. Furthermore, the presence of the amino group provides a site for hydrogen bonding, which plays a crucial role in the crystal packing of the resulting complexes.

A foundational understanding of the ligand's intrinsic structure is essential. For instance, the crystal structure of 2,3-diamino-5-bromopyridine reveals a nearly planar molecule with the crystal packing dominated by a network of intermolecular hydrogen bonds, forming zig-zag columns.[1] This inherent tendency to form ordered, hydrogen-bonded structures is a key predictor of the types of supramolecular architectures that can be achieved upon complexation.

Comparative Crystal Structure Analysis: A Case Study Approach

To illustrate the impact of metal coordination on the crystal structure of 5-bromo-aminopyridine, we will compare the structural features of different metal complexes. While a comprehensive database of every possible 5-bromo-aminopyridine complex is beyond the scope of this guide, we can draw authoritative insights from published crystal structures.

A particularly illustrative example is the complex of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II).[2][3] In this structure, the 2-amino-5-bromopyridine is protonated to form the 2-aminopyridinium cation, which then interacts with the [CuBr₃]⁻ anion. The crystal structure consists of infinite zigzag chains of these cations and distorted tetrahedral anions, held together by N-H···Br hydrogen bonds and π-π stacking interactions between the pyridine rings.[2][3]

In contrast, when 2-aminopyridine (without the bromo substituent) reacts with CuBr₂ in a different stoichiometric ratio, it forms bis(2-aminopyridinium) tetrabromocuprate(II). Here, the organic cations and flattened [CuBr₄]²⁻ anions form two-dimensional sheets through N-H···Br hydrogen bonds.[2][3] This highlights how subtle changes in the ligand or reaction conditions can lead to vastly different supramolecular architectures.

The table below summarizes key crystallographic data for related aminopyridine and bromo-aminopyridine structures, providing a quantitative basis for comparison.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2,3-Diamino-5-bromopyridineOrthorhombicP2₁2₁2₁N-H···N hydrogen bonding, π-π stacking[1][4]
2-Amino-5-bromopyridineMonoclinicP 1 21/c 1-[5]
2-Aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II)--N-H···Br hydrogen bonds, π-π stacking[2][3]
Bis(2-aminopyridinium) tetrabromocuprate(II)--N-H···Br hydrogen bonding, π-π stacking[2][3]

Experimental Workflow: From Synthesis to Structural Elucidation

The synthesis and characterization of these complexes follow a well-established yet nuanced protocol. The choice of solvent, temperature, and stoichiometry are critical variables that can dictate the final product.

Caption: Experimental workflow for the synthesis and characterization of 5-bromo-aminopyridine complexes.

Detailed Experimental Protocol: Synthesis and Crystallization

The following is a representative protocol for the synthesis of a 5-bromo-aminopyridine metal complex, adapted from literature procedures.[2][3][6][7]

  • Ligand Preparation: If not commercially available, 2-amino-5-bromopyridine can be synthesized by the bromination of 2-aminopyridine in acetic acid.[6] Similarly, 3-amino-5-bromopyridine can be prepared from 5-bromonicotinamide.[7]

  • Reaction Setup: In a clean, dry flask, dissolve the 5-bromo-aminopyridine ligand in a suitable solvent (e.g., ethanol, acetonitrile). In a separate flask, dissolve the metal salt (e.g., copper(II) bromide) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction may be carried out at room temperature or with gentle heating, depending on the desired kinetics.

  • Isolation: The resulting complex may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be slowly evaporated to yield the crude product.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a dilute solution of the complex in an appropriate solvent or by vapor diffusion.

Spectroscopic Characterization: A Complementary Approach

While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic techniques such as FT-IR and UV-Vis provide valuable information about the electronic and vibrational properties of the complexes in various states.

FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion.[8] Upon complexation, the vibrational frequencies of the pyridine ring and the amino group are expected to shift. For example, the C=N stretching vibration of the pyridine ring and the N-H stretching and bending vibrations of the amino group are sensitive to the coordination environment. A shift in these bands in the complex's spectrum compared to the free ligand provides evidence of coordination.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the complex.[8][9] For transition metal complexes, characteristic d-d transitions and charge-transfer (CT) bands can be observed. The position and intensity of these bands provide insights into the coordination geometry of the metal ion and the nature of the metal-ligand bonding.

The Supramolecular Architecture

The crystal packing of these complexes is often governed by a delicate interplay of various non-covalent interactions.

Caption: Key non-covalent interactions governing the crystal packing of 5-bromo-aminopyridine complexes.

Hydrogen bonding involving the amino group is a predominant feature, often directing the formation of one-, two-, or three-dimensional networks.[2][3][10] Additionally, π-π stacking interactions between the aromatic pyridine rings contribute to the stability of the crystal lattice. The presence of the bromine atom also introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the bromine and a nucleophile, which can further influence the supramolecular assembly.[11][12]

Conclusion

The crystal structure analysis of 5-bromo-aminopyridine complexes reveals a rich and diverse coordination chemistry. The interplay of the electronic properties of the ligand, the nature of the metal ion, and the reaction conditions gives rise to a wide array of structural motifs and supramolecular architectures. A thorough understanding of these structures, obtained through a combination of single-crystal X-ray diffraction and spectroscopic techniques, is crucial for the rational design of new materials and therapeutic agents. This guide provides a framework for the comparative analysis of these fascinating compounds, emphasizing the importance of a multi-faceted characterization approach.

References

  • Dalton Transactions. (n.d.). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. RSC Publishing. Retrieved from [Link]

  • MDPI. (2022, April 22). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Retrieved from [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, NMR Characterisation, X–ray Crystal Structure and Solution Studies of Ni(II) Complexes of a Pyridine Containing Self–assembling System. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate. Retrieved from [Link]

  • Taylor & Francis. (2021, January 7). Synthesis, X-ray structures, and biological activity of Zn(II) and cd(II) complexes with pyridine thiazolone derivatives. Retrieved from [Link]

  • PMC. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). Retrieved from [Link]

  • MDPI. (2021, June 3). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative insight into the halogen bonding of 4-chloropyridine and its metal [CuI,ZnII] coordinations with halide ions: A theoretical study on M–C–X⋯X. Retrieved from [Link]

  • ResearchGate. (2024, July 15). Crystal and molecular structure of 5-bromopyridine-2,3-diamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). RSC Publishing. Retrieved from [Link]

  • PubMed. (2006, October 16). Syntheses, structures, and photoluminescence properties of metal(II) halide complexes with pyridine-containing flexible tripodal ligands. Retrieved from [Link]

  • RJ Wave. (n.d.). FT-IR, 1HNMR, UV-vis studies on synthesized. Retrieved from [Link]

  • Trends in Sciences. (2024, February 25). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Retrieved from [Link]

  • RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

  • Graz University of Technology. (2021, March 15). Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ResearchGate. (2018, December 29). How does FTIR spectroscopy and UV-Vis spectroscopy complement with each other? Retrieved from [Link]

  • Prochemol. (2025, July 17). 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis. Retrieved from [Link]

Sources

Safety Operating Guide

5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine proper disposal procedures

[1]

Executive Summary & Chemical Profile[1][2]

Effective disposal of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine (CAS: 1817741-88-0) requires strict adherence to halogenated organic waste protocols.[1] As a functionalized aminopyridine used in drug discovery, this compound presents specific risks associated with nitrogen-containing heterocycles and halogenated aromatics.[1]

Improper disposal into non-halogenated streams or municipal water systems can result in regulatory non-compliance (RCRA violations) and environmental toxicity.[1] This guide defines the authoritative workflow for segregation, packaging, and destruction.

Physicochemical & Hazard Profile
PropertyData / ClassificationOperational Implication
CAS Number 1817741-88-0Unique identifier for waste labeling.[1]
Molecular Formula C₁₂H₁₁BrN₂OContains Bromine; mandates "Halogenated" waste stream.[1]
Physical State Solid (Powder)Dust generation is a primary contamination vector.
Hazard Class Irritant / Potential ToxicantH315 (Skin), H319 (Eye), H335 (Resp).[1][2] Treat as potentially neurotoxic due to aminopyridine core.[1]
Waste Code Non-specific (D001/Toxic)Generally classified as "Hazardous Waste - Toxic/Irritant" unless P-listed locally.[1]

Pre-Disposal Risk Assessment

Before handling waste, users must understand the causality behind the safety protocols:

  • Halogen Content (Bromine): You must segregate this from non-halogenated solvents. Incineration of brominated compounds requires higher temperatures and specific scrubbers to prevent the formation of corrosive hydrogen bromide (HBr) and brominated dioxins.

  • Aminopyridine Moiety: Structurally similar to 4-aminopyridine (a potassium channel blocker), this compound should be treated as a potential neurotoxin.[1] Inhalation of dust during disposal is the highest risk factor.

  • Environmental Persistence: Halogenated aromatics are often resistant to biodegradation.[1] Zero discharge to sink/sewer is permitted.[1]

Step-by-Step Disposal Workflow

Phase 1: Waste Segregation

The most common compliance failure is cross-contamination. Follow this decision logic:

  • Pure Solid Waste: Expired or excess powder.[1]

  • Liquid Waste: Mother liquors, reaction mixtures, or HPLC effluents containing the compound.

  • Contaminated Debris: Gloves, weighing boats, paper towels.[3]

Phase 2: Packaging & Labeling[4]
Protocol A: Solid Waste (Pure Compound)
  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar. Do not place loose powder directly into a large waste drum.[1]

  • Secondary Containment: Place the sealed primary container into the laboratory's designated "Solid Hazardous Waste" drum/box.

  • Labeling: The inner container must be labeled with the full chemical name: 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine. Do not use abbreviations or structure drawings alone.

Protocol B: Liquid Waste (Solutions)
  • Stream Selection: Pour into the Halogenated Organic Solvent carboy (typically red-tagged or yellow-tagged).[1]

    • Why? Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute classifies the entire mixture as halogenated for incineration purposes.

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers, which can react with the basic amine group of the pyridine.

  • Log Entry: Record the volume and estimated concentration on the waste tag immediately.

Protocol C: Contaminated Debris (Dry Solid Waste)[1]
  • Collect all contaminated gloves, pipette tips, and weighing papers.

  • Place in a double-lined "chemically contaminated debris" box (often a yellow bucket or clear bag).[1]

  • Sharps: If needles/syringes were used, they must go into a hard-walled sharps container, never soft trash.

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this specific chemical.

DisposalWorkflowStartWaste Generation:5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / LiquidStateCheck->LiquidDebrisContaminated Debris(Gloves, Wipes)StateCheck->DebrisBaggingDouble Bag inClear PolyethyleneSolid->BaggingHaloStreamHalogenated Waste Stream(Mandatory due to Solute)Liquid->HaloStreamBromine contentdictates streamDebrisBinChemically ContaminatedSolid Waste BinDebris->DebrisBinSolidBinSolid Hazardous Waste Drum(Incineration)Bagging->SolidBinHaloCheckDoes solvent containHalogens?

Figure 1: Waste segregation decision tree ensuring compliance with halogenated waste requirements.

Emergency Spill Management

In the event of a benchtop spill, immediate action is required to prevent aerosolization.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 respirator (or half-mask) if powder is airborne.[1]

  • Containment:

    • Solids: Do not dry sweep. Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1] Scoop the wet slurry into a waste bag.

    • Liquids: Absorb with vermiculite or polypropylene pads.[1]

  • Decontamination: Wipe the surface with a mild acidic solution (e.g., 1% acetic acid) to neutralize the amine residues, followed by a water rinse.

  • Disposal: All cleanup materials must be treated as Hazardous Solid Waste (Protocol C).

Regulatory & Compliance Notes

  • RCRA Status: While this specific CAS may not be explicitly "P-listed" (acutely toxic) or "U-listed" in all jurisdictions, it must be characterized by the generator.[1] Due to the halogenated pyridine structure, it defaults to Hazardous Waste based on toxicity characteristics.

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration with flue gas scrubbing.[1]

  • Sewer Ban: Under no circumstances shall this chemical be poured down the drain.[1] It is toxic to aquatic life and resistant to standard water treatment degradation.

References

  • PubChem. (2025). Compound Summary: 5-Bromo-4-methoxypyridin-2-amine (Analogous Structure Safety Data).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Personal protective equipment for handling 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Logistics Guide: Handling 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

As a Senior Application Scientist, I recognize that the safe handling of complex pharmaceutical intermediates requires more than just reading a standard safety data sheet (SDS). 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine is a highly functionalized halogenated aminopyridine. While its structural features make it an invaluable building block for cross-coupling reactions and drug discovery, these same features impart specific toxicological and physical hazards[1]. This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal plans required to handle this compound safely.

Mechanistic Toxicology: Understanding the Hazard

To design an effective safety protocol, we must first understand the causality behind the chemical's toxicity. The hazard profile of 5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine is driven by its core structural motifs:

  • The Aminopyridine Core: Aminopyridines are known antagonists of voltage-gated potassium (K+) channels. Blockade of these channels prolongs cellular action potentials, increases calcium influx, and enhances neurotransmitter release. Clinically, this can manifest as severe central nervous system (CNS) hyperexcitability, tremors, diaphoresis, and in extreme overdose cases, seizures[2].

  • Halogenation (5-Bromo): The addition of a heavy halogen atom significantly increases the molecule's lipophilicity (LogP). This enhances the compound's ability to penetrate lipid bilayers, making dermal absorption a primary and rapid route of toxic exposure[3].

ToxicityPathway A 5-Bromo-6-(4-methoxy-phenyl) -pyridin-2-ylamine B Dermal/Inhalation Absorption A->B High Lipophilicity (Bromo group) C Voltage-Gated K+ Channel Blockade B->C D Prolonged Action Potential C->D E Increased Calcium Influx D->E F Enhanced Neurotransmitter Release E->F G CNS Hyperexcitability (Tremors, Seizures) F->G

Figure 1: Mechanism of aminopyridine-induced CNS toxicity via potassium channel blockade.

Quantitative Hazard Modifiers & PPE Matrix

Because this compound is a severe skin and eye irritant and is readily absorbed through intact skin[4], standard laboratory PPE is insufficient. The following table outlines the required PPE and the scientific rationale for each selection.

PPE ComponentSpecificationMechanistic Rationale
Gloves Double-layered Nitrile (Inner: 4 mil, Outer: 8 mil)The lipophilic bromo-substituent accelerates permeation through single-layer latex. Double gloving provides a sacrificial outer layer that can be removed upon contamination[3].
Respirator N95 or P3 Particulate RespiratorHalogenated organic powders carry static charges, leading to aerosolization. Inhalation bypasses the stratum corneum, allowing rapid systemic K+ channel blockade[5].
Eye Protection Impact-resistant safety goggles or face shieldAminopyridines are severe ocular irritants. A face shield prevents mucosal absorption from accidental splashes during solvent dissolution[6].
Body Flame-resistant, chemical-resistant lab coatPrevents accumulation of fine dust on personal clothing, mitigating chronic, low-dose dermal exposure.

Operational Workflow: Safe Handling and Transfer

Every protocol must be a self-validating system. The following step-by-step methodology ensures that containment is verified before the chemical is exposed to the environment.

Step-by-Step Weighing and Dispensing Protocol:

  • Containment Verification: Before opening the reagent bottle, verify that the chemical fume hood is operational with a face velocity of 80-100 fpm. Clear the workspace of all incompatible materials, particularly strong oxidizing agents (e.g., perchlorates, peroxides), which can cause exothermic degradation[6].

  • PPE Donning: Equip the PPE specified in the matrix above.

  • Static Mitigation: Use an anti-static device (e.g., Zerostat gun) on the weigh boats and stainless-steel spatulas. Causality: Neutralizing the static charge prevents the fine, lipophilic powder from aerosolizing when the container is opened, directly mitigating the inhalation hazard[5].

  • Dispensing: Carefully transfer the required mass. Immediately reseal the primary container and store it under an inert gas (argon or nitrogen) at 2–8°C to protect the compound from ambient light and moisture, which can degrade halogenated pyridines[1].

  • Secondary Containment: Place the filled weigh boat into a secondary sealed container (e.g., a larger beaker with a watch glass or a sealed centrifuge tube) before transporting it out of the fume hood to the reaction vessel. This validates safe transit by ensuring zero exposure in open laboratory air.

OperationalWorkflow S1 1. Fume Hood Prep Verify Flow & Clear Area S2 2. PPE Donning Double Nitrile, N95/P3 S1->S2 S3 3. Dispensing Anti-static Tools S2->S3 S4 4. Transfer Secondary Sealed Container S3->S4 S5 5. Decontamination Solvent Wash -> Bleach S4->S5

Figure 2: Step-by-step safe handling and transfer workflow for halogenated aminopyridines.

Emergency Response, Spill Mitigation, and Waste Disposal

In the event of a spill, rapid containment is critical to prevent aerosolization and dermal contact.

Spill Decontamination Protocol:

  • Evacuation & Assessment: For large spills (>50g) or if the powder becomes aerosolized outside a fume hood, evacuate the immediate area and allow the HVAC system to clear the air[3].

  • Wet Containment: Do not dry sweep the powder. Cover the spill with damp absorbent pads (using water or a compatible mild solvent like ethanol). Causality: Wetting the powder suppresses dust generation, neutralizing the inhalation risk[3].

  • Collection: Use non-sparking tools to scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 10% bleach solution or an appropriate organic solvent, followed by a thorough soap and water rinse[7].

Waste Disposal Plan: Do not flush any aminopyridine derivatives down the sink. All contaminated materials (including the sacrificial outer gloves and absorbent pads) must be sealed in compatible containers. Label the waste explicitly as "Toxic Halogenated Organic Waste (Aminopyridine Derivative)" and arrange for high-temperature incineration through a licensed environmental disposal facility[5].

References

1.[6] Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY IDENTIFICATION. NJ.gov. 2.[2] 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. NIH.gov (PMC). 3. SAFETY DATA SHEET. Sigma-Aldrich. 4.[4] Aminopyridines. EPA.gov. 5.[7] 5-Chloro-2,3-Difluoropyridine 96% (CDFP) Manufacturer. Jin Dun Chemistry. 6.[1] 3-Bromo-5-iodopyridine. SRIRAMCHEM. 7.[5] SAFETY DATA SHEET. TCI Chemicals. 8.[3] Navigating the Safety Profile of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. Benchchem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-(4-methoxy-phenyl)-pyridin-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.